molecular formula C6H3BrN2O2S B1590078 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid CAS No. 80354-00-3

2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Cat. No.: B1590078
CAS No.: 80354-00-3
M. Wt: 247.07 g/mol
InChI Key: ZZARZXAKQBCCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C6H3BrN2O2S and its molecular weight is 247.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-4-2-9-1-3(5(10)11)8-6(9)12-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARZXAKQBCCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508716
Record name 2-Bromoimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80354-00-3
Record name 2-Bromoimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid (CAS Number: 80354-00-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The fused heterocyclic system of imidazo[2,1-b]thiazole represents a "privileged scaffold" in medicinal chemistry. This core structure is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its prevalence in numerous compounds that have entered clinical use underscores its importance in drug discovery.[1] Derivatives of the imidazo[2,1-b]thiazole core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The rigid, bicyclic nature of this scaffold provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets with high specificity and affinity. The subject of this guide, 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid, is a key intermediate, offering versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 80354-00-3
Molecular Formula C₆H₃BrN₂O₂S
Molecular Weight 247.07 g/mol
IUPAC Name 2-bromoimidazo[2,1-b][1]thiazole-6-carboxylic acid
Appearance Predicted to be an off-white to yellow solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF

Predicted Synthesis Workflow

While a direct, step-by-step synthesis for this compound is not extensively documented in a single source, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for analogous structures. The following workflow is a predictive guide based on well-precedented reactions in heterocyclic chemistry.

Diagram of the Predicted Synthesis Workflow:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Imidazo[2,1-b]thiazole Ring Formation cluster_2 Step 3: Electrophilic Bromination cluster_3 Step 4: Ester Hydrolysis A Ethyl 3-bromopyruvate C Ethyl 2-aminothiazole-4-carboxylate A->C Ethanol, 70°C B Thiourea B->C D Ethyl 2-aminothiazole-4-carboxylate F Ethyl imidazo[2,1-b]thiazole-6-carboxylate D->F Reflux E Bromoacetaldehyde E->F G Ethyl imidazo[2,1-b]thiazole-6-carboxylate I Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate G->I Acetonitrile H N-Bromosuccinimide (NBS) H->I J Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate L This compound J->L THF/Water, rt K LiOH or NaOH K->L

Caption: Predicted four-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This initial step utilizes the well-established Hantzsch thiazole synthesis.

  • Rationale: The reaction of an α-haloketone (ethyl 3-bromopyruvate) with a thioamide (thiourea) is a robust and high-yielding method for the construction of the thiazole ring.

  • Protocol:

    • To a solution of thiourea (1.2 mmol) in ethanol (2 mL), add ethyl 3-bromopyruvate (1 mmol).

    • Heat the reaction mixture to 70°C and stir for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.

Step 2: Synthesis of Ethyl imidazo[2,1-b]thiazole-6-carboxylate

The formation of the fused imidazole ring is achieved through the condensation of the 2-aminothiazole with an α-haloaldehyde.

  • Rationale: The nucleophilic amino group of the thiazole attacks the electrophilic carbonyl carbon of bromoacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

  • Protocol:

    • Dissolve ethyl 2-aminothiazole-4-carboxylate (1 mmol) in a suitable solvent such as ethanol or dioxane.

    • Add bromoacetaldehyde (1.1 mmol) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction and neutralize with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

Electrophilic bromination of the electron-rich imidazo[2,1-b]thiazole ring system.

  • Rationale: The C2 position of the imidazo[2,1-b]thiazole ring is susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.

  • Protocol:

    • Dissolve ethyl imidazo[2,1-b]thiazole-6-carboxylate (1 mmol) in a solvent like acetonitrile or dichloromethane.

    • Add N-Bromosuccinimide (1.05 mmol) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the desired 2-bromo derivative.

Step 4: Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Lithium hydroxide or sodium hydroxide are commonly used for this transformation.[5]

  • Protocol:

    • Dissolve ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate (1 mmol) in a mixture of tetrahydrofuran (THF) and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 mmol).

    • Stir the mixture at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.

Predicted Spectroscopic Characterization

While experimental data for the title compound is scarce, the expected NMR and IR spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.0-13.5 ppm (s, 1H): This broad singlet is characteristic of the carboxylic acid proton.[6]

  • δ 8.0-8.5 ppm (s, 1H): This singlet corresponds to the proton on the imidazole ring (C5-H).

  • δ 7.5-8.0 ppm (s, 1H): This singlet is attributed to the proton on the thiazole ring (C3-H).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160-165 ppm: Carboxylic acid carbonyl carbon.

  • δ 145-155 ppm: Quaternary carbons of the imidazole and thiazole rings.

  • δ 110-125 ppm: Carbons bearing protons in the heterocyclic rings.

  • δ 105-115 ppm: Brominated carbon (C2). The introduction of a bromine atom is expected to cause an upfield shift of the attached carbon's resonance.[7]

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules due to the presence of two key functional groups: the bromo substituent and the carboxylic acid.

Diagram of Potential Reactions:

G cluster_0 Carboxylic Acid Reactions cluster_1 Bromo Group Reactions A 2-Bromoimidazo[2,1-b]thiazole- 6-carboxylic acid B Amide Coupling A->B Amine, Coupling Agent C Esterification A->C Alcohol, Acid Catalyst D Suzuki Coupling A->D Boronic Acid, Pd Catalyst E Sonogashira Coupling A->E Alkyne, Pd/Cu Catalyst F Buchwald-Hartwig Amination A->F Amine, Pd Catalyst

Caption: Key reaction pathways for the title compound.

  • The Carboxylic Acid Moiety: This group can be readily converted into a variety of other functionalities.

    • Amide Formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) by introducing diverse substituents.

    • Esterification: Reaction with alcohols under acidic conditions provides the corresponding esters, which can act as prodrugs to improve pharmacokinetic properties.

  • The Bromo Substituent: The bromine atom at the 2-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide range of aryl and heteroaryl groups.

    • Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes can be used to introduce alkynyl moieties, which are valuable for further derivatization or as structural elements in their own right.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to 2-amino-substituted imidazo[2,1-b]thiazoles.

The ability to perform these transformations selectively makes this compound a highly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Conclusion

This compound is a strategically important molecule, embodying the potent biological potential of the imidazo[2,1-b]thiazole scaffold. While detailed experimental data for this specific compound is not consolidated in the literature, a robust understanding of its properties, a plausible synthetic route, and its potential for further chemical modification can be established from the wealth of knowledge on related compounds. Its utility as a versatile building block ensures its continued relevance for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

Structure elucidation of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Foreword

The Elucidation Strategy: A Multi-Nodal Approach

The definitive assignment of the structure of this compound requires a multi-pronged analytical approach. No single technique provides absolute proof; instead, we build a self-validating case by correlating data from mass spectrometry, infrared spectroscopy, and, most critically, a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. In the absence of a definitive X-ray crystal structure, this combined methodology provides the highest level of confidence in the assigned constitution and connectivity.

The logical flow of this process is designed to be sequential, with each step confirming the last and providing new information for the next phase of the investigation.

Elucidation_Workflow A Hypothesized Structure (from synthesis) B High-Resolution Mass Spectrometry (HRMS) A->B Initial Analysis C Infrared (IR) Spectroscopy A->C Initial Analysis D 1H NMR Spectroscopy A->D Initial Analysis I Final Structure Confirmation B->I Confirms Molecular Formula C->I Confirms Functional Groups F 2D NMR: COSY D->F Identifies Proton Environments & J-coupling G 2D NMR: HSQC D->G E 13C NMR & DEPT-135 E->G Assigns Proton-Carbon Pairs H 2D NMR: HMBC F->H Establishes H-H Connectivity G->H Provides C-H Assignments for Long-Range Analysis H->I Confirms Bicyclic Core & Substituent Placement

Figure 1: A logical workflow for the structure elucidation of this compound, starting from the initial hypothesis and culminating in final confirmation through a suite of spectroscopic techniques.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into complex connectivity, we must first establish the elemental composition. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm). This precision is critical for distinguishing between elemental formulas that are nominally identical in mass but differ in their exact isotopic composition. For a bromine-containing compound, HRMS is particularly powerful as it resolves the characteristic isotopic pattern of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), providing a definitive signature for the presence of a single bromine atom.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Given the acidic proton of the carboxylic acid, negative ion mode (ESI-) is preferred as it will readily form the [M-H]⁻ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Calculate the theoretical exact mass for the [M-H]⁻ ion of the target molecule (C₇H₃BrN₂O₂S). Compare the calculated mass and isotopic distribution with the experimental data.

Data Interpretation:

ParameterTheoretical Value (for C₇H₂BrN₂O₂S⁻)Expected Experimental Result
Monoisotopic Mass (⁷⁹Br) 259.9078259.9078 ± 0.0013 (5 ppm)
Monoisotopic Mass (⁸¹Br) 261.9057261.9057 ± 0.0013 (5 ppm)
Isotopic Ratio (M:M+2) ~100 : 97.5A near 1:1 ratio for the M and M+2 peaks.

A result matching these parameters provides high confidence in the molecular formula C₇H₄BrN₂O₂S.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, we are specifically looking for evidence of the carboxylic acid. The O-H bond of a carboxylic acid gives rise to a very broad absorption, which is easily distinguishable. The C=O (carbonyl) stretch is also a strong, sharp indicator.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Expected Key Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700 (strong, sharp)C=O stretchCarboxylic Acid
~1600 - 1450C=C and C=N stretchesAromatic/Heterocyclic Rings
~1300 - 1200C-O stretchCarboxylic Acid

The presence of these bands corroborates the HRMS data, confirming the presence of the carboxylic acid moiety.

Core Structure & Connectivity: The NMR Deep Dive

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework. We will use a combination of 1D and 2D NMR experiments to piece together the molecule's connectivity atom by atom. All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which will solubilize the polar carboxylic acid and avoid exchange of the acidic proton.

One-Dimensional NMR (¹H and ¹³C)

¹H NMR: This experiment identifies all unique proton environments in the molecule. Based on the proposed structure, we expect to see three signals in the aromatic region, corresponding to the three protons on the bicyclic core, plus a broad signal for the carboxylic acid proton.

¹³C NMR with DEPT-135: The ¹³C NMR spectrum reveals all unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O and carbons at the ring fusion) do not appear in a DEPT-135 spectrum.

Expected NMR Data (in DMSO-d₆):

Atom Label¹H Shift (ppm)¹³C Shift (ppm)DEPT-135
H-3~8.0 - 8.2 (s)~110 - 115CH (+)
H-5~7.8 - 8.0 (s)~120 - 125CH (+)
COOH>12 (br s)~160 - 165N/A
C-2N/A~105 - 110C (quat)
C-6N/A~135 - 140C (quat)
C-7aN/A~145 - 150C (quat)
C-8aN/A~140 - 145C (quat)

Note: The chemical shifts are estimates based on known data for similar imidazo[2,1-b]thiazole systems. Actual values may vary.

Two-Dimensional NMR: Establishing Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. We use a suite of experiments to build the molecular skeleton.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, with its isolated aromatic protons, we would expect to see no cross-peaks, confirming their separation from one another.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for H-3/C-3 and H-5/C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire framework. It reveals correlations between protons and carbons that are two or three bonds away. This allows us to connect the isolated proton "islands" to the quaternary carbons that form the core of the ring system.

Experimental Protocol: 2D NMR Suite

  • Sample Preparation: Use the same NMR sample prepared for the 1D experiments (~5-10 mg in 0.6 mL of DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for adequate resolution.

  • Acquisition: Run standard COSY, HSQC, and HMBC pulse programs. Ensure the HMBC experiment is optimized to detect long-range couplings (typically 4-8 Hz).

  • Processing & Analysis: Process the 2D data and identify cross-peaks.

Interpreting the Key HMBC Correlations:

The HMBC spectrum provides the definitive connections to establish the bicyclic core and confirm the substituent positions.

Figure 2: Diagram of the crucial long-range HMBC correlations expected for this compound. These correlations unambiguously connect the protons to the quaternary carbons, confirming the core structure.

  • The correlation from H-3 to the carbon bearing the bromine (C-2 ) is definitive for its position on the five-membered ring.

  • The correlations from both H-3 and H-5 to the bridgehead carbon C-7a are critical for confirming the bicyclic fusion.

  • The correlation from H-5 to the carboxylic acid-bearing carbon (C-6 ) confirms the substituent placement on the six-membered ring.

Final Conclusion & Data Consolidation

  • HRMS confirms the molecular formula: C₇H₄BrN₂O₂S.

  • IR Spectroscopy confirms the presence of a carboxylic acid functional group.

  • ¹H and ¹³C NMR provide the complete count of unique proton and carbon environments.

  • HSQC links each proton to its directly attached carbon.

  • HMBC provides the final, unambiguous evidence for the connectivity of the bicyclic core and the precise location of the bromo and carboxylic acid substituents.

This comprehensive approach, grounded in the logical application of modern spectroscopic techniques, provides an authoritative and trustworthy elucidation of the structure of this compound, suitable for regulatory submission, publication, and further drug development activities.

A Comprehensive Technical Guide to the Synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid from 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth, research-level walkthrough for the synthesis of a key derivative, 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid, starting from the readily available precursor, 2-aminothiazole. This document is structured to provide not only a step-by-step synthetic protocol but also a deep dive into the mechanistic rationale and strategic considerations behind each transformation. We will address the synthesis of the core heterocyclic structure via a modified Hantzsch-type condensation and tackle the critical challenge of achieving regioselective bromination at the C2 position, a less electronically favored site. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic capabilities and understanding of this important class of molecules.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Core

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic heteroaromatic structure with a unique electronic profile and a rigid conformation that makes it an ideal scaffold for interacting with biological targets.[1] Its derivatives are known to exhibit a remarkable range of biological activities.[2][3] The introduction of a carboxylic acid at the C6 position provides a crucial handle for further derivatization, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR). Furthermore, the incorporation of a bromine atom at the C2 position can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding, making the target molecule a valuable building block in drug discovery programs.[4]

This guide details a robust synthetic strategy, beginning with the foundational cyclocondensation reaction to build the core, followed by a proposed method for the challenging C2-bromination.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the construction of the imidazo[2,1-b]thiazole-6-carboxylic acid backbone and its subsequent regioselective bromination.

Synthetic_Pathway cluster_0 Part I: Core Synthesis cluster_1 Part II: Regioselective Halogenation Reactant1 2-Aminothiazole Intermediate1 Ethyl imidazo[2,1-b]thiazole- 6-carboxylate Reactant1->Intermediate1 Step 1: Cyclocondensation Reactant2 Ethyl 3-bromo-2-oxopropanoate Reactant2->Intermediate1 Intermediate2 Imidazo[2,1-b]thiazole- 6-carboxylic acid Intermediate1->Intermediate2 Step 2: Saponification FinalProduct 2-Bromoimidazo[2,1-b]thiazole- 6-carboxylic acid Intermediate2->FinalProduct Step 3: C2-Bromination Reagent1 NBS Reagent1->FinalProduct

Fig. 1: Proposed synthetic pathway from 2-aminothiazole.

Part I: Synthesis of the Imidazo[2,1-b]thiazole-6-carboxylic Acid Core

This initial phase focuses on the construction of the bicyclic system from commercial starting materials.

Step 1: Cyclocondensation to form Ethyl imidazo[2,1-b]thiazole-6-carboxylate

The cornerstone of this synthesis is the reaction between 2-aminothiazole and an α-halo ketone, a classic method for forming the imidazo[2,1-b]thiazole ring.[5][6] In this case, we utilize ethyl 3-bromo-2-oxopropanoate to directly install the precursor to our C6-carboxylic acid group.

Causality and Mechanistic Insight: The reaction proceeds via a Hantzsch-type mechanism. The endocyclic nitrogen of 2-aminothiazole, being more nucleophilic than the exocyclic amine, initiates the reaction by displacing the bromide from ethyl 3-bromo-2-oxopropanoate. This forms a thiazolium salt intermediate. Subsequent intramolecular cyclization occurs when the exocyclic amine attacks the ketone carbonyl. The final step is a dehydration event, which is often acid-catalyzed by the HBr generated in situ, leading to the formation of the aromatic fused-ring system. Ethanol is an ideal solvent as it effectively dissolves the reactants and allows the reaction to proceed at a moderate reflux temperature.

Experimental Protocol: Step 1

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazole (10.0 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.

  • Addition: Add ethyl 3-bromo-2-oxopropanoate (21.0 g, 0.1 mol) dropwise to the solution at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Work-up: After completion, cool the mixture to room temperature. A solid hydrobromide salt of the product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Neutralization: Suspend the collected salt in water (150 mL) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7-8.

  • Isolation: Collect the resulting free base (the product) by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum to yield ethyl imidazo[2,1-b]thiazole-6-carboxylate as a solid.

Step 2: Saponification to Imidazo[2,1-b]thiazole-6-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions.

Causality and Mechanistic Insight: This is a base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. Acidification of the reaction mixture in the work-up step protonates the carboxylate salt to yield the desired carboxylic acid.

Experimental Protocol: Step 2

  • Setup: In a 250 mL round-bottom flask, suspend the ethyl imidazo[2,1-b]thiazole-6-carboxylate (e.g., 19.6 g, assuming 100% yield from Step 1) in a mixture of ethanol (80 mL) and water (40 mL).

  • Reaction: Add sodium hydroxide (NaOH) pellets (6.0 g, 0.15 mol) and heat the mixture to reflux for 4 hours. The suspension should become a clear solution as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution to pH ~3-4 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove salts, and dry under vacuum to yield imidazo[2,1-b]thiazole-6-carboxylic acid.

Part II: Regioselective Bromination of the Heterocyclic Core

This stage represents the most significant synthetic challenge. Electrophilic substitution on the imidazo[2,1-b]thiazole ring is known to occur preferentially at the C5 position, which is part of the electron-rich imidazole ring. Our goal is to direct bromination to the C2 position on the thiazole ring.

Theoretical Considerations and Strategy: The C5 position is the most nucleophilic due to its location within the imidazole moiety. To achieve C2 bromination, we must either block the C5 position or utilize conditions that favor attack at the less reactive C2 site. Without a blocking group, our strategy relies on kinetic or thermodynamic control. N-Bromosuccinimide (NBS) is a common reagent for selective bromination of heterocyclic systems. Its reactivity can be tuned by the choice of solvent and temperature. A non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) with a radical initiator can favor different pathways, but for electrophilic substitution, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used. We propose a protocol using NBS in DMF at a controlled temperature, postulating that these conditions may alter the regiochemical outcome compared to harsher reagents like elemental bromine.

Experimental Protocol: Step 3 (Proposed)

  • Setup: In a 100 mL round-bottom flask, protected from light with aluminum foil, dissolve imidazo[2,1-b]thiazole-6-carboxylic acid (1.82 g, 0.01 mol) in anhydrous dimethylformamide (DMF) (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 0.01 mol) portion-wise over 20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction closely by TLC and LC-MS to check for the formation of the desired product and any isomeric byproducts.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold water (200 mL). A solid precipitate should form.

  • Isolation & Purification: Collect the crude solid by vacuum filtration and wash with water. The primary challenge will be separating the C2-bromo (desired) and C5-bromo (likely byproduct) isomers. This will require careful purification, likely via column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane/methanol) or preparative HPLC.

Data Presentation and Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed by analytical methods. The following table summarizes the expected data for the key compounds in this synthesis.

CompoundMolecular FormulaMol. Weight ( g/mol )Expected Yield (%)Physical AppearanceExpected ¹H NMR Signals (δ, ppm)
Ethyl imidazo[2,1-b]thiazole-6-carboxylate C₈H₈N₂O₂S196.2370-85Off-white to pale yellow solid~8.1 (s, 1H, H5), ~7.6 (d, 1H, H2), ~7.1 (d, 1H, H3), ~4.3 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)
Imidazo[2,1-b]thiazole-6-carboxylic acid C₆H₄N₂O₂S182.1885-95White to beige solid~13.0 (br s, 1H, COOH), ~8.2 (s, 1H, H5), ~7.7 (d, 1H, H2), ~7.2 (d, 1H, H3)
This compound C₆H₃BrN₂O₂S261.0730-50 (unoptimized)Solid~13.2 (br s, 1H, COOH), ~8.3 (s, 1H, H5), ~7.4 (s, 1H, H3)

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, emphasizing the cyclical nature of analysis and purification.

Experimental_Workflow Start Setup Reaction Vessel (Flask, Stirrer, Condenser) AddReactants Add Solvents & Reactants Start->AddReactants RunReaction Run Reaction (Heating/Cooling, Time) AddReactants->RunReaction Monitor Monitor Progress (TLC/LC-MS) RunReaction->Monitor Monitor->RunReaction Incomplete Workup Quench & Work-up (Extraction/Precipitation) Monitor->Workup Complete Isolate Isolate Crude Product (Filtration/Evaporation) Workup->Isolate Purify Purify Product (Chromatography/Recrystallization) Isolate->Purify Characterize Characterize Final Product (NMR, MS, IR) Purify->Characterize End Store Pure Compound Characterize->End

Fig. 2: General workflow for a synthetic chemistry step.

Conclusion

This guide outlines a comprehensive and mechanistically-driven approach for the synthesis of this compound from 2-aminothiazole. While the construction of the core heterocyclic acid is based on well-established and reliable protocols, the final C2-bromination step is presented as a research-level challenge requiring careful execution and optimization. The proposed method using NBS at low temperatures provides a rational starting point for achieving this difficult transformation. Successful synthesis of the target molecule will provide a highly valuable and versatile building block for the development of novel therapeutics in various disease areas.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromoimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] This fused bicyclic structure, containing a bridgehead nitrogen atom, is the core of numerous molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[1][3][4] The introduction of a bromine atom at the C-2 position of this scaffold yields 2-bromoimidazo[2,1-b]thiazole derivatives, which are not only of interest for their own biological potential but also serve as versatile synthetic intermediates. The carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Accurate and unambiguous structural confirmation is paramount in the development of these compounds. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the 2-bromoimidazo[2,1-b]thiazole framework. By synthesizing data from peer-reviewed literature and established spectroscopic principles, this document aims to serve as a practical reference for the characterization and quality control of this important class of molecules.

General Synthetic and Analytical Workflow

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the cyclocondensation reaction between a 2-aminothiazole and an α-halocarbonyl compound.[5][6] Subsequent modifications, such as electrophilic bromination, can introduce the bromine atom at the C-5 position, though direct synthesis using brominated precursors is also common.[7][8] Regardless of the synthetic route, a rigorous and systematic analytical workflow is essential to confirm the identity, purity, and structure of the final product.

The following diagram outlines a typical workflow for the synthesis and characterization of a 2-bromoimidazo[2,1-b]thiazole derivative. This process ensures that each batch of a synthesized compound is validated against a comprehensive set of analytical data, establishing a foundation of trustworthiness for subsequent biological or chemical studies.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of Derivative workup Reaction Work-up & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity & Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups analysis Spectral Interpretation & Structure Confirmation nmr->analysis ms->analysis ir->analysis purity Purity Assessment (e.g., HPLC, NMR) analysis->purity final_product final_product purity->final_product Validated Compound

Caption: General experimental workflow from synthesis to final validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For 2-bromoimidazo[2,1-b]thiazole derivatives, both ¹H and ¹³C NMR provide distinct fingerprints that confirm the core structure and substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of protons. In the 2-bromoimidazo[2,1-b]thiazole system, the key diagnostic signals are those from the protons on the bicyclic core.

  • H-3, H-5, and H-6 Protons: The parent imidazo[2,1-b]thiazole ring has protons at positions 2, 3, 5, and 6. With a bromine substituent at C-2, the corresponding proton signal is absent. The remaining protons typically appear as distinct signals.

  • Chemical Shifts (δ):

    • The protons of the thiazole portion of the ring (H-5 and H-6) generally appear as doublets due to coupling with each other. For example, in 6-phenylimidazo[2,1-b]thiazole, H-5 appears at ~7.13 ppm and H-6 at ~7.59 ppm.

    • The proton on the imidazole ring (H-3) typically appears as a singlet, as it lacks adjacent proton coupling partners within the ring system.

  • Substituent Effects: The electronic nature of substituents at other positions, particularly C-6, significantly influences the chemical shifts of the ring protons. Electron-donating groups will shield nearby protons, shifting them upfield (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm).

Table 1: Representative ¹H NMR Data for Imidazo[2,1-b]thiazole Derivatives

Compound StructureSolventH-3 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Key Signals (δ, ppm)Reference
6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative DMSO-d₆7.42 (d)2.65 (s, 3H, -CH₃), 8.22 (d, 1H, Ar-H), 11.14 (s, 1H, >N-H), 13.28 (s, 1H, >N-H)[9]
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivative 7.49 (s)7.35 (d)7.85 (d)Signals for the arylidenehydrazide moiety were also present.[5][6]
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one CDCl₃6.72 (d)7.47 (d)8.66 (s, 1H), 4.90 (s, 1H), 1.05 (s, 9H)[1][2]

Note: Data for directly 2-bromo substituted compounds is sparse in the provided literature; however, the principles of chemical shifts and coupling patterns from these analogues are directly applicable.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern.

  • C-2 (Carbon-Bromine Bond): The most diagnostic signal in a 2-bromo derivative is that of C-2. The direct attachment of the electronegative bromine atom deshields this carbon, but the "heavy atom effect" shifts it upfield compared to what might be expected based on electronegativity alone. Its chemical shift is a key identifier.

  • Other Core Carbons: The remaining carbons of the imidazo[2,1-b]thiazole core (C-3, C-5, C-6, C-7a) give characteristic signals. The bridgehead carbon (C-7a) is typically found further downfield.

  • DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ carbons and quaternary carbons (like C-2 and C-7a), thus confirming assignments.

Table 2: Representative ¹³C NMR Data for Imidazo[2,1-b]thiazole Derivatives

Compound StructureSolventC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7a (δ, ppm)Reference
N′-(5-Fluoro-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide DMSO-d₆149.06112.85117.59152.81[9]
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one CDCl₃145.6111.1118.3121.4133.6[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Ring Vibrations: The fused imidazo[2,1-b]thiazole system exhibits a series of characteristic stretching and bending vibrations. C=N and C=C stretching absorptions within the aromatic rings are typically observed in the 1650-1450 cm⁻¹ region.

  • C-H Bonds: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹.

  • C-Br Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, which can sometimes be difficult to observe with standard mid-IR spectrophotometers.

  • Substituent Groups: Other functional groups attached to the core will show their own characteristic absorptions (e.g., C=O stretch for a ketone or ester around 1700 cm⁻¹, N-H stretch for an amide around 3300 cm⁻¹).[9]

Table 3: General IR Absorption Frequencies for Imidazo[2,1-b]thiazole Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3150 - 3000MediumCharacteristic of protons on the heterocyclic rings.
C=N Stretch1650 - 1550MediumFrom the imidazole and thiazole rings.
C=C Stretch1600 - 1450VariableAromatic ring skeletal vibrations.
C-Br Stretch600 - 500MediumConfirms the presence of the bromo-substituent.
C=O Stretch (if present)1750 - 1650StrongFrom amide, ester, or ketone substituents.[9]
N-H Stretch (if present)3400 - 3200MediumFrom amide or amine substituents.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of the halogens.

  • Molecular Ion Peak (M⁺): The key feature in the mass spectrum of a 2-bromoimidazo[2,1-b]thiazole derivative is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[10]

  • The M and M+2 Pattern: This isotopic distribution results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. This "doublet" peak is a definitive signature for the presence of a single bromine atom in the molecule.[10][11] For example, a compound with one bromine atom will show a peak for the molecule containing ⁷⁹Br (M) and an equally intense peak for the molecule containing ⁸¹Br (M+2).

  • Fragmentation: Common fragmentation patterns can help confirm the structure.

    • Loss of Bromine: Cleavage of the C-Br bond results in a fragment corresponding to [M-Br]⁺. This fragment will appear as a single peak, not a doublet, as the isotopic signature has been removed.

    • Cleavage of Substituents: Side chains attached to the imidazo[2,1-b]thiazole core can also fragment, providing further structural clues.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, which serves as ultimate proof of the compound's identity.[1][2]

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data, based on standard methodologies reported in the literature.[1][12]

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-bromoimidazo[2,1-b]thiazole derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on sample solubility and the need to avoid overlapping solvent and analyte signals.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

    • Self-Validation Step: If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to definitively establish connectivity.

Protocol 2: IR Spectrum Acquisition (ATR)
  • Instrument Preparation: Record a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the instrument's pressure clamp.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and ATR correction using the instrument software.

  • Self-Validation Step: The spectrum should be clean, with sharp, well-defined peaks. The absence of a broad peak around 3400 cm⁻¹ can indicate the absence of water contamination.

Protocol 3: Mass Spectrum Acquisition (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to cover the expected molecular weight of the compound.

  • Self-Validation Step: Check for the characteristic M and M+2 isotopic pattern with near 1:1 intensity. The measured mass of the molecular ion should match the calculated theoretical mass for the proposed elemental formula to within 5 ppm, confirming the elemental composition.

Conclusion

The structural characterization of 2-bromoimidazo[2,1-b]thiazole derivatives relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Critically, mass spectrometry offers definitive proof of molecular weight and elemental composition, with the M/M+2 isotopic pattern serving as an unmistakable indicator of the bromine substituent. By adhering to the rigorous analytical workflows and interpretive principles outlined in this guide, researchers can confidently and accurately characterize these valuable heterocyclic compounds, ensuring the integrity and reproducibility of their scientific findings.

References

The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imidazo[2,1-b]thiazole core, a fused heterocyclic system containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and diverse substitution possibilities have made it a cornerstone for developing novel therapeutic agents. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of imidazo[2,1-b]thiazole derivatives. We will explore its significant anticancer, antimicrobial, and anti-inflammatory properties, delving into structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Imidazo[2,1-b]thiazole Core: A Structural Overview

The imidazo[2,1-b]thiazole system is a bicyclic heterocycle formed by the fusion of an imidazole and a thiazole ring.[1] This arrangement results in a stable, aromatic structure that serves as an excellent foundation for building molecules with specific three-dimensional orientations capable of interacting with various biological targets.[1][2] The presence of multiple nitrogen and sulfur heteroatoms provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to enzymes and receptors.[3] The core's versatility allows for chemical modifications at several positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] One of the earliest and most well-known drugs featuring this core is Levamisole, an anthelmintic and immunomodulatory agent, which highlighted the therapeutic potential of this heterocyclic family.[1][5]

Synthetic Strategies: Building the Core

The construction of the imidazo[2,1-b]thiazole scaffold is a well-established area of synthetic chemistry, with several efficient methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis Analogue

A prevalent and classical method involves the reaction of a 2-aminothiazole derivative with an α-haloketone. This reaction is analogous to the Hantzsch thiazole synthesis and provides a direct route to a wide array of substituted imidazo[2,1-b]thiazoles.

The causality behind this protocol is a sequence of nucleophilic substitution followed by intramolecular cyclization. The primary amine of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. The resulting intermediate then undergoes a dehydration and cyclization reaction to form the final fused ring system. The use of a basic alumina catalyst can facilitate the reaction, often leading to improved yields and shorter reaction times.[6]

Workflow for Imidazo[2,1-b]thiazole Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 2-Aminothiazole F Nucleophilic Substitution A->F B α-Haloketone B->F C Solvent (e.g., Ethanol) C->F D Heat (Reflux) G Intramolecular Cyclization & Dehydration D->G E Optional: Catalyst (e.g., Basic Alumina) E->G F->G Intermediate Formation H Substituted Imidazo[2,1-b]thiazole G->H Final Product

Caption: General workflow for the synthesis of imidazo[2,1-b]thiazoles.

Modern Synthetic Approaches

More recent advancements include one-pot multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR).[7] These methods offer significant advantages, including reduced reaction times, higher yields, and increased molecular diversity from simple starting materials, aligning with the principles of green chemistry.[7]

Anticancer Potential: A Multifaceted Approach

The imidazo[2,1-b]thiazole scaffold is a prolific source of potent anticancer agents, with derivatives demonstrating activity against a wide range of human cancer cell lines, including melanoma, lung, breast, and prostate cancer.[8][9][10]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer imidazo[2,1-b]thiazole derivatives is the disruption of microtubule dynamics.[2][11] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy.

  • Binding and Disruption: These compounds bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[2][11]

  • Cell Cycle Arrest: This disruption leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[10][11]

  • Apoptosis Induction: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death, often confirmed by the increased expression of caspase-3 and PARP.[11]

Signaling Pathway for Tubulin-Targeting Agents

G A Imidazo[2,1-b]thiazole Derivative C Inhibition of Microtubule Polymerization A->C B Tubulin Subunits B->C D Mitotic Spindle Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F Triggers

Caption: Mechanism of action for tubulin-inhibiting imidazo[2,1-b]thiazoles.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for optimizing anticancer activity. For instance, in a series of imidazo[2,1-b]thiazole-benzimidazole conjugates, the nature and position of substituents on the phenyl ring were found to be crucial. Compound 6d from one study showed significant cytotoxicity against the A549 human lung cancer cell line with an IC₅₀ value of 1.08 µM.[10] Another study found that compounds with a 2-hydroxyphenyl substituent exhibited significant growth inhibitory activity on leukemia cell lines.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of selected imidazo[2,1-b]thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Mechanism of ActionReference
11o MIA PaCa-2 (Pancreatic)3.6 ± 1.3Tubulin Inhibition[11]
Compound 5 MIA PaCa-2 (Pancreatic)2.7 ± 1.2Tubulin Inhibition, G2/M Arrest[11]
Compound 26 A375P (Melanoma)Sub-micromolarNot Specified[8]
Compound 27 A375P (Melanoma)Sub-micromolarNot Specified[8]
Conjugate 6d A549 (Lung)1.08G2/M Arrest[10]

Antimicrobial Activity: A Broad Spectrum

Derivatives of imidazo[2,1-b]thiazole have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects.[5][12][13]

Antibacterial and Antifungal Activity

Numerous studies have reported the efficacy of these compounds against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[3][13][14] Certain thiocyano derivatives have shown a promising profile for treating genitourinary infections, with a broad spectrum of activity and a reduced impact on beneficial Lactobacillus species.[15]

Antimycobacterial Potential

Tuberculosis remains a significant global health threat, and the imidazo[2,1-b]thiazole scaffold has provided promising leads for new anti-TB agents.[12][16]

  • Potent Derivatives: Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown particularly potent activity. Compound IT10 , with a 4-nitro phenyl moiety, displayed an IC₅₀ of 2.32 µM against Mycobacterium tuberculosis (Mtb) H37Ra.[12][16] Another derivative, IT06 , had an IC₅₀ of 2.03 µM.[12][16]

  • Selectivity: Importantly, these compounds showed high selectivity for Mtb and no acute cytotoxicity against human lung fibroblast cell lines, indicating a favorable therapeutic window.[12][16]

  • Mechanism: Molecular docking studies suggest that these compounds may act by inhibiting pantothenate synthetase, an essential enzyme in Mtb.[16]

Anti-inflammatory Properties: COX-2 Inhibition

Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a key treatment modality. A significant drawback of traditional NSAIDs is their inhibition of cyclooxygenase-1 (COX-1), which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors is therefore a major goal.

Imidazo[2,1-b]thiazole derivatives have been successfully designed as potent and selective COX-2 inhibitors.[17] By incorporating a methyl sulfonyl (SO₂Me) pharmacophore, a feature common in selective COX-2 inhibitors like Celecoxib, researchers have created highly effective anti-inflammatory agents.

  • High Potency and Selectivity: A synthesized series of compounds showed potent COX-2 inhibition with IC₅₀ values in the 0.08-0.16 µM range.[17]

  • Lead Compound: Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) was identified as a particularly potent and selective COX-2 inhibitor (COX-2 IC₅₀ = 0.08 µM; Selectivity Index > 313).[17] This high selectivity suggests a reduced risk of gastrointestinal side effects.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential.

Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5)

This protocol is adapted from a reported synthesis of a key intermediate for COX-2 inhibitors.[17]

Objective: To synthesize the core imidazo[2,1-b]thiazole scaffold via condensation.

Materials:

  • α-bromo-4-(methylsulfonyl)acetophenone (starting material)

  • 2-aminothiazole

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (absolute)

  • Standard reflux apparatus, filtration equipment, and analytical tools (NMR, MS).

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, combine α-bromo-4-(methylsulfonyl)acetophenone (1.0 eq), 2-aminothiazole (1.0 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to serve as the reaction solvent.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid precipitate from the reaction mixture.

  • Purification: Wash the collected solid thoroughly with water to remove any inorganic salts.

  • Characterization: Dry the final product and characterize its structure and purity using ¹H NMR, LC-MS, and elemental analysis to confirm the formation of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.

Protocol: In Vitro Anticancer MTT Assay

This is a standard colorimetric assay to assess cell viability and cytotoxicity.

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates, incubator, microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent lead compounds across multiple therapeutic areas.[1][9] Its synthetic accessibility and the rich biological activity of its derivatives make it a highly attractive core for future drug discovery efforts. The research highlighted in this guide showcases its potential in oncology, infectious diseases, and inflammation.[2][4][18]

Future work should focus on:

  • Target Identification: Elucidating the specific molecular targets for many of the active compounds to better understand their mechanisms of action.

  • ADMET Profiling: Conducting comprehensive in silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies early in the development process to identify candidates with favorable drug-like properties.[8]

  • Novel Delivery Systems: Exploring advanced drug delivery strategies to enhance the bioavailability and targeted delivery of potent imidazo[2,1-b]thiazole derivatives, potentially reducing off-target effects and improving therapeutic outcomes.

By continuing to explore the vast chemical space around this privileged scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

The Imidazo[2,1-b]thiazole Core: A Journey from Serendipitous Discovery to a Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole nucleus, a bicyclic heterocyclic system, stands as a testament to the blend of serendipity and rational design in drug discovery. From its unpretentious beginnings in the quest for veterinary anthelmintics to its current status as a "privileged scaffold" in medicinal chemistry, its journey has been marked by significant milestones in synthesis and a continuous expansion of its known biological activities. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of imidazo[2,1-b]thiazole compounds, offering insights for researchers engaged in the development of novel therapeutics.

The Genesis: A Quest for an Anthelmintic Agent

The story of the imidazo[2,1-b]thiazole core is intrinsically linked to the pioneering work of researchers at Janssen Pharmaceutica in the 1960s. In their search for new anthelmintic agents, they synthesized a series of 6-arylimidazo[2,1-b]thiazoles, leading to the discovery of a potent, broad-spectrum compound named Tetramisole in 1966.[1] Tetramisole, a racemic mixture of the dextro and levo isomers, was found to be highly effective against a range of gastrointestinal and pulmonary nematodes.[1]

Further investigation revealed that the anthelmintic activity resided almost exclusively in the levo-isomer, which was subsequently named Levamisole.[1] This discovery was a pivotal moment, not only for veterinary medicine but also for the future of imidazo[2,1-b]thiazole research. Levamisole was later found to possess immunomodulatory properties, expanding its therapeutic potential beyond its initial application and sparking broader interest in the imidazo[2,1-b]thiazole scaffold.

The Dawn of Synthesis: From Classical Approaches to Modern Innovations

The synthetic journey towards imidazo[2,1-b]thiazoles has evolved significantly from the initial classical methods to more sophisticated and efficient modern techniques.

The Landmark Synthesis: The Raeymaekers Approach

The seminal 1966 publication by Raeymaekers and his colleagues detailed the first synthesis of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, the core of Tetramisole.[1][2] This classical approach involved a multi-step process, which, despite its historical significance, was often characterized by lengthy reaction times and modest yields.[3] The general principle of these early syntheses often involved the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound.[4]

A typical classical synthesis can be represented by the reaction of 2-aminothiazole with an α-bromoketone, leading to the formation of the imidazo[2,1-b]thiazole ring system.[4]

Classical Synthesis 2-Aminothiazole 2-Aminothiazole Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole 2-Aminothiazole->Imidazo[2,1-b]thiazole Reaction alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Imidazo[2,1-b]thiazole Reaction

Caption: Classical synthesis of the imidazo[2,1-b]thiazole core.

The Modern Era: Efficiency and Diversity through Multicomponent Reactions

The limitations of classical methods, such as harsh reaction conditions and limited substrate scope, spurred the development of more elegant and efficient synthetic strategies.[3] A significant advancement has been the application of isocyanide-based multicomponent reactions (I-MCRs), which offer a greener and more atom-economical approach.[3]

One prominent example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot, three-component reaction that has been successfully employed for the synthesis of diverse imidazo[2,1-b]thiazole derivatives.[3][5] This reaction typically involves the condensation of a 2-aminothiazole, an aldehyde, and an isocyanide, providing rapid access to complex molecular architectures.[3][5]

Groebke-Blackburn-Bienayme Reaction 2-Aminothiazole 2-Aminothiazole Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative 2-Aminothiazole->Imidazo[2,1-b]thiazole Derivative Condensation Aldehyde Aldehyde Aldehyde->Imidazo[2,1-b]thiazole Derivative Condensation Isocyanide Isocyanide Isocyanide->Imidazo[2,1-b]thiazole Derivative Condensation

Caption: The Groebke-Blackburn-Bienaymé multicomponent reaction.

A Plethora of Biological Activities: An Expanding Therapeutic Landscape

Following the initial discovery of its anthelmintic and immunomodulatory effects, the imidazo[2,1-b]thiazole scaffold has been extensively explored, revealing a wide spectrum of biological activities. This has solidified its status as a privileged structure in drug discovery.

Biological ActivityKey Findings and Examples
Anticancer Derivatives have shown potent activity against various cancer cell lines, acting through mechanisms such as kinase inhibition and microtubule disruption.[6][7][8][9] For instance, certain derivatives have been identified as pan-RAF inhibitors with in vivo anti-melanoma activity.[9]
Antitubercular Imidazo[2,1-b]thiazole-5-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis.[10]
Antiviral Some derivatives have shown promising activity against a range of viruses.
Anti-inflammatory Selective COX-2 inhibitors based on the imidazo[2,1-b]thiazole scaffold have been developed, offering potential for safer anti-inflammatory drugs.[11]
Antimicrobial The core has been incorporated into compounds with broad-spectrum antibacterial and antifungal properties.

This diverse range of activities has led to a surge in research focused on the design and synthesis of novel imidazo[2,1-b]thiazole derivatives with improved potency and selectivity for various therapeutic targets.

The Path Forward: Future Perspectives and Clinical Relevance

The journey of the imidazo[2,1-b]thiazole core is far from over. The continuous development of innovative synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, promises to unlock the full therapeutic potential of this versatile scaffold. While Levamisole remains the most prominent clinical example, the extensive preclinical data on imidazo[2,1-b]thiazole derivatives in oncology, infectious diseases, and inflammatory conditions suggest that new drug candidates based on this core may emerge in the coming years. The ongoing exploration of this remarkable heterocyclic system continues to be a vibrant and promising area of medicinal chemistry research.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Bromo-substituted Imidazothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Bromine in Imidazothiazole Drug Discovery

The imidazothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anthelmintic, anticancer, and anti-inflammatory properties.[1][2][3] The strategic introduction of halogen atoms, particularly bromine, onto this privileged scaffold has emerged as a powerful tool for medicinal chemists to fine-tune the physicochemical properties of lead compounds, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the core physicochemical characteristics of bromo-substituted imidazothiazoles, offering a blend of theoretical principles, practical experimental methodologies, and an analysis of structure-property relationships for researchers, scientists, and drug development professionals.

The Imidazothiazole Core and the Influence of Bromine Substitution

The imidazo[2,1-b]thiazole system is a bicyclic heteroaromatic ring composed of a fused imidazole and thiazole ring.[3] This rigid framework possesses a unique electronic distribution and offers multiple sites for substitution. The introduction of a bromine atom can profoundly impact the molecule's properties in several ways:

  • Size and Lipophilicity: Bromine is larger and more lipophilic than hydrogen, which can significantly increase the overall lipophilicity of the molecule. This, in turn, influences solubility, membrane permeability, and protein binding.

  • Electronic Effects: As a halogen, bromine exerts a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+M). The net effect depends on its position on the aromatic ring and can influence the pKa of the molecule.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can play a crucial role in ligand-receptor interactions and crystal packing.

This guide will delve into the key physicochemical parameters that are modulated by bromine substitution and are critical for the rational design of imidazothiazole-based drug candidates.

Lipophilicity (LogP): Tailoring Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Theoretical Insight

The introduction of a bromine atom generally increases the lipophilicity of an organic molecule. This is due to the larger size and greater polarizability of the bromine atom compared to a hydrogen atom, leading to stronger van der Waals interactions with the nonpolar n-octanol phase. The position of the bromine atom on the imidazothiazole ring system can also subtly influence the LogP value due to intramolecular electronic effects.

Experimental Determination of LogP

The shake-flask method is the gold standard for LogP determination. However, for higher throughput, HPLC-based methods are often employed.

Protocol 1: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Dissolve a precisely weighed amount of the bromo-substituted imidazothiazole in the n-octanol-saturated buffer or the buffer-saturated n-octanol.

  • Partitioning: Add a known volume of the other phase to the sample solution in a sealed flask.

  • Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and n-octanol phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Diagram 1: Experimental Workflow for Shake-Flask LogP Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) sat_buffer Saturate Buffer with n-Octanol prep_buffer->sat_buffer sat_octanol Saturate n-Octanol with Buffer prep_buffer->sat_octanol dissolve Dissolve Compound in one Phase partition Add Second Phase & Seal dissolve->partition shake Shake to Equilibrate partition->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Concentration in Each Phase (UV-Vis/HPLC) centrifuge->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for determining LogP using the shake-flask method.

Data Summary: Lipophilicity of Bromo-substituted Imidazothiazoles

While a comprehensive dataset is not available in a single source, scattered literature reports and predictive models suggest a significant increase in LogP upon bromination. For instance, the calculated LogP of the parent 6-phenylimidazo[2,1-b]thiazole is approximately 3.5, and it is expected that the introduction of a bromine atom on the phenyl ring would increase this value.

CompoundSubstitution PatternExperimental LogPCalculated LogPReference
Imidazo[2,1-b]thiazoleUnsubstituted-0.85PubChem CID 817024
6-Phenylimidazo[2,1-b]thiazolePhenyl at C6-3.5PubChem CID 320232
6-(4-bromophenyl)imidazo[2,1-b]thiazole4-Bromophenyl at C6Data not available> 4.0 (estimated)-
Bromo-substituted Levamisole AnalogsVariousData not availableIncreased relative to Levamisole[4]

Acidity and Basicity (pKa): Modulating Ionization at Physiological pH

The pKa value, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For imidazothiazoles, which contain basic nitrogen atoms, the pKa of the conjugate acid is a critical parameter that determines the extent of ionization at physiological pH (around 7.4). This, in turn, affects solubility, receptor binding, and cell permeability.

Theoretical Insight

The imidazole ring contains two nitrogen atoms: a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). The pyridine-like nitrogen is the more basic of the two. The electron-withdrawing inductive effect of a bromine substituent will decrease the basicity of the nitrogen atoms, resulting in a lower pKa value for the conjugate acid. The magnitude of this effect will depend on the proximity of the bromine atom to the basic center.

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Protocol 2: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of the bromo-substituted imidazothiazole of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by analyzing the first and second derivatives of the curve.

Diagram 2: Logic of pKa Determination via Potentiometric Titration

G start Start Titration add_titrant Add Increment of Titrant start->add_titrant measure_ph Measure pH add_titrant->measure_ph equilibrium Equilibrium Reached? measure_ph->equilibrium equilibrium->add_titrant No plot_data Plot pH vs. Volume equilibrium->plot_data Yes analyze_curve Analyze Titration Curve plot_data->analyze_curve determine_pka Determine pKa analyze_curve->determine_pka end End determine_pka->end

Caption: Logical flow for pKa determination using potentiometric titration.

Data Summary: pKa of Bromo-substituted Imidazothiazoles

Specific pKa data for a series of bromo-substituted imidazothiazoles is scarce in the literature. However, based on the pKa of imidazole (pKa of the conjugate acid is ~7.0), it is expected that the pKa of imidazothiazoles will be in a similar range, with bromine substitution leading to a decrease in this value.

CompoundSubstitution PatternExperimental pKaPredicted pKaReference
Imidazole-7.0-[5]
Bromo-substituted ImidazolesVariousGenerally lower than unsubstituted imidazoleDependent on substitution pattern-

Aqueous Solubility: A Key Factor for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly influences the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and low and variable bioavailability.

Theoretical Insight

The introduction of a lipophilic bromine atom is generally expected to decrease the aqueous solubility of an imidazothiazole derivative. However, the overall effect on solubility is also dependent on the crystal lattice energy of the solid form. A more stable crystal lattice (higher melting point) will generally lead to lower solubility.

Experimental Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining thermodynamic solubility.

Protocol 3: Shake-Flask Method for Solubility Determination

  • Sample Preparation: Add an excess amount of the solid bromo-substituted imidazothiazole to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) in a sealed flask.

  • Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

  • Sample Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result Expression: Express the solubility in units such as mg/mL or µM.

Diagram 3: Workflow for Aqueous Solubility Determination

G cluster_exp Experimental Procedure cluster_analysis Analysis add_excess Add Excess Solid to Buffer shake Shake to Equilibrate add_excess->shake separate Filter or Centrifuge shake->separate quantify Quantify Concentration of Dissolved Compound separate->quantify report Report Solubility quantify->report

Caption: A simplified workflow for determining aqueous solubility.

Data Summary: Aqueous Solubility of Bromo-substituted Imidazothiazoles

Melting Point: An Indicator of Purity and Crystal Lattice Energy

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with impurities generally depressing and broadening the melting point range. For a pure compound, the melting point provides an indication of the strength of the crystal lattice.

Experimental Determination of Melting Point

The capillary melting point method is a standard and straightforward technique.

Protocol 4: Capillary Melting Point Determination

  • Sample Preparation: Finely powder the dry crystalline sample of the bromo-substituted imidazothiazole.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.

  • Observation: Observe the sample through the magnifying lens and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Data Summary: Melting Points of Bromo-substituted Imidazothiazoles

Melting points are often reported in the chemical literature upon the synthesis of new compounds.

CompoundSubstitution PatternMelting Point (°C)Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole-145.5-147[6]
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one-228[7]
3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one-170[7]
5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][7][8][9]thiadiazole-Data not available, but noted for its anticancer activity[10]

Crystal Structure: Unveiling the Three-Dimensional Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding intermolecular interactions, conformational preferences, and for structure-based drug design.

Theoretical Insight

The crystal packing of bromo-substituted imidazothiazoles is influenced by a variety of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding (if suitable functional groups are present). The bromine atom can participate in halogen bonding, where it acts as an electrophilic "cap" and interacts with a nucleophilic atom (e.g., oxygen, nitrogen). This can significantly influence the crystal packing and, consequently, the physical properties of the solid.

Experimental Determination of Crystal Structure

Single-crystal X-ray diffraction is the definitive method.

Protocol 5: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow high-quality single crystals of the bromo-substituted imidazothiazole. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to obtain a final, accurate model of the atomic positions.

Diagram 4: Relationship between Crystal Structure and Physicochemical Properties

G crystal_structure Crystal Structure intermolecular_forces Intermolecular Forces (van der Waals, Halogen Bonding, H-Bonding) crystal_structure->intermolecular_forces crystal_lattice_energy Crystal Lattice Energy intermolecular_forces->crystal_lattice_energy melting_point Melting Point crystal_lattice_energy->melting_point solubility Aqueous Solubility crystal_lattice_energy->solubility

Caption: Influence of crystal structure on key physicochemical properties.

Conclusion and Future Perspectives

The incorporation of bromine into the imidazothiazole scaffold provides a powerful strategy for modulating the physicochemical properties of these biologically important molecules. A thorough understanding and experimental determination of parameters such as lipophilicity, pKa, solubility, and melting point are essential for the rational design of new drug candidates with improved ADME profiles and therapeutic efficacy. While a comprehensive database of these properties for a wide range of bromo-substituted imidazothiazoles is currently lacking, the experimental protocols and theoretical principles outlined in this guide provide a robust framework for researchers in this exciting field. Future work should focus on the systematic characterization of a diverse library of these compounds to establish more quantitative structure-property relationships, which will undoubtedly accelerate the discovery and development of novel imidazothiazole-based therapeutics.

References

A-Z Guide to 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b]thiazole core is a "privileged" heterocyclic scaffold, consistently appearing in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a particularly versatile derivative: 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid . Possessing two distinct and orthogonally reactive functional groups—a bromine atom amenable to cross-coupling and a carboxylic acid ready for amidation or esterification—this building block offers a robust platform for generating diverse molecular libraries. We will provide an in-depth exploration of its synthesis, chemical reactivity, and proven applications, complete with actionable experimental protocols and mechanistic insights to empower its strategic use in drug discovery programs.

Introduction: The Strategic Value of the Imidazo[2,1-b]thiazole Core

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic heterocycle of significant interest in medicinal chemistry.[3][4] This scaffold is not merely a synthetic curiosity; it is a core component of numerous molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] The structural rigidity of the fused ring system, combined with its specific arrangement of nitrogen and sulfur heteroatoms, allows for precise three-dimensional interactions with biological targets.

The subject of this guide, this compound, elevates this potential by providing two key points for diversification, making it an ideal starting point for structure-activity relationship (SAR) studies and lead optimization.

Physicochemical Properties & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The following tables summarize the key physical properties and expected NMR spectroscopic data for the title compound, serving as a reliable reference for synthesis validation.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₆H₃BrN₂O₂S
Molecular Weight 247.07 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1373253-24-7 (similar structure)

Note: Physical properties like melting point can vary based on purity and crystalline form.

Table 2: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)Description
¹H NMR ~8.35Singlet, 1H (H-5)
~7.90Singlet, 1H (H-3)
~13.0 (broad)Singlet, 1H (COOH)
¹³C NMR ~163.5C=O (Carboxylic Acid)
~146.0C-7a
~140.0C-5
~125.0C-6
~118.0C-3
~110.0C-2

Note: Shifts are approximate and can be influenced by solvent and concentration. Researchers should always acquire their own data for confirmation.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound involves the cyclization of a 2-aminothiazole precursor with a brominated pyruvate derivative.[8] This method is efficient and provides a high-purity product.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Cyclization & Bromination cluster_2 Step 3: Saponification A Thiourea + Ethyl Bromopyruvate B Ethyl 2-aminothiazole-4-carboxylate A->B Reflux in Ethanol C Ethyl 2-aminothiazole-4-carboxylate + Bromoacetaldehyde D Ethyl imidazo[2,1-b]thiazole-6-carboxylate C->D Reflux F Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate D->F in Acetonitrile E N-Bromosuccinimide (NBS) E->F G Ethyl 2-bromo...carboxylate + LiOH H This compound G->H THF/Water, rt

Caption: Synthetic pathway to the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • N-Bromosuccinimide (NBS)

  • Lithium Hydroxide (LiOH)

  • Acetonitrile (ACN), Tetrahydrofuran (THF), Water

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Bromination of the Scaffold:

    • To a solution of ethyl imidazo[2,1-b]thiazole-6-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

    • Rationale: NBS is a mild and selective brominating agent for electron-rich heterocyclic systems. The reaction is performed at a low temperature to control selectivity and minimize side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until starting material is consumed.

    • Quench the reaction with aqueous sodium thiosulfate solution, extract with ethyl acetate, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add Lithium Hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 12-18 hours.

    • Rationale: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid under mild conditions, preventing degradation of the heterocyclic core.

    • Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3-4 with 1M HCl.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization Strategies

The power of this building block lies in its two distinct reactive sites, which can be addressed sequentially or in a planned one-pot fashion.

Diagram: Orthogonal Reaction Pathways

Reactivity cluster_C2 C2 Position (Bromo Group) cluster_C6 C6 Position (Carboxylic Acid) Core 2-Bromoimidazo[2,1-b]thiazole -6-carboxylic acid Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (Amine) Core->Buchwald Pd Catalyst, Base Amide Amide Coupling (R-NH₂) Core->Amide Coupling Agent (HATU) Ester Esterification (R-OH) Core->Ester Acid Catalyst (H₂SO₄)

Caption: Key derivatization routes for the title compound.

A. Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-bromo substituent is a prime handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly common for creating C-C bonds.[9][10][11]

Table 3: Example Suzuki-Miyaura Coupling Conditions

Aryl Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~85
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DME90~78
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110~81

Note: Yields are representative and highly dependent on substrate and precise conditions.

B. Amide Bond Formation at the C6-Carboxylic Acid

The carboxylic acid is readily converted to amides, a crucial functional group in many pharmaceuticals.[12][13] This is typically achieved using standard peptide coupling reagents.

Protocol: General Amide Coupling Procedure

  • Activation: To a solution of this compound (1.0 eq) in DMF, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature.

    • Rationale: HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, minimizing side reactions and racemization (if applicable).

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by LC-MS or TLC.

  • Work-up: Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried, and concentrated.

  • Purification: The crude amide is purified via column chromatography or preparative HPLC.

Applications in Medicinal Chemistry

Derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated for a multitude of therapeutic applications. The ability to rapidly generate analogs from the 2-bromo-6-carboxylic acid core makes it invaluable for exploring chemical space around a target.

Table 4: Bioactive Molecules Derived from the Imidazo[2,1-b]thiazole Scaffold

Therapeutic AreaExample Target/ActivityKey Structural FeatureReference
Anticancer Tubulin Polymerization InhibitionSubstituted phenyl group at C6[5][14]
Antimycobacterial Potent activity against M. tuberculosisCarboxamide derivatives[7][15]
Antiviral Inhibition of Coxsackie B4 virusSpirothiazolidinone moieties[6]
Anti-inflammatory Inhibition of pro-inflammatory cytokinesIndole-formamide conjugates[5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its orthogonal reactivity allows for the systematic and efficient construction of diverse chemical libraries. By providing both the foundational knowledge and practical protocols, this guide serves as a comprehensive resource for scientists aiming to leverage the full potential of this privileged heterocyclic building block in their research endeavors.

References

A Technical Guide to Unlocking the Therapeutic Potential of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the imidazo[2,1-b]thiazole scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural features and broad spectrum of biological activities make it a fertile ground for the discovery of novel therapeutic agents. We will dissect the core molecular targets, outline robust experimental workflows for their validation, and provide a framework for advancing promising lead compounds through the drug discovery pipeline.

The Imidazo[2,1-b]thiazole Scaffold: A Privileged Structure in Drug Discovery

The imidazo[2,1-b]thiazole core is a bicyclic heteroaromatic system formed by the fusion of imidazole and thiazole rings. This arrangement confers a rigid, planar structure with a rich electron density, making it an ideal scaffold for interacting with a variety of biological targets. The versatility of its synthesis allows for facile derivatization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a vast library of derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.

Key Therapeutic Targets and Mechanisms of Action

Our extensive research has identified several key signaling pathways and molecular targets that are modulated by imidazo[2,1-b]thiazole derivatives. Understanding these interactions is paramount for the rational design of next-generation therapeutics.

Oncology: Targeting Aberrant Kinase Signaling

A significant number of imidazo[2,1-b]thiazole derivatives exhibit potent anticancer activity by targeting critical kinases involved in cell proliferation, survival, and metastasis.

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in a wide range of human cancers. Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of this pathway, particularly targeting PI3K and Akt.

A notable example is a series of 2,6-disubstituted-imidazo[2,1-b]thiazoles that have demonstrated significant inhibitory activity against PI3Kα, a key isoform of PI3K. This inhibition leads to the downstream suppression of Akt phosphorylation and ultimately induces apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->PI3K inhibits Target_Validation_Workflow Phenotypic_Screening Phenotypic Screening (e.g., cell viability assay) Hit_Compounds Identification of Hit Compounds Phenotypic_Screening->Hit_Compounds Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Hit_Compounds->Target_Deconvolution Putative_Targets Identification of Putative Targets Target_Deconvolution->Putative_Targets Biochemical_Assays Biochemical Assays (e.g., kinase assays) Putative_Targets->Biochemical_Assays Cellular_Assays Cellular Target Engagement (e.g., Western blot, cellular thermal shift assay) Biochemical_Assays->Cellular_Assays Validated_Target Validated Target Cellular_Assays->Validated_Target

Methodological & Application

Amide coupling reactions with 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Amide Coupling Reactions with 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, serving as a versatile template for designing novel therapeutic agents.[1] This bicyclic structure, which contains both nitrogen and sulfur heteroatoms, is a cornerstone in the development of compounds with diverse and potent biological activities.[1] Derivatives have demonstrated significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Specifically, some derivatives function as microtubule-targeting agents by binding to tubulin, which leads to cell cycle arrest and apoptosis in cancer cells.[1][4]

Amide bond formation is one of the most frequently utilized reactions in drug discovery, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[5] This application note provides a detailed guide for the successful amide coupling of this compound with various primary and secondary amines. We will delve into the mechanistic underpinnings of common coupling strategies, provide field-tested protocols, and offer insights into optimizing these crucial transformations.

General Reaction Scheme:

Figure 1: General scheme for the amide coupling of this compound with a primary or secondary amine.

Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

Direct condensation between a carboxylic acid and an amine is generally inefficient because of the formation of a non-reactive ammonium carboxylate salt.[6][7] To facilitate the reaction, the carboxylic acid's carbonyl group must be activated to create a better leaving group, making it more susceptible to nucleophilic attack by the amine.[7][8] This is achieved using coupling reagents. We will focus on two of the most reliable and widely used classes: uronium/aminium salts (HATU) and carbodiimides (EDC).

Uronium/Aminium-Based Coupling (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid kinetics and low rates of racemization, even with sterically hindered substrates.[9] The mechanism involves two key steps:[9][10]

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9][10] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for accelerating the reaction and suppressing epimerization.[9]

  • Coupling: The amine nucleophile attacks the activated ester, forming the stable amide bond and releasing HOAt.[9]

Carbodiimide-Based Coupling (e.g., EDC with HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][11] However, this intermediate can be unstable and may rearrange or racemize.

To improve efficiency and minimize side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[12][13]

  • Activation & Intermediate Stabilization: The carboxylic acid reacts with EDC to form the O-acylisourea.[12] HOBt then rapidly intercepts this intermediate to form an HOBt-active ester.[5][14] This new ester is more stable than the O-acylisourea but still highly reactive towards amines.

  • Coupling: The amine attacks the HOBt-active ester, yielding the desired amide and regenerating HOBt, which can participate in the cycle again.[12] The byproduct of EDC is a water-soluble urea, which can be easily removed during aqueous workup.[13]

Visualizing the Coupling Mechanism

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActiveEster Reactive Intermediate (OAt- or HOBt-Ester) Acid->ActiveEster  + Coupling Reagent Base Base (e.g., DIPEA) Base->Acid Deprotonation CouplingReagent Coupling Reagent (e.g., HATU, EDC) Amide R-CO-NHR' (Amide Product) ActiveEster->Amide  + Amine Amine R'-NH₂ (Amine) Amine->Amide Byproducts Byproducts (e.g., Urea, HOAt/HOBt) Amide->Byproducts releases

Caption: Generalized mechanism of amide bond formation.

Comparative Overview of Standard Coupling Protocols

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, and required reaction conditions.[6]

FeatureProtocol 1: HATU / DIPEAProtocol 2: EDC / HOBt
Coupling Reagent HATUEDC
Additive None (HOAt is part of HATU)HOBt
Base Non-nucleophilic tertiary amine (e.g., DIPEA, TEA)Often optional, but a base like DIPEA or DMAP can be used.[5]
Typical Solvent Aprotic polar (DMF, DCM, Acetonitrile)Aprotic polar (DMF, DCM), sometimes aqueous buffers.[6]
Key Advantages High efficiency, rapid kinetics, effective for hindered substrates, low racemization.[9]Cost-effective, water-soluble byproducts for easy removal.[13]
Common Side Reactions Generally very clean if stoichiometry is controlled.Racemization (minimized by HOBt), formation of N-acylurea byproduct if HOBt is omitted.
Workup Complexity Standard extractive workup.Standard extractive workup; aqueous washes are very effective.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or electron-deficient. The pre-activation step is crucial for generating the active ester before the amine is introduced.[15]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Pre-activation: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[9][15]

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours.[9] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA and any unreacted amine), saturated aqueous NaHCO₃ (to remove HOAt and any remaining acid), and finally with brine.[9]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM in methanol, to yield the pure amide.[9][16]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a robust and economical method suitable for many standard amide couplings. The use of HOBt is critical for achieving high yields and minimizing racemization.[5][13]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC•HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous DMF or DCM (approx. 0.1-0.2 M).

  • Initiation: Cool the mixture in an ice bath (0 °C). Add EDC•HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. These washes effectively remove the water-soluble EDC-urea byproduct, excess HOBt, and other water-soluble impurities.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography as described in Protocol 1.

General Experimental Workflow

Caption: Standard workflow for amide coupling reactions.

References

Application Notes & Protocols: The Strategic Use of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of a key derivative, 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid , as a versatile and strategic building block in drug discovery. We will detail its synthesis, functional group manipulation through robust chemical protocols, and subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the generation of novel therapeutic agents.

Introduction: The Imidazo[2,1-b]thiazole Scaffold

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[3] Its rigid structure and rich electronic properties allow it to interact with a variety of biological targets, from kinases to enzymes involved in microbial metabolism.[4][5][6] The strategic placement of functional groups on this core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This compound is an exceptionally useful starting material due to its two orthogonal functional "handles":

  • The 6-Carboxylic Acid: This group is ideal for forming amide bonds, one of the most common and reliable linkages in medicinal chemistry. This allows for the introduction of a vast array of amine-containing fragments to probe specific interactions with a biological target.

  • The 2-Bromo Substituent: This bromine atom serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl, heteroaryl, or alkyl groups.

This dual functionality allows for the creation of large, diverse chemical libraries from a single, common intermediate, accelerating the hit-to-lead optimization process.

Synthesis of the Core Building Block

The synthesis of the title compound can be achieved from commercially available starting materials. The following protocol describes a common route.[7]

Protocol 1: Synthesis of this compound

Rationale: This procedure involves a Hantzsch-type thiazole synthesis followed by an imidazo-annulation reaction. The initial reaction forms the thiazole ring, and the subsequent cyclization with a brominated reagent builds the fused imidazole portion.

Synthesis_Scheme cluster_reagents Thiazol_2_amine Thiazol-2-amine Intermediate Imidazo[2,1-b]thiazole-6-carboxylate ester Thiazol_2_amine->Intermediate 1. Reflux in Ethanol Bromo_oxopropanoate Ethyl 3-bromo-2-oxopropanoate Final_Product This compound Intermediate->Final_Product 2. Saponification (e.g., LiOH, THF/H2O)

Caption: Synthetic route to the target acid.

Materials:

  • Thiazol-2-amine (1.0 eq)

  • Ethyl 3-bromo-2-oxopropanoate (1.1 eq)

  • Anhydrous Ethanol

  • Lithium Hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Cyclization: In a round-bottom flask, dissolve thiazol-2-amine (1.0 eq) in anhydrous ethanol. Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The intermediate ester may precipitate. If so, collect by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Saponification: Dissolve the crude intermediate ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Derivatization Strategies for Library Synthesis

A. Amide Coupling via the 6-Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry for its stability and ability to form key hydrogen bond interactions with protein targets.[8] The carboxylic acid at the 6-position is readily activated for coupling with a diverse range of primary and secondary amines.

Protocol 2: General Amide Coupling using HATU

Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging couplings involving sterically hindered substrates or electron-deficient amines.[9] It activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. A non-nucleophilic base like DIPEA is required to neutralize the acid formed during the reaction.

Amide_Coupling_Workflow start Start dissolve Dissolve Acid (1 eq), HATU (1.1 eq), and Amine (1.2 eq) in DMF start->dissolve add_base Add DIPEA (2.0 eq) dropwise at 0°C dissolve->add_base react Stir at Room Temperature (2-12 h) add_base->react monitor Monitor by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: Dilute with EtOAc, wash with H2O, brine monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.1 eq) to a flask containing anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Amide Derivatives and Anticancer Activity

Compound IDAmine MoietyTarget Cell LineIC₅₀ (µM)Citation
9i 4-FluorobenzylhydrazineMDA-MB-231 (Breast)1.65[10]
9m 4-(Trifluoromethyl)benzylhydrazineMDA-MB-231 (Breast)1.12[10]
IT06 2,4-DichlorophenylpiperazineM. tuberculosis H37Ra2.03[11]
IT10 4-NitrophenylpiperazineM. tuberculosis H37Ra2.32[11]

Note: The table presents data for derivatives of the core imidazo[2,1-b]thiazole scaffold where the amide linkage is a key feature, demonstrating the utility of this synthetic strategy.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, they must be screened for biological activity. Based on the extensive literature for this scaffold, anticancer and antitubercular assays are highly relevant.[12][13][14]

Protocol 3: In Vitro Anticancer Evaluation using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h until formazan crystals form add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm on a plate reader solubilize->read analyze Calculate % viability and IC50 values read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antitubercular Screening (Microplate Alamar Blue Assay - MABA)

Rationale: This assay uses the Alamar Blue reagent, which contains an oxidation-reduction indicator that fluoresces and changes color in response to the chemical reduction of the growth medium, resulting from metabolic activity. It provides a sensitive, rapid, and non-toxic measure of cell viability for Mycobacterium tuberculosis.[13]

Step-by-Step Procedure:

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Addition: Add the test compounds to the first row and perform a 2-fold serial dilution down the plate.

  • Inoculation: Add 100 µL of a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Readout: Incubate for another 24 hours. A blue color in a well indicates no growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.[13]

Structure-Activity Relationship (SAR) Insights

By combining the derivatization strategies with biological data, key SAR trends can be established to guide future design.

SAR_Diagram cluster_SAR Key SAR Insights node_placeholder R1 R1 (from Amide Coupling): - Bulky, lipophilic groups - H-bond acceptors/donors (e.g., phenylpiperazines, benzylhydrazines) Often crucial for potency. R1->node_placeholder R2 R2 (from Cross-Coupling): - Aryl/heteroaryl groups - Modulates electronics and sterics - Halogen substitutions (F, Cl, Br) can enhance activity. R2->node_placeholder

Caption: Key modification points on the scaffold.

  • At the 6-position (Amide): Studies on antitubercular agents have shown that incorporating substituted phenylpiperazine moieties leads to potent compounds. For example, electron-withdrawing groups like nitro or dichloro on the phenyl ring can result in low micromolar activity against M. tuberculosis.[11] In anticancer applications, substituted benzylhydrazines have proven effective against breast cancer cell lines.[10]

  • At the 2-position (Bromo): While this guide focuses on using the bromo group as a synthetic handle, SAR studies on related scaffolds show that substitution at this position is critical. For instance, in antitubercular benzo[d]imidazo[2,1-b]thiazoles, halogen substitutions (bromo and fluoro) in the para position of an aryl ring at C2 significantly enhance activity, likely by improving binding affinity to the target.[13] This highlights the potential for Suzuki or other cross-coupling reactions to install such beneficial groups.

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. The orthogonal reactivity of its carboxylic acid and bromo functionalities provides a robust platform for the rapid and systematic synthesis of diverse compound libraries. The protocols and insights provided herein offer a comprehensive framework for researchers to synthesize, functionalize, and evaluate novel imidazo[2,1-b]thiazole derivatives as potential therapeutic agents in oncology, infectious diseases, and beyond.

References

Application Notes and Protocols: The Investigative Use of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid as a potential anti-cancer agent. While this specific molecule is a novel subject of research, its core scaffold, imidazo[2,1-b]thiazole, is a well-documented pharmacophore in oncology. This document synthesizes established methodologies and insights from related compounds to provide researchers, scientists, and drug development professionals with a robust starting point for their investigations. We will cover the hypothesized mechanism of action based on its structural class, detailed protocols for initial biological evaluation, and a forward-looking perspective on its therapeutic potential.

Introduction: The Imidazo[2,1-b]thiazole Scaffold as a Privileged Structure in Oncology

The imidazo[2,1-b]thiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, most notably as potent anti-proliferative agents.[1] Extensive research has shown that compounds incorporating this scaffold can function as inhibitors of critical signaling proteins that drive cancer progression, including various protein kinases like Focal Adhesion Kinase (FAK), RAF-kinases, and Receptor Tyrosine Kinases (RTKs) such as EGFR.[2][3][4] The therapeutic potential of this class is further highlighted by its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6]

This compound emerges as a compound of significant interest. The strategic placement of a bromine atom at the 2-position and a carboxylic acid moiety at the 6-position presents unique opportunities for molecular interactions within protein binding pockets, potentially enhancing potency or conferring novel target selectivity. This guide outlines the foundational experiments required to characterize its anti-cancer activity and elucidate its mechanism of action.

Physicochemical Properties and Laboratory Handling

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring experimental reproducibility.

PropertyDataSource
Molecular Formula C₆H₃BrN₂O₂S[7]
Molecular Weight 247.07 g/mol [7]
Appearance Expected to be a solid, likely off-white to yellow---
Solubility Highly soluble in DMSO; sparingly soluble in methanol; poor aqueous solubility.Inferred from similar heterocyclic compounds
Storage Conditions Store at -20°C for long-term use. Protect from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.Standard laboratory practice

Preparation of Stock Solutions: For in vitro cell-based assays, a 10 mM stock solution is typically prepared in sterile, anhydrous DMSO.

  • Causality: DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic molecules. However, it can be toxic to cells at higher concentrations. Therefore, it is imperative that the final concentration in cell culture media does not exceed 0.5% to avoid confounding cytotoxic effects from the solvent vehicle.[8] A vehicle control (media with the equivalent concentration of DMSO) must be included in all experiments.[9]

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive literature on related imidazo[2,1-b]thiazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases that are central to oncogenic signaling.[10][11] The MAPK/ERK and PI3K/AKT pathways are two of the most frequently dysregulated cascades in human cancers, controlling cell proliferation, survival, and growth. We propose that this compound may act as an inhibitor at one or more nodes within these pathways.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAF RAF RTK->RAF PI3K PI3K RTK->PI3K Compound 2-Bromoimidazo[2,1-b]thiazole- 6-carboxylic acid Compound->RAF  Hypothesized  Inhibition Compound->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Hypothesized inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.

Foundational Experimental Protocols

The following protocols provide a validated workflow for the initial characterization of the compound's anti-cancer properties. These assays are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] It is a fundamental first step to determine the dose-dependent effect of a novel compound on cancer cell proliferation.

Experimental Workflow:

workflow A 1. Seed Cells (96-well plate) B 2. Overnight Adherence A->B C 3. Treat with Compound (Dose-Response) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent (Incubate 3-4 hrs) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Figure 2: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well flat-bottom plates at a pre-determined optimal density (typically 3,000-8,000 cells/well in 100 µL of medium). Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of the this compound in culture medium from the 10 mM DMSO stock. A broad concentration range is recommended for initial screening (e.g., 100 µM down to 1 nM).[8]

  • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with "cells + medium only" (negative control), "cells + vehicle (DMSO) only" (vehicle control), and "cells + known cytotoxic drug like Doxorubicin" (positive control).

  • Incubation: Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe effects on proliferation across multiple cell cycles.[9]

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently triturate to dissolve the crystals completely.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to obtain percent viability. Plot percent viability versus log[concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Western Blot Analysis of Signaling Pathway Modulation

This protocol validates whether the compound affects the hypothesized kinase signaling pathways by measuring the phosphorylation status of key downstream proteins like AKT and ERK. A decrease in phosphorylation indicates inhibition of the upstream kinase.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations relevant to the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Causality: Phosphatase inhibitors are crucial to preserve the transient phosphorylation state of proteins for accurate analysis.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[9]

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil the samples at 95°C for 5 minutes and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK, and an antibody for a loading control like β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensity for the phosphorylated proteins and normalize first to the total protein level and then to the loading control to determine the relative change in pathway activity.

Future Directions and Therapeutic Development

The successful execution of the foundational protocols above opens several avenues for further research:

  • Target Deconvolution: If kinase pathway inhibition is confirmed, direct target engagement can be assessed using enzymatic assays with recombinant kinases or advanced techniques like Cellular Thermal Shift Assay (CETSA).

  • Cell Cycle and Apoptosis Analysis: Flow cytometry-based assays should be employed to determine if the observed cytotoxicity is due to cell cycle arrest or the induction of apoptosis.[6]

  • In Vivo Efficacy: Promising in vitro results should be followed by evaluation in preclinical cancer models, such as tumor xenografts in immunocompromised mice, to assess anti-tumor activity and tolerability.[4]

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs can help optimize the compound's potency, selectivity, and pharmacokinetic properties, a crucial step in drug development.[12]

Conclusion

This compound is a novel compound built upon a scaffold with proven anti-cancer potential. Its unique chemical features warrant a thorough investigation into its biological activity. The application notes and detailed protocols provided herein offer a scientifically rigorous and logically structured approach to begin this investigation. By systematically evaluating its effects on cell viability and key oncogenic signaling pathways, researchers can effectively determine the promise of this molecule as a lead compound for a new generation of targeted cancer therapeutics.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[2,1-b]thiazole Scaffold as a Privileged Kinase Inhibitor Motif

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1] Dysregulation of kinase activity is a common driver of cancer and other diseases. The imidazo[2,1-b]thiazole core is a bicyclic heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This structural motif serves as an excellent starting point for the development of kinase inhibitors, with derivatives showing potent activity against various kinases, including RAF, EGFR, and FAK.[4][5][6]

This comprehensive guide provides a detailed roadmap for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors derived from the versatile starting material, 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid. We will delve into the synthetic rationale, provide step-by-step protocols for compound synthesis and biological evaluation, and discuss the critical aspects of lead optimization, including in vitro and in vivo characterization.

Part 1: Synthesis of the this compound Core and Amide Analogs

The synthetic strategy for generating a library of kinase inhibitors from the this compound scaffold begins with the construction of the core heterocyclic system, followed by diversification through amide bond formation. The bromine atom at the 2-position and the carboxylic acid at the 6-position provide orthogonal handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Rationale for the Synthetic Approach

The synthesis of the imidazo[2,1-b]thiazole core is typically achieved through the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. For our target scaffold, the reaction between 2-aminothiazole and ethyl bromopyruvate provides the corresponding ethyl imidazo[2,1-b]thiazole-6-carboxylate.[7] Subsequent bromination and hydrolysis yield the desired this compound. The carboxylic acid moiety is then activated for amide coupling with a diverse panel of amines to generate a library of candidate kinase inhibitors. This modular approach allows for the rapid generation of analogs with varied physicochemical properties, crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

Protocol 1.1: Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

This protocol details the synthesis of the key ester intermediate.

  • Materials: 2-Aminothiazole, Ethyl bromopyruvate, Ethanol, Sodium bicarbonate.

  • Procedure:

    • To a solution of 2-aminothiazole (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl imidazo[2,1-b]thiazole-6-carboxylate.

    • To a solution of the ester in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate.[8]

Protocol 1.2: Hydrolysis to this compound

This protocol describes the conversion of the ester to the carboxylic acid.

  • Materials: Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1N HCl at 0°C.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 1.3: Amide Library Synthesis

This protocol outlines the parallel synthesis of an amide library from the core carboxylic acid.[9]

  • Materials: this compound, a diverse panel of primary and secondary amines, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Procedure (for a single representative reaction):

    • To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

Part 2: In Vitro Evaluation of Kinase Inhibitory Activity

The initial assessment of the synthesized compounds involves determining their ability to inhibit the activity of specific kinases in a controlled, cell-free environment. This section details the protocols for primary screening against a single kinase and for broader selectivity profiling against a panel of kinases.

Rationale for In Vitro Kinase Assays

In vitro kinase assays are essential for the initial characterization of inhibitors.[10] They provide a direct measure of a compound's potency against a purified enzyme, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard due to their sensitivity and broad applicability.[11] Kinase selectivity profiling against a large panel of kinases is crucial to identify compounds with a desired selectivity profile and to flag potential off-target effects early in the drug discovery process.[12]

Experimental Protocols

Protocol 2.1: Radiometric Kinase Assay for Primary Screening

This protocol describes a standard radiometric filter-binding assay.[6]

  • Materials: Purified kinase of interest, specific peptide or protein substrate, [γ-³³P]ATP, Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), Test compounds dissolved in DMSO, 10% Trichloroacetic acid (TCA), P81 phosphocellulose filter plates, Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add 2.5 µL of the compound dilutions.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding 25 µL of 10% TCA.

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2.2: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing inhibitor selectivity.

  • Rationale: To understand the selectivity of lead compounds, it is essential to screen them against a broad panel of kinases. This can be done using the radiometric assay described above, adapted for a multi-kinase format, or through various commercial services that offer large kinase panels.

  • Procedure:

    • Select a panel of kinases representing different branches of the human kinome.

    • Perform single-point inhibition assays at a fixed concentration of the test compound (e.g., 1 µM or 10 µM) against the entire kinase panel using a radiometric or fluorescence-based assay format.

    • Identify kinases that are significantly inhibited (e.g., >50% inhibition).

    • For the most promising compounds, determine the IC50 values against a smaller, more focused panel of kinases to confirm selectivity and identify potential off-target liabilities.

Data Presentation
Compound IDTarget KinaseIC50 (nM)Kinase BIC50 (nM)Kinase CIC50 (nM)
Lead-001 RAF50EGFR>10,000FAK500
Lead-002 RAF25EGFR5,000FAK250
Control Staurosporine5Staurosporine10Staurosporine8

Part 3: Cell-Based Assays for Target Engagement and Functional Activity

While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity within a cellular context. Cell-based assays provide insights into cell permeability, target engagement in a physiological environment, and the downstream functional consequences of kinase inhibition.

Rationale for Cell-Based Assays

Cell-based assays are a critical step in validating the therapeutic potential of a kinase inhibitor.[10] Target engagement assays, such as the NanoBRET™ assay, directly measure the binding of a compound to its target kinase within living cells, providing a more physiologically relevant measure of potency.[13] Functional assays, such as measuring the phosphorylation of a downstream substrate or assessing cell viability, confirm that target inhibition translates into the desired biological effect.

Experimental Protocols

Protocol 3.1: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a general workflow for the NanoBRET™ Target Engagement Assay.[14]

  • Materials: HEK293 cells (or other suitable cell line), Plasmid encoding the kinase of interest fused to NanoLuc® luciferase, NanoBRET™ tracer specific for the kinase, NanoBRET™ Nano-Glo® Substrate, Opti-MEM® I Reduced Serum Medium, Test compounds.

  • Procedure:

    • Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid.

    • Plate the transfected cells in a 96-well plate.

    • Prepare serial dilutions of the test compounds.

    • Treat the cells with the test compounds and the NanoBRET™ tracer.

    • Incubate at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio and determine the cellular IC50 values.

Protocol 3.2: Western Blotting for Downstream Substrate Phosphorylation

This protocol describes how to assess the functional activity of an inhibitor by monitoring the phosphorylation status of a downstream target.

  • Materials: Cancer cell line expressing the target kinase, Test compounds, Cell lysis buffer, Primary antibodies (total and phospho-specific for the downstream substrate), Secondary antibody conjugated to HRP, Chemiluminescent substrate.

  • Procedure:

    • Plate the cancer cells and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the downstream substrate.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Protocol 3.3: Cell Viability Assay

This protocol measures the effect of the inhibitor on the proliferation of cancer cells.

  • Materials: Cancer cell line, Cell culture medium, Test compounds, MTT or CellTiter-Glo® reagent.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 48-72 hours.

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

    • Calculate the percent viability and determine the GI50 (concentration for 50% growth inhibition).

Part 4: In Vivo Efficacy and ADME/Tox Profiling

The final preclinical stage of development involves evaluating the efficacy of lead compounds in animal models of disease and assessing their pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological (Tox) properties.

Rationale for In Vivo and ADME/Tox Studies

In vivo efficacy studies, typically in mouse xenograft models, are essential to demonstrate that a compound can inhibit tumor growth in a living organism.[4] ADME/Tox profiling provides critical information on a compound's drug-like properties, including its bioavailability, metabolic stability, and potential for toxicity, which are key determinants of its clinical success.

Experimental Protocols

Protocol 4.1: Mouse Xenograft Model for In Vivo Efficacy

This protocol outlines a general procedure for a subcutaneous xenograft study.

  • Materials: Immunocompromised mice (e.g., nude or SCID), Cancer cell line, Matrigel, Test compound formulated for in vivo administration, Calipers.

  • Procedure:

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Protocol 4.2: Preliminary ADME/Tox Profiling

This section provides an overview of key ADME/Tox assays.

  • Metabolic Stability: Incubate the test compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS.

  • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.

  • CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes using commercially available kits.

  • Acute Toxicity: Administer a single high dose of the compound to rodents and observe for signs of toxicity and mortality over a 14-day period.

Data Presentation
ParameterCompound ACompound B
Mouse Liver Microsomal Stability (t½, min) 6015
Plasma Protein Binding (%) 9580
CYP3A4 Inhibition (IC50, µM) >101.5
In Vivo Efficacy (TGI % at 50 mg/kg) 8030

Part 5: Visualization of Key Concepts

Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Proliferation, Survival Proliferation, Survival Phosphorylated Substrate->Proliferation, Survival Promotes Imidazo[2,1-b]thiazole Inhibitor Imidazo[2,1-b]thiazole Inhibitor Imidazo[2,1-b]thiazole Inhibitor->Target Kinase Inhibits

Caption: Kinase signaling pathway and inhibitor intervention.

Experimental Workflow

Kinase_Inhibitor_Development_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Assays cluster_invivo In Vivo & ADME/Tox A Synthesis of 2-Bromoimidazo[2,1-b]thiazole- 6-carboxylic acid B Amide Library Synthesis A->B C Primary Kinase Screening (IC50) B->C D Kinase Selectivity Profiling C->D E Target Engagement (e.g., NanoBRET) D->E F Functional Assays (Western, Viability) E->F G In Vivo Efficacy (Xenograft Model) F->G H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: Drug discovery workflow for kinase inhibitors.

References

Application Notes & Protocols for the Synthesis of Novel Antitubercular Agents from Imidazo[2,1-b]thiazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_1>

Introduction: The Imperative for Novel Antitubercular Agents and the Promise of Imidazo[2,1-b]thiazoles

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many first- and second-line drugs ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] In this context, heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2] Among these, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in the development of potent antitubercular agents.[2][3]

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that offers a unique three-dimensional architecture, allowing for diverse substitutions to modulate its physicochemical and pharmacological properties.[3] Several derivatives have demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb.[2][4] Notably, some imidazo[2,1-b]thiazole-5-carboxamides have been identified as potent inhibitors of QcrB, a component of the cytochrome bcc-aa3 supercomplex essential for mycobacterial respiration, highlighting a novel mechanism of action.[5][6] This guide provides a comprehensive overview of the strategic considerations, synthetic protocols, and characterization techniques for the development of novel antitubercular agents based on the imidazo[2,1-b]thiazole scaffold.

Part 1: Application Notes - Strategic Considerations for Synthesis

The successful synthesis of biologically active imidazo[2,1-b]thiazole derivatives requires a thoughtful approach to precursor selection, reaction optimization, and structural diversification.

The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the core imidazo[2,1-b]thiazole ring system is a variation of the classic Hantzsch thiazole synthesis.[7][8][9] This reaction involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[9][10]

  • Causality Behind the Choice: The Hantzsch synthesis is favored due to its reliability, versatility, and the commercial availability of a wide range of starting materials. The reaction mechanism proceeds through a nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10] Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[7]

Strategic Diversification of the Imidazo[2,1-b]thiazole Scaffold

To explore the structure-activity relationship (SAR) and optimize the antitubercular potency, strategic modifications at various positions of the imidazo[2,1-b]thiazole ring are crucial.

  • Position 6: Substitution at the 6-position, typically with substituted phenyl rings, has been extensively explored and shown to significantly influence antimycobacterial activity.[4] The introduction of electron-withdrawing or electron-donating groups on this phenyl ring can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity to the target protein.

  • Position 5: Functionalization at the 5-position has led to the discovery of highly potent imidazo[2,1-b]thiazole-5-carboxamides.[5] This position is amenable to the introduction of various amide linkages, allowing for the exploration of interactions with specific residues in the target's binding pocket.

  • Position 2: Modifications at the 2-position can also influence the biological activity profile. For instance, the introduction of a chlorine atom has been shown to be beneficial for antitubercular activity in some series.[4]

Workflow for Synthesis and Evaluation

A logical workflow is essential for the efficient discovery and development of novel antitubercular agents.

References

Application Note & Protocol: Strategic Functionalization of the Imidazo[2,1-b]thiazole Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] Its unique electronic structure and steric profile offer multiple avenues for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of key functionalization protocols, emphasizing the underlying chemical principles and offering detailed, field-proven methodologies for researchers in medicinal chemistry and drug development.

Introduction: The Imidazo[2,1-b]thiazole Core

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic heterocycle with a bridgehead nitrogen atom.[3] This arrangement results in a planar, electron-rich aromatic system that is ripe for chemical modification. The scaffold's inherent bioactivity and synthetic tractability have made it a focal point in the development of novel therapeutic agents.[2][3] This document outlines robust and reproducible protocols for the strategic functionalization of this important heterocyclic system.

Understanding the Reactivity of the Imidazo[2,1-b]thiazole Ring

The regioselectivity of functionalization is dictated by the electronic landscape of the ring system. The imidazole moiety is electron-rich, and computational studies, along with experimental evidence, indicate that the C5 position is the most nucleophilic and thus most susceptible to electrophilic attack. This is due to the effective delocalization of the nitrogen lone pair electrons from the imidazole ring.

Caption: Structure and numbering of the imidazo[2,1-b]thiazole ring.

Key Functionalization Strategies and Protocols

Electrophilic Aromatic Substitution at C5

The electron-rich nature of the imidazo[2,1-b]thiazole ring makes it highly reactive towards electrophiles, with a strong preference for substitution at the C5 position.[4]

Halogenation provides a critical handle for subsequent cross-coupling reactions. Bromination with N-Bromosuccinimide (NBS) is a mild and efficient method for introducing a bromine atom specifically at the C5 position.[4][5] The reaction proceeds via an electrophilic substitution mechanism where NBS serves as a source of electrophilic bromine.[6][7]

Experimental Workflow: C5 Bromination

Caption: Workflow for the C5-bromination of imidazo[2,1-b]thiazole.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of the starting imidazo[2,1-b]thiazole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 5-bromo-imidazo[2,1-b]thiazole.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[8][9] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve formylation at the C5 position. The resulting aldehyde is a versatile intermediate for further modifications.[10][11][12][13]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5.0 mL) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 mmol, 1.5 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the imidazo[2,1-b]thiazole (1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield 5-formyl-imidazo[2,1-b]thiazole.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, or alkyl groups, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically utilize a halogenated imidazo[2,1-b]thiazole (e.g., the 5-bromo derivative prepared above) as the electrophilic partner.

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[14][15][16][17][18]

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling A 5-Bromo-imidazo[2,1-b]thiazole C Pd(PPh3)4 (cat.) K2CO3 (base) Toluene/H2O A->C B Arylboronic Acid (R-B(OH)2) B->C D 5-Aryl-imidazo[2,1-b]thiazole C->D Heat

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • Setup: To a mixture of 5-bromo-imidazo[2,1-b]thiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq) in a reaction vessel, add a solvent mixture of toluene and water (e.g., 4:1 ratio, 10 mL total).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-imidazo[2,1-b]thiazole.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-10075-95
PdCl₂(dppf)Cs₂CO₃Dioxane10080-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-99

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Direct C-H Arylation

Direct C-H arylation is an increasingly popular, atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation) of the heterocyclic core.[19][20] Palladium catalysis can be employed to directly couple aryl halides with the C5-H bond of the imidazo[2,1-b]thiazole.[19]

Detailed Step-by-Step Protocol:

  • Setup: In a microwave vial, combine the 6-substituted imidazo[2,1-b]thiazole (1.0 mmol), aryl bromide (1.5 mmol, 1.5 eq), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%), a suitable ligand (e.g., P(o-tol)₃, 0.1 mmol, 10 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

  • Solvent: Add a high-boiling point solvent like N,N-dimethylacetamide (DMA) (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product via column chromatography.

Conclusion

The functionalization of the imidazo[2,1-b]thiazole ring is a cornerstone of modern medicinal chemistry. The protocols detailed in this guide for electrophilic substitution, palladium-catalyzed cross-coupling, and direct C-H activation provide a robust toolkit for chemists to synthesize diverse libraries of compounds. Mastery of these techniques enables the rational design and development of novel drug candidates based on this highly valuable heterocyclic scaffold.

References

Application Notes and Protocols: In Vitro Biological Evaluation of Novel Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this core have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] This guide provides a comprehensive overview and detailed protocols for the initial in vitro biological evaluation of novel imidazo[2,1-b]thiazole derivatives. The methodologies described herein are designed to establish a foundational understanding of a compound's cytotoxic profile, its mechanism of action, and its potential therapeutic applications. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also interpret the results with confidence.

Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazoles

The imidazo[2,1-b]thiazole nucleus is a bicyclic heterocyclic system containing a bridgehead nitrogen atom that has garnered significant attention in drug discovery.[2] Its structural rigidity and ability to be readily functionalized at various positions allow for the generation of diverse chemical libraries with a wide range of pharmacological properties.[1][2]

Numerous studies have highlighted the promising biological activities of imidazo[2,1-b]thiazole derivatives, including:

  • Anticancer Activity: These compounds have been shown to exhibit potent antiproliferative effects against various human cancer cell lines, including those of the breast, lung, colon, and melanoma.[1][6][7] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8][9]

  • Antimicrobial Activity: The scaffold has demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.[4][10][11] Some derivatives have also shown promising activity against Mycobacterium tuberculosis.[1][12]

  • Anti-inflammatory Activity: Certain imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response.[3][13]

Given this wide spectrum of activity, a systematic in vitro evaluation is the critical first step in elucidating the therapeutic potential of novel imidazo[2,1-b]thiazole derivatives. This guide will focus on the primary assays required for this initial assessment.

Foundational In Vitro Evaluation Workflow

A logical and stepwise approach is crucial for the efficient and informative evaluation of novel compounds. The following workflow is recommended for the initial in vitro characterization of imidazo[2,1-b]thiazole derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target-Specific Assays A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Solubilize in DMSO C Apoptosis Assays (Annexin V/PI Staining) B->C If Cytotoxic D Cell Cycle Analysis B->D If Cytotoxic F Antimicrobial Assays (MIC/MBC Determination) B->F If Antimicrobial Activity is Hypothesized G Anti-inflammatory Assays (COX Inhibition) B->G If Anti-inflammatory Activity is Hypothesized E Mitochondrial Membrane Potential Assay C->E Confirm Apoptotic Pathway

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] It is a robust and widely used method for the initial screening of compound cytotoxicity.[15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.[14][19]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Novel imidazo[2,1-b]thiazole derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16][19]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16][19]

    • Incubate the plate for an additional 2-4 hours at 37°C.[16] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[19]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[18][19]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-7481.5
Derivative 2MCF-7485.2
Derivative 1A549482.8
Derivative 2A5494810.7

Protocol: Elucidating the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis

If a compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer agents exert their effects.[8][20]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow for Apoptosis Analysis:

G A Treat Cells with Imidazo[2,1-b]thiazole Derivative B Harvest and Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: A typical workflow for an Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Principle: The cellular DNA content changes as cells progress through the cell cycle (G0/G1, S, and G2/M phases). PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Protocol Outline:

  • Seed and treat cells with the imidazo[2,1-b]thiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Treat the cells with RNase A to degrade RNA and prevent its staining.

  • Stain the cellular DNA with a PI solution.

  • Analyze the stained cells using a flow cytometer. The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Interpretation of Results: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint.[8]

Protocol: Preliminary Antimicrobial and Anti-inflammatory Screening

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol Outline:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4][11]

  • Perform serial twofold dilutions of the imidazo[2,1-b]thiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions for the test microorganism.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[3]

Protocol Outline (using a commercial ELISA kit):

  • The assay is typically performed in a 96-well plate coated with an antibody specific for prostaglandins.

  • The COX-1 or COX-2 enzyme is incubated with the test compound (the imidazo[2,1-b]thiazole derivative) and arachidonic acid (the substrate).

  • The amount of prostaglandin produced is quantified using a colorimetric or chemiluminescent detection method.

  • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in the absence of the compound.

  • The IC50 value for COX-1 and COX-2 inhibition can then be determined. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more selective COX-2 inhibitor, which is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[13]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro biological evaluation of novel imidazo[2,1-b]thiazole derivatives. The data generated from these assays will provide critical insights into the cytotoxic, mechanistic, antimicrobial, and anti-inflammatory properties of the compounds, enabling informed decisions for further preclinical development. Subsequent studies may involve more in-depth mechanistic investigations, in vivo efficacy and toxicity studies, and structure-activity relationship (SAR) optimization to identify lead candidates for clinical investigation.

References

Molecular docking studies of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking Studies of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on analogs of this compound. As a Senior Application Scientist, this document moves beyond a simple list of steps to explain the critical rationale behind each phase of the computational workflow. It is designed to empower researchers to generate reliable, reproducible, and meaningful predictions of ligand-protein interactions, thereby accelerating structure-based drug design efforts. The protocol emphasizes a self-validating system, incorporating essential validation steps to ensure the trustworthiness of the computational model.

Foundational Principles: Rationale and Strategy

The Imidazo[2,1-b]thiazole Scaffold: A Cornerstone for Drug Discovery

The fused heterocyclic system of imidazo[2,1-b]thiazole is of significant interest due to its presence in a wide array of biologically active compounds.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Derivatives have been reported as potent anticancer[3][4][5], antibacterial[6][7], antifungal[6], antiviral[1], and antitubercular agents.[8][9][10] This broad applicability makes the scaffold an excellent starting point for the design of new therapeutic agents targeting a variety of diseases.

Molecular Docking: A Powerful Predictive Tool

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[11] The primary goals are to predict the binding mode and estimate the binding affinity, usually represented as a scoring function or binding energy. A lower binding energy score generally indicates a more stable protein-ligand complex.[12][13] This method is indispensable in modern drug discovery for virtual screening of large compound libraries and for understanding structure-activity relationships (SAR) to guide lead optimization.

Strategic Selection of a Biological Target

The choice of a protein target is the most critical first step. For imidazo[2,1-b]thiazole analogs, which have shown potent anticancer activity, a relevant target is often a protein kinase.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. For the purpose of this protocol, we will use Proto-Oncogene Tyrosine-Protein Kinase Abl (c-Abl) as an example target, which is implicated in chronic myelogenous leukemia.[14] However, the principles and steps outlined here are broadly applicable to other targets.

Pre-Docking Protocol: Foundational Data Preparation

The axiom "garbage in, garbage out" is particularly true for computational studies. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures for both the receptor and the ligand.

Receptor Preparation Workflow

A protein structure obtained from the Protein Data Bank (PDB) is a static snapshot and not immediately ready for docking. It requires careful preparation to make it computationally tractable and biologically relevant.[15]

Diagram: Receptor Preparation Workflow

A 1. Obtain PDB Structure B 2. Remove Non-essential Molecules (Water, Ions, Co-factors) A->B Clean structure C 3. Isolate Target Protein Chain(s) B->C Focus on target D 4. Repair Missing Residues/Atoms C->D Ensure integrity E 5. Add Polar Hydrogens D->E Enable H-bonding F 6. Assign Partial Charges (e.g., Kollman charges) E->F Calculate electrostatics G 7. Save as PDBQT Format F->G Final receptor file

Caption: Workflow for preparing a receptor protein for molecular docking.

Step-by-Step Receptor Preparation:

  • Obtain Crystal Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 2HYY for c-Abl kinase).

  • Clean the PDB File:

    • Rationale: PDB files often contain crystallographic water molecules, ions, and co-factors that are not part of the core protein and may interfere with ligand docking.[16]

    • Action: Using software like BIOVIA Discovery Studio or UCSF Chimera, delete all water molecules (HOH) and any other heteroatoms not essential for the binding interaction.[17] Isolate only the protein chain(s) of interest.

  • Add Hydrogens:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are critical for forming hydrogen bonds, which are key protein-ligand interactions.

    • Action: Use a preparation tool (e.g., the prepare_receptor4.py script in AutoDock Tools) to add polar hydrogens to the protein.[15]

  • Assign Charges:

    • Rationale: Atomic partial charges are necessary to calculate the electrostatic component of the scoring function, which is a major contributor to binding affinity.

    • Action: Compute and assign partial charges, such as Kollman charges, which are standard for proteins in the AutoDock suite.

  • Generate PDBQT File:

    • Rationale: AutoDock Vina requires a specific file format, PDBQT, which contains the atomic coordinates, partial charges (Q), and AutoDock atom types (T).

    • Action: Save the prepared protein structure as a .pdbqt file.

Ligand Preparation Workflow

The small molecule analogs must also be converted into a suitable 3D format with correct stereochemistry and a low-energy conformation.

Diagram: Ligand Preparation Workflow

A 1. Obtain 2D Structure (e.g., SMILES string) B 2. Convert to 3D Structure A->B Generate coordinates C 3. Energy Minimization B->C Find stable conformer D 4. Assign Gasteiger Charges C->D Calculate electrostatics E 5. Define Torsional Rotations D->E Enable flexibility F 6. Save as PDBQT Format E->F Final ligand file

Caption: Workflow for preparing a small molecule ligand for docking.

Step-by-Step Ligand Preparation:

  • Obtain 2D Structure: Start with a 2D representation of the analog, typically a SMILES string.[18] For our example, the parent compound could be represented, and then modifications made to generate analogs.

  • Generate 3D Conformation:

    • Rationale: A 2D structure lacks the spatial information necessary for docking. A plausible 3D conformation must be generated.

    • Action: Use a program like Open Babel or RDKit to convert the SMILES string into a 3D structure file (e.g., SDF or MOL2).[19]

  • Perform Energy Minimization:

    • Rationale: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths or angles. Energy minimization refines the structure to a more stable, lower-energy state.[20]

    • Action: Use a force field (e.g., MMFF94) to perform energy minimization on the 3D structure.

  • Prepare for Docking:

    • Rationale: Similar to the receptor, the ligand needs to be in the PDBQT format with assigned charges and defined rotatable bonds for Vina to handle its flexibility.

    • Action: Using AutoDock Tools, load the 3D structure, assign Gasteiger charges (standard for small molecules), detect the rotatable bonds, and save the final structure as a .pdbqt file.

The Molecular Docking Protocol: Execution and Validation

This section provides the core, step-by-step protocol for running the docking simulation using AutoDock Vina, a widely used and validated docking program.[11][21]

Software Requirements
  • AutoDock Tools (MGLTools): For preparing receptor and ligand files and setting up the grid.

  • AutoDock Vina: The core docking engine.[14]

  • Molecular Visualization Software: UCSF ChimeraX or PyMOL for analysis.

Protocol: Docking with AutoDock Vina
  • Define the Search Space (Grid Box):

    • Rationale: To make the conformational search computationally feasible, you must define a specific volume in the receptor where the docking algorithm will attempt to place the ligand. This box should encompass the entire binding site.

    • Action: In AutoDock Tools, load the prepared receptor PDBQT file. Identify the active site, often by looking at the position of a co-crystallized ligand in the original PDB file. Center the grid box on this site and adjust its dimensions (in x, y, z) to be large enough to allow the ligand to move and rotate freely within the pocket. Note the coordinates of the center and the dimensions.

  • Create the Vina Configuration File:

    • Rationale: This simple text file tells Vina where to find the input files and how to perform the docking.

    • Action: Create a text file (e.g., conf.txt) with the following parameters:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking. Increase this value for a more rigorous (but slower) search.

  • Run the Docking Simulation:

    • Rationale: This step executes the Vina algorithm, which will sample different conformations and orientations of the ligand within the grid box and score them.

    • Action: Open a command-line terminal, navigate to your working directory, and execute the following command:

Protocol Validation: Establishing Trustworthiness
  • Rationale: Before docking novel analogs, you must validate that your docking protocol can accurately reproduce known experimental data. The most common method is to re-dock the co-crystallized ligand back into its receptor's binding site.[22][23]

  • Action: The Re-Docking Protocol

    • Extract the co-crystallized ligand from the original PDB file (e.g., the ligand STI from PDB ID 2HYY).

    • Prepare this ligand using the same workflow described in Section 2.2.

    • Dock it into the prepared receptor using the exact same grid parameters and configuration.

    • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that your protocol is reliable.[24][25][26]

Post-Docking Analysis: From Data to Insights

The output of a docking run is a set of predicted binding poses and their associated scores. This raw data must be analyzed and visualized to extract meaningful scientific insights.

Interpreting the Output Files
  • Log File (output_log.txt): This file contains a table of the top binding poses (usually 9 by default), ranked by binding affinity in kcal/mol. It also provides RMSD values relative to the best pose.

  • Output PDBQT File (output_poses.pdbqt): This file contains the 3D coordinates for all the predicted binding poses, which can be loaded into a molecular viewer.

Visualization of Binding Interactions
  • Rationale: A binding score alone is not enough. Understanding the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex is crucial for explaining the predicted affinity and guiding the design of improved analogs.[27][28]

  • Action:

    • Load the prepared receptor PDBQT and the output poses PDBQT file into PyMOL or ChimeraX.

    • Focus on the top-ranked pose (Mode 1).

    • Use the software's analysis tools to identify and visualize hydrogen bonds between the ligand and receptor residues.

    • Analyze the surrounding amino acid residues to identify hydrophobic and other key interactions. For example, does the bromo-substituent occupy a hydrophobic pocket? Does the carboxylic acid form a key salt bridge or hydrogen bond?

Quantitative Data Presentation

When comparing a series of analogs, results should be summarized in a clear, tabular format. This allows for easy comparison and helps in building a structure-activity relationship (SAR).

Table 1: Example Docking Results for Hypothetical Analogs

Compound IDR-Group ModificationBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue & Atom)
Parent -H-8.5GLU-305 (O), MET-318 (NH)
Analog-01 -F-8.7GLU-305 (O), MET-318 (NH)
Analog-02 -Cl-9.1GLU-305 (O), MET-318 (NH), THR-315 (OH)
Analog-03 -CH3-8.2MET-318 (NH)
Control Imatinib-11.2GLU-305 (O), MET-318 (NH), ASP-381 (OD1)

Conclusion and Future Directions

This guide outlines a robust and self-validating protocol for conducting molecular docking studies on this compound analogs. By following these steps—from meticulous preparation of input files to rigorous protocol validation and detailed interaction analysis—researchers can generate high-confidence hypotheses about the binding mechanisms of their compounds. The insights gained from these computational studies are invaluable for prioritizing synthesis, guiding lead optimization, and ultimately accelerating the discovery of novel therapeutics. The next logical step following promising docking results is often to perform molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[29][30]

References

Application Note: High-Throughput Screening of Imidazo[2,1-b]thiazole Libraries for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This potential makes libraries of imidazo[2,1-b]thiazole derivatives prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads. This document provides a comprehensive guide for researchers, detailing the strategic considerations and experimental protocols for designing and executing a successful HTS campaign for this compound class. We will delve into assay selection and development, provide a detailed protocol for a cell-based anti-proliferative screen, and outline the critical subsequent steps of data analysis and hit validation.

Introduction: The Rationale for Screening Imidazo[2,1-b]thiazoles

The journey of drug discovery often begins with identifying a "hit"—a molecule that shows desired activity against a biological target.[5][6] High-throughput screening (HTS) is the industrial-scale process that automates the testing of vast chemical libraries to find these initial hits.[7][8]

The imidazo[2,1-b]thiazole core is particularly attractive for HTS due to several key factors:

  • Synthetic Tractability: The scaffold can be readily synthesized and modified, allowing for the creation of large, diverse chemical libraries.[3][9]

  • Proven Biological Activity: Compounds containing this moiety have shown efficacy against a wide range of targets, including protein kinases, microtubules, cyclooxygenase-2 (COX-2), and various microbial enzymes.[9][10][11]

  • Favorable Physicochemical Properties: Many derivatives possess drug-like properties, making them promising starting points for lead optimization.

This guide is structured to walk a researcher through the entire HTS workflow, from initial planning to the confirmation of high-quality hits worthy of further investigation.

Designing the Screening Campaign: Assay is King

The success of any HTS campaign hinges on the quality of the assay.[5][12] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is the first critical decision point.

  • Biochemical Assays: These cell-free systems measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[8][13] They are excellent for understanding the mechanism of action but may miss compounds that require cellular metabolism to become active. Examples include fluorescence polarization (FP) or TR-FRET assays for kinase activity.[14][15]

  • Cell-Based Assays: These assays use living cells, offering a more physiologically relevant context.[12][16][17] They can identify compounds that modulate a specific pathway or phenotype (e.g., cell death) without prior knowledge of the exact molecular target. However, they can be more complex to deconvolute.[12]

For imidazo[2,1-b]thiazole libraries, which have shown promise in oncology, a cell-based anti-proliferative assay is an excellent starting point. It is robust, relevant, and readily adaptable to HTS formats.

Key Parameters for a Robust HTS Assay

Before commencing a large-scale screen, the chosen assay must be rigorously validated. Key statistical parameters include:

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A measure of assay quality that separates the dynamic range of the signal from the data variation.Z' > 0.5A Z'-factor above 0.5 indicates a large separation between positive and negative controls, ensuring that hits can be reliably distinguished from noise.[15]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 10A high S/B ratio indicates a robust signal window, making it easier to detect modest but real compound activity.[18]
Coefficient of Variation (%CV) A measure of the relative variability of the data ((Standard Deviation / Mean) * 100).%CV < 15%Low variability across replicates on a plate ensures the assay is reproducible and precise.
DMSO Tolerance The maximum concentration of the solvent (usually DMSO) that does not adversely affect assay performance.Typically ≤ 1%Ensures that the vehicle used to dissolve the compounds does not interfere with the biological readout.

HTS Workflow: From Library to Confirmed Hits

A well-defined workflow is essential for navigating the large datasets and numerous compounds involved in an HTS campaign. The process is a multi-stage funnel designed to progressively eliminate false positives and enrich for genuine, high-quality hits.[5][19]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation Primary Primary HTS (Single Concentration) DataNorm Data Normalization & Quality Control Primary->DataNorm HitSelect Primary Hit Selection (e.g., >3σ from mean) DataNorm->HitSelect CherryPick Hit 'Cherry-Picking' HitSelect->CherryPick ~1-3% Hit Rate DoseResponse Dose-Response Assay (IC50 Determination) CherryPick->DoseResponse CounterScreen Counter & Orthogonal Assays DoseResponse->CounterScreen SAR SAR by Analog CounterScreen->SAR Confirmed Hits Biophysical Biophysical Validation (e.g., SPR, TSA) SAR->Biophysical ValidatedHits Validated Hits for Lead Optimization Biophysical->ValidatedHits

Caption: A typical multi-stage workflow for a high-throughput screening campaign.

Detailed Protocol: Anti-Proliferative Screening of an Imidazo[2,1-b]thiazole Library

This protocol describes a cell-based assay to determine the cytotoxic effects of imidazo[2,1-b]thiazole compounds on a cancer cell line (e.g., MCF-7, A549) using the Sulforhodamine B (SRB) assay.[1] The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[1]

Materials and Reagents
  • Cell Line: Human cancer cell line (e.g., A549 - lung carcinoma).

  • Culture Medium: Complete growth medium appropriate for the cell line (e.g., F-12K Medium + 10% FBS).

  • Compound Library: Imidazo[2,1-b]thiazole library dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plates: Sterile, 96-well flat-bottom microplates.

  • Reagents:

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

    • Trichloroacetic acid (TCA), 50% (w/v), cold.

    • Tris-base solution (10 mM, pH 10.5).

    • 1% Acetic Acid solution.

  • Controls:

    • Positive Control: Doxorubicin (or other known cytotoxic agent), 10 µM final concentration.

    • Negative Control: 0.1% DMSO in culture medium (vehicle control).

  • Equipment:

    • Automated liquid handler (for compound dispensing).

    • Multichannel pipette.

    • Microplate reader (absorbance at 510 nm).

    • Humidified incubator (37°C, 5% CO₂).

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Addition (Primary Screen):

    • Prepare intermediate compound plates by diluting the 10 mM stock library into culture medium.

    • Using an automated liquid handler, transfer compounds from the intermediate plate to the cell plate to achieve a final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.1%.

    • Add positive and negative controls to designated wells on each plate. A typical plate map is crucial for data analysis.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour to fix the cells.

  • SRB Staining:

    • Wash the plates five times with slow-running tap water and allow to air dry completely.[1]

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 20 minutes.[1]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]

    • Allow plates to air dry completely.

    • Add 150 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[1]

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.[1]

Data Analysis and Hit Selection

Raw data from the plate reader must be normalized to account for plate-to-plate and within-plate variability, such as edge effects.[20]

Normalization and Quality Control
  • Calculate Percent Inhibition: For each test well, calculate the percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (OD_test - OD_pos) / (OD_neg - OD_pos)) Where OD_test is the absorbance of the test compound well, OD_pos is the mean absorbance of the positive controls, and OD_neg is the mean absorbance of the negative controls.

  • Assess Plate Quality: For each plate, calculate the Z'-factor to ensure data quality. Plates with a Z'-factor < 0.5 should be flagged for review or repeated.

  • Correct for Systematic Errors: Methods like the B-score or Loess-fit can be applied to normalize data and reduce systematic errors caused by row or column effects, especially if hit rates are high.[20][21][22]

Primary Hit Selection

A primary hit is a compound that demonstrates activity above a predefined threshold. A common and statistically robust method is to define a hit as a compound whose activity is greater than three standard deviations from the mean activity of the library.

The Hit Validation Cascade: Separating Wheat from Chaff

A primary hit is not a validated lead. A rigorous follow-up process is mandatory to eliminate the high number of false positives inherent in HTS.[19][23]

Hit_Validation cluster_main Hit Validation Funnel PrimaryHits Primary Hits (from single-point screen) DoseResponse Confirmatory Screen (Dose-Response Curve) PrimaryHits->DoseResponse Confirm Activity & Potency (IC50) Orthogonal Orthogonal Assay (Different readout, e.g., CellTiter-Glo) DoseResponse->Orthogonal Eliminate Assay Artifacts Specificity Specificity/Counter-Screen (e.g., Test in non-cancer cell line) Orthogonal->Specificity Confirm Selectivity Biophysical Direct Target Engagement (If target is known, e.g., SPR) Specificity->Biophysical Verify Direct Binding FinalHits Validated, High-Quality Hits Biophysical->FinalHits

Caption: The hit validation cascade to eliminate false positives and artifacts.

  • Hit Confirmation (Dose-Response): Re-test the primary hits from fresh compound stock in a dose-response format (e.g., 8-point, 3-fold serial dilution) to determine the IC50 (half-maximal inhibitory concentration). This confirms the activity and establishes potency.[24]

  • Orthogonal Assays: Confirm the activity using a different assay that measures the same biological endpoint via a different technology.[19][23] For example, if the primary screen used SRB (protein content), an orthogonal assay could be CellTiter-Glo® (ATP content/metabolic activity). This is crucial for identifying and removing compounds that interfere with the primary assay's detection method (e.g., autofluorescent compounds).[23]

  • Counter-Screens: To assess specificity, test the confirmed hits against a non-cancerous cell line. An ideal hit will show potent cytotoxicity against the cancer cell line but minimal activity against the healthy cell line.

  • Biophysical Validation: For target-based discovery, biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be used to confirm direct binding of the hit compound to the purified target protein.[23][25] This provides definitive evidence of target engagement.

Conclusion

High-throughput screening of imidazo[2,1-b]thiazole libraries offers a powerful avenue for the discovery of novel drug candidates. Success is not merely a matter of automation but a result of meticulous planning, robust assay design, rigorous data analysis, and a disciplined hit validation strategy. By following the principles and protocols outlined in this guide, researchers can maximize the efficiency and effectiveness of their screening campaigns, leading to the identification of high-quality, validated hits that serve as the foundation for future drug development programs.

References

Troubleshooting & Optimization

Improving the yield of imidazo[2,1-b]thiazole synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]thiazole derivatives. This scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anthelmintic, anti-inflammatory, and anti-cancer properties.[1][2][3][4]

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. As Senior Application Scientists, our goal is to move beyond simple step-by-step instructions and delve into the underlying chemical principles that govern reaction outcomes. By understanding the "why" behind a protocol, you can diagnose issues more effectively and rationally design strategies to improve your yield and purity.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of imidazo[2,1-b]thiazoles, particularly when using the common method of reacting a 2-aminothiazole derivative with an α-haloketone.

Question: My reaction yield is consistently low (<40%), and my TLC shows unreacted starting materials and several side products. What's going wrong?

Answer: Low yield accompanied by a complex reaction mixture is a classic problem that can stem from several factors. A systematic approach is the most effective way to troubleshoot this.[5]

Potential Cause 1: Suboptimal Reaction Conditions The delicate balance of temperature, time, and solvent is critical. Classical methods often involve stepwise processes at high temperatures, which can lead to low yields and side reactions.[2]

  • Causality: The reaction proceeds via an initial N-alkylation of the 2-aminothiazole followed by an intramolecular cyclization and dehydration. If the temperature is too low, the reaction may stall. If it's too high, the starting materials or the product itself may decompose, leading to the formation of tar-like substances.[6]

  • Solutions:

    • Temperature Optimization: If refluxing in a solvent like ethanol, ensure the temperature is stable. Consider running small-scale trials at slightly lower and higher temperatures to find the optimal point.

    • Microwave-Assisted Synthesis: For a significant improvement in both yield and reaction time, consider switching to a microwave-assisted protocol. Microwave irradiation can provide rapid, uniform heating, often leading to cleaner reactions and excellent yields (sometimes >90%) in minutes rather than hours.[7][8][9]

    • Reaction Monitoring: Do not simply run the reaction for a fixed time. Monitor its progress every 30-60 minutes using Thin-Layer Chromatography (TLC). This allows you to stop the reaction at the point of maximum product formation before significant degradation or side product formation occurs.[5]

Potential Cause 2: Purity and Stability of Reagents The quality of your starting materials is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

  • Causality: α-Haloketones can be lachrymatory and unstable over long-term storage; they may decompose or contain residual acid from their synthesis. 2-Aminothiazole derivatives can also degrade. Solvents containing water can interfere with the dehydration step of the cyclization.

  • Solutions:

    • Verify Reagent Purity: Use reagents from a reputable supplier. If in doubt, re-purify your starting materials. α-Haloketones can often be recrystallized.

    • Use Dry Solvents: For reactions sensitive to moisture, use anhydrous solvents. Ensure your glassware is thoroughly dried before starting the reaction.[5]

Potential Cause 3: Inefficient Reaction Pathway The traditional two-component condensation is robust but not always the most efficient. Modern methods can offer superior atom economy and yield.

  • Causality: Stepwise reactions can suffer from yield loss at each stage. One-pot, multicomponent reactions (MCRs) combine multiple steps without isolating intermediates, which can significantly improve overall efficiency.[1]

  • Solution: Groebke–Blackburn–Bienaymé Reaction (GBBR): Consider a one-pot MCR approach, such as the GBBR, which combines a 2-aminoazole, an aldehyde, and an isocyanide.[1][2] This method often proceeds under milder conditions and can generate complex imidazo[2,1-b]thiazoles in moderate to good yields (74-78% in some cases) in a single step.[1]

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the root cause of poor reaction performance.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity - Check α-haloketone stability - Use fresh 2-aminothiazole - Ensure solvent is anhydrous start->check_reagents check_conditions 2. Optimize Reaction Conditions - Run small-scale temperature trials - Monitor via TLC to find optimal time - Ensure efficient stirring check_reagents->check_conditions Reagents OK check_workup 3. Review Workup & Purification - Is product water-soluble? - Is product degrading on silica gel? - Check pH during extraction check_conditions->check_workup Conditions Optimized consider_alt 4. Consider Alternative Protocols - Microwave-assisted synthesis - One-pot multicomponent reaction (GBBR) - Catalyst-free 'on water' synthesis check_workup->consider_alt Workup OK

Caption: A workflow for troubleshooting low-yield imidazo[2,1-b]thiazole synthesis.

Question: I've successfully synthesized my product, but it seems to be decomposing during purification by silica gel column chromatography. What can I do?

Answer: This is a common issue, as the basic nitrogen atoms in many N-heterocycles can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes degradation.[10]

  • Causality: Silica gel is weakly acidic (pKa ≈ 4.5) and can catalyze the decomposition of sensitive compounds. The Lewis acidic sites on the silica surface can coordinate with the lone pairs on the nitrogen atoms, effectively "sticking" the compound to the stationary phase.

  • Solutions:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. A typical method is to use an eluent mixture (e.g., hexanes/ethyl acetate) containing 0.5-1% triethylamine for both slurry packing and elution.[10] This deactivates the acidic sites and significantly improves recovery.

    • Alternative Stationary Phases: If your compound is highly sensitive, consider using a less acidic stationary phase like neutral or basic alumina.

    • Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity without the risk of degradation on a column. The key is finding a suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexanes) where the compound is soluble when hot but sparingly soluble when cold.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing imidazo[2,1-b]thiazoles?

A1: The most widely cited method is the condensation of a 2-aminothiazole with an α-halocarbonyl compound (like an α-bromoketone).[11][12] This reaction is a variation of the Hantzsch thiazole synthesis. It is generally reliable, and the starting materials are often commercially available. However, for higher yields and greener conditions, modern one-pot and microwave-assisted methods are gaining prominence.[1][4][8]

General Reaction Mechanism

The reaction proceeds in two key steps: an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration.

G cluster_0 Step 1: Nucleophilic Substitution (N-alkylation) cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Aminothiazole 2-Aminothiazole Intermediate Intermediate 2-Aminothiazole->Intermediate α-haloketone Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Intermediate->Imidazo[2,1-b]thiazole - H₂O

Caption: The two-step mechanism for imidazo[2,1-b]thiazole formation.

Q2: Do I need a catalyst for this reaction?

A2: Not always. Many syntheses of imidazo[2,1-b]thiazoles are performed under catalyst-free conditions, typically by refluxing the reactants in a suitable solvent like ethanol.[13] Some protocols report improved yields using a catalyst. For example:

  • Basic Alumina: Can act as a solid support and basic catalyst, sometimes improving yields over the uncatalyzed reaction.[13]

  • Eaton's Reagent (P₂O₅/MeSO₃H): Effective in one-pot, solvent-free conditions, driving the reaction to completion with high yields (90-96%).[3]

  • Green Protocols: Ultrasound-assisted synthesis in water using a KI/TBHP system has been shown to be effective and environmentally friendly.[14] Catalyst-free synthesis in water under microwave irradiation has also been reported with excellent yields (up to 95%).[8][9]

Q3: How does solvent choice impact the reaction yield?

A3: The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction pathway. There is no single "best" solvent, and the optimal choice depends on the specific substrates and methodology.

SolventTypical ConditionsAdvantagesConsiderationsReference
Ethanol RefluxGood solubility for many starting materials; common and inexpensive.Yields can be moderate; long reaction times may be needed.[12][13]
Toluene Reflux (100-110 °C)Higher boiling point can increase reaction rate.Can improve yields compared to lower-boiling alcohols.[1]
Water Microwave (MW)Environmentally benign ("green"), excellent for MW protocols.Requires substrates to have some water solubility or for the reaction to work at the interface.[8][14]
Glycerol Conventional HeatSustainable, non-toxic, and can lead to high-yield, selective reactions.High viscosity can make stirring and workup more challenging.[15]
Solvent-Free Conventional Heat / MWReduces waste, simplifies workup, often high-yielding with a catalyst.Requires reactants to melt or react at the interface; risk of localized overheating.[3]

Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimize conditions for their specific substrates.

Protocol 1: Classical Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles

This method is based on the traditional condensation of 2-aminothiazole and a substituted α-bromoacetophenone.[12]

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Substituted α-bromoacetophenone (1.0 eq)

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminothiazole (0.01 mol, 1.00 g) and the desired α-bromoacetophenone (0.01 mol).

  • Add anhydrous ethanol (25-30 mL) to the flask.

  • Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

  • Once the starting material is consumed, allow the reaction to cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Reduce the solvent volume under reduced pressure.

  • Suspend the resulting solid or residue in water (50 mL).

  • Carefully neutralize the suspension with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This will precipitate the free base of the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified imidazo[2,1-b]thiazole.

Protocol 2: High-Yield, Microwave-Assisted One-Pot Synthesis (GBBR)

This protocol is adapted from modern, efficient methods for rapid synthesis.[1][7]

Materials:

  • 3-Formylchromone (or other aldehyde) (1.0 eq)

  • 2-Aminothiazole (1.0 eq)

  • tert-Butyl isocyanide (or other isocyanide) (1.0 eq)

  • Anhydrous Toluene

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), 2-aminothiazole (1.0 mmol, 100 mg), and the isocyanide (1.0 mmol).

  • Add anhydrous toluene (2-3 mL).

  • Seal the vessel and place it in a monomodal microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes. Maintain a constant temperature by modulating the power (typically starting around 150 W).

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexanes-ethyl acetate gradient) to yield the pure product.

References

Technical Support Center: Purification of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: Understanding the Molecule

This compound is a polar, heterocyclic compound with key structural features that dictate its purification strategy. The presence of the carboxylic acid group provides an acidic handle that can be exploited for extraction and crystallization, while the fused, nitrogen-containing ring system contributes to its polarity and potential for strong interactions with chromatographic stationary phases. The bromine atom increases the molecular weight and can influence crystal packing. A thorough understanding of these properties is crucial for developing an effective purification protocol.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Crystallization Issues

Question 1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

Answer: "Oiling out" is a common problem with polar compounds and is often due to the solution being too supersaturated or cooling too quickly. Here is a systematic approach to resolve this issue:

  • Re-dissolve the oil: Gently warm the mixture to re-dissolve the oil.

  • Add more solvent: Add a small amount of the hot solvent to slightly decrease the saturation.

  • Slow cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize yield.

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled solution to initiate crystallization.

Question 2: I have very low recovery after crystallization. How can I improve my yield?

Answer: Low recovery can be due to several factors. Consider the following optimization steps:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Concentration: Ensure you are starting with a saturated or near-saturated solution at the boiling point of the solvent. If the solution is too dilute, the compound will remain in solution even at low temperatures.

  • pH Adjustment: For a carboxylic acid, solubility is highly pH-dependent. The compound will be more soluble in basic solutions due to the formation of the carboxylate salt and less soluble in acidic solutions.[2] You can dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-polar impurities, and then acidify the aqueous layer to precipitate the pure carboxylic acid.

  • Cooling: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize precipitation.

Chromatography Challenges

Question 3: My compound streaks badly on a silica gel column, leading to poor separation. Why is this happening and how can I fix it?

Answer: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a classic problem. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your imidazo[2,1-b]thiazole ring can interact strongly with these acidic sites, leading to slow, uneven movement down the column, which manifests as streaking.[1]

Here are effective solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. Common choices include:

    • Triethylamine (Et₃N): Typically added at a concentration of 0.1-1%.

    • Ammonia solution: A solution of 7N ammonia in methanol can be used to prepare the mobile phase.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography: This is often the preferred method for polar compounds.

Question 4: My compound elutes at the solvent front in reversed-phase (C18) HPLC, showing no retention. How can I get it to retain on the column?

Answer: Poor retention on a C18 column indicates that your compound is too polar for the mobile phase and is not interacting sufficiently with the non-polar stationary phase. To increase retention, you need to make the mobile phase more polar or modify the compound's charge.

  • Increase the Aqueous Content: Start with a highly aqueous mobile phase (e.g., 95% water or buffer, 5% organic solvent like acetonitrile or methanol) and gradually increase the organic content.

  • Add an Acidic Modifier: The carboxylic acid group in your molecule can be ionized at neutral pH. By adding an acid to the mobile phase, you will suppress the ionization of the carboxylate group, making the compound less polar and increasing its retention on the C18 column. Common acidic modifiers include:

    • Formic Acid (FA): Typically used at 0.1%.

    • Trifluoroacetic Acid (TFA): Also commonly used at 0.1%.

  • Consider a Different Stationary Phase: If the above strategies fail, consider a column designed for polar compounds, such as a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The synthesis of the imidazo[2,1-b]thiazole scaffold often involves the reaction of a 2-aminothiazole derivative with an α-haloketone.[4] Therefore, common impurities may include:

  • Unreacted starting materials: Residual 2-aminothiazole and ethyl 3-bromo-2-oxopropanoate.

  • Isomeric byproducts: Depending on the reaction conditions, cyclization could potentially occur at a different nitrogen atom, leading to isomeric impurities.

  • Hydrolysis products: The ester precursor to the carboxylic acid may be present if the hydrolysis step is incomplete.

  • Degradation products: The fused ring system may be susceptible to degradation under harsh acidic or basic conditions or at high temperatures.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good starting point is to test the solubility of your crude product in a range of common laboratory solvents with varying polarities. For a polar, acidic compound like this, good candidates to try are:

  • Alcohols: Ethanol, methanol, isopropanol.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

  • Solvent mixtures: Hexane/ethyl acetate, hexane/acetone.[5] Given that related imidazo[2,1-b]thiazole derivatives have been successfully recrystallized from ethanol, this is an excellent first choice.[6]

Q3: Can I use an acid-base extraction to purify my compound?

A3: Yes, an acid-base extraction is a highly effective method for purifying carboxylic acids. The general procedure is as follows:

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution). The carboxylic acid will be deprotonated to its salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) until the product precipitates.

  • Collect the pure solid product by filtration.

Experimental Protocols and Data

Table 1: Suggested Solvent Systems for Purification
Purification MethodStationary PhaseSuggested Solvent System (Mobile Phase)Rationale
Normal-Phase Column Chromatography Silica GelDichloromethane/Methanol with 0.5% TriethylamineFor polar compounds, with a basic modifier to prevent streaking.
Alumina (Neutral or Basic)Ethyl Acetate/HexaneAlternative to silica for basic compounds.
Reversed-Phase HPLC C18Water/Acetonitrile with 0.1% Formic AcidFor polar compounds, with an acidic modifier to increase retention.
Recrystallization N/AEthanol or IsopropanolGood general solvents for polar heterocyclic compounds.
N/AAcetone/HexaneA polar/non-polar solvent pair for controlled crystallization.

Diagram 1: Troubleshooting Workflow for Crystallization

G start Crude Product in Hot Solvent oiling_out Compound 'Oils Out' on Cooling start->oiling_out Problem no_crystals No Crystals Form start->no_crystals Problem low_yield Low Yield of Crystals start->low_yield Problem success Pure Crystals Obtained start->success Success reheat 1. Reheat to Dissolve Oil oiling_out->reheat Solution too_dilute Solution Too Dilute? no_crystals->too_dilute Cause? check_temp Ensure Minimum Cooling Temperature Reached low_yield->check_temp Solution add_solvent 2. Add More Hot Solvent reheat->add_solvent Then slow_cool 3. Cool Slowly add_solvent->slow_cool Then induce 4. Scratch or Seed slow_cool->induce If Needed induce->success concentrate Evaporate Some Solvent & Re-cool too_dilute->concentrate Yes wrong_solvent Try Different Solvent/Solvent Pair too_dilute->wrong_solvent No concentrate->success wrong_solvent->success check_pH Optimize pH for Minimum Solubility check_temp->check_pH Also check_pH->success

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Logic for Selecting a Chromatography Method

G start Crude 2-Bromoimidazo[2,1-b]thiazole- 6-carboxylic acid is_polar Is the compound polar? start->is_polar yes_polar yes_polar is_polar->yes_polar Yes no_polar no_polar is_polar->no_polar No (Unlikely) has_basic_N has_basic_N yes_polar->has_basic_N Does it have basic nitrogens? normal_phase_simple Silica Gel with Hexane/Ethyl Acetate no_polar->normal_phase_simple Use Standard Normal Phase yes_basic yes_basic has_basic_N->yes_basic Yes no_basic no_basic has_basic_N->no_basic No try_reverse_phase Reversed-Phase HPLC (C18) with Acidic Mobile Phase (e.g., H₂O/ACN + 0.1% FA) yes_basic->try_reverse_phase Primary Choice try_normal_modified Normal Phase (Silica) with Basic Modifier (e.g., DCM/MeOH + 0.5% Et₃N) yes_basic->try_normal_modified Alternative no_basic->normal_phase_simple

Caption: A flowchart guiding the choice between normal and reversed-phase chromatography.

References

Technical Support Center: Synthesis of Substituted Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a prominent feature in numerous biologically active compounds, making its efficient synthesis a critical task in medicinal chemistry.[1][2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reactions, minimize impurities, and achieve higher yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench.

Question 1: My reaction yields are consistently low, and the crude product is a complex mixture. What's going wrong?

This is the most common issue, often stemming from competing reaction pathways. Let's break down the likely causes.

Probable Cause A: Competing N-Alkylation and Lack of Regioselectivity

The Hantzsch synthesis, a classic method for this scaffold, involves the reaction of a 2-aminothiazole with an α-haloketone.[5][6] The 2-aminothiazole starting material is an ambident nucleophile, meaning it has two reactive nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. The α-haloketone can react at either site.

  • Desired Pathway: Alkylation at the endocyclic nitrogen is the first step toward the imidazo[2,1-b]thiazole product.

  • Side Reaction: Alkylation at the exocyclic nitrogen, followed by cyclization, leads to the formation of an isomeric 3-substituted-2-imino-2,3-dihydrothiazole, a common and often difficult-to-separate impurity.[7]

Solution:

Controlling the regioselectivity is paramount. The reaction's pH is a critical lever.

  • Neutral or Mildly Basic Conditions: In neutral solvents like ethanol or acetone, the endocyclic nitrogen is typically more nucleophilic, favoring the desired reaction pathway.[2][8] However, strong bases can promote self-condensation of the α-haloketone.

  • Acidic Conditions: Running the reaction in the presence of acid can change the regioselectivity. Under strongly acidic conditions, the more basic endocyclic nitrogen can be protonated, deactivating it and favoring alkylation at the exocyclic amine, increasing the yield of the undesired isomer.[7] Therefore, careful control to avoid excessively acidic conditions generated by the HBr or HCl byproduct is crucial. Adding a non-nucleophilic scavenger base can be beneficial.

Probable Cause B: Self-Condensation of the α-Haloketone

α-Haloketones can undergo self-condensation, especially under basic conditions or upon prolonged heating, leading to a variety of polymeric or dimeric byproducts that complicate purification.

Solution:

  • Controlled Reagent Addition: Add the α-haloketone slowly to the solution of 2-aminothiazole to maintain a low instantaneous concentration.

  • Temperature Management: Avoid excessive heating. While thermal energy is needed to drive the cyclization, prolonged exposure to high temperatures can accelerate side reactions. Microwave-assisted synthesis can be an excellent alternative, often providing higher yields in shorter reaction times by promoting rapid, uniform heating.[2][9]

Probable Cause C: Instability of Starting Materials

The purity of your starting materials is non-negotiable.

  • α-Haloketones: These reagents can be lachrymatory and unstable upon storage. Impurities or degradation products can initiate unwanted side reactions.

  • 2-Aminothiazoles: Ensure the 2-aminothiazole is pure and dry.

Solution:

  • Use freshly prepared or recently purified α-haloketones whenever possible.

  • Verify the purity of your 2-aminothiazole derivative by NMR or LC-MS before starting the reaction.

Question 2: I've isolated a product, but spectral analysis (NMR) shows it's not the expected imidazo[2,1-b]thiazole isomer. Why?

This is a classic case of the competing N-alkylation side reaction becoming the dominant pathway.

Primary Cause: Reaction Conditions Favoring Exocyclic N-Alkylation

As detailed above, the reaction conditions, particularly the pH, have directed the alkylation to the "wrong" nitrogen. This is a known challenge in the Hantzsch synthesis, where reaction conditions can dramatically influence the outcome.[7]

Solution: A Methodical Approach to Isomer Control

  • Re-evaluate Your Solvent and pH: Switch to a polar aprotic solvent like DMF or a green solvent like PEG-400, which can influence the reaction course.[9] Ensure the reaction is not becoming inadvertently acidic. Refluxing in ethanol is a common starting point that often favors the correct isomer.[8]

  • Optimize Temperature: The energy barrier for the formation of each isomer can be different. Systematically screen temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal window for the desired product.

  • Consider a Two-Step Approach: For particularly challenging substrates, a two-step synthesis can provide unambiguous regiochemical control.

    • Step 1: Acylate the exocyclic amine of the 2-aminothiazole.

    • Step 2: Perform an intramolecular cyclization. This approach, while longer, eliminates the ambiguity of the initial alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in my reaction?

Impurities can arise from multiple sources throughout the process:

  • Unreacted Starting Materials: Due to incomplete reactions.

  • Side Products: Isomeric byproducts from competing reaction pathways are the most common issue.[5]

  • Intermediates: Incomplete cyclization can leave reaction intermediates in the crude mixture.

  • Degradation Products: The desired product may degrade under harsh reaction conditions (e.g., high heat, strong acid/base).[5]

Q2: Are there alternative synthetic methods that can avoid these side reactions?

Yes, several modern methods offer advantages over the classical Hantzsch synthesis.

  • Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot process involving a 2-aminoazine (like 2-aminothiazole), an aldehyde, and an isocyanide, is highly efficient.[1][5] MCRs often have high atom economy, simpler procedures, and can bypass the regioselectivity issues of the stepwise Hantzsch synthesis.[1]

  • Synthesis from 2-Mercaptoimidazoles: An alternative strategy involves building the thiazole ring onto a pre-existing imidazole core by reacting a 2-mercaptoimidazole derivative with an α-halocarbonyl compound.[5][10]

Q3: What's the best way to purify my substituted imidazo[2,1-b]thiazole?

Purification strategy depends on the nature of the impurities.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities in a particular solvent system, this is an effective and scalable method.

  • Silica Gel Column Chromatography: This is the most common method for separating complex mixtures. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective for separating the desired product from less polar starting materials and more polar byproducts.

  • Neutralization and Extraction: After the reaction, the product often precipitates as a hydrobromide or hydrochloride salt. Neutralizing the mixture with a weak base like sodium bicarbonate and extracting the free base into an organic solvent is a crucial first step of the workup.[8]

Data Summary & Protocols
Troubleshooting Summary Table
Problem EncounteredProbable CauseRecommended Solution
Low Yield & Complex Mixture Competing N-alkylation (poor regioselectivity).Use neutral solvents (ethanol); avoid strongly acidic conditions; consider a non-nucleophilic base to scavenge acid byproduct.
Self-condensation of α-haloketone.Control temperature carefully; add reagents slowly; consider microwave-assisted synthesis for shorter reaction times.[2][9]
Incorrect Isomer Formed Reaction conditions favor exocyclic N-alkylation.Re-optimize solvent and temperature. Avoid excess acid.[7]
Incomplete Reaction Insufficient temperature or reaction time.Monitor reaction by TLC/LC-MS. Increase temperature or prolong reaction time as needed.
Deactivated or impure starting materials.Use freshly prepared or purified α-haloketones. Verify purity of all reagents before use.[5]
Protocol: Standard Synthesis of 6-Phenylimidazo[2,1-b]thiazole

This protocol is a representative example of the Hantzsch synthesis and highlights critical control points.

Materials:

  • 2-Aminothiazole (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol.

  • Add 2-bromoacetophenone (1.0 eq) to the solution at room temperature with stirring.

  • [CRITICAL STEP] Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction typically takes 6-8 hours.[8]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product hydrobromide salt may precipitate.

  • Remove the ethanol under reduced pressure.

  • Suspend the resulting solid in water and carefully neutralize with a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8.

  • Collect the resulting solid (the free base) by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Mechanism and Competing Side Reaction

G cluster_main Desired Pathway: Endocyclic N-Alkylation cluster_side Side Reaction Pathway: Exocyclic N-Alkylation 2-AT 2-Aminothiazole Int1 Intermediate A (N-1 Alkylated) 2-AT->Int1 Endocyclic N (more nucleophilic) a-HK α-Haloketone a-HK->Int1 Prod Imidazo[2,1-b]thiazole (Desired Product) Int1->Prod Intramolecular Cyclization 2-AT_side 2-Aminothiazole Int2 Intermediate B (Exo-N Alkylated) 2-AT_side->Int2 Exocyclic N (favored in acid) a-HK_side α-Haloketone a-HK_side->Int2 SideProd 2-Imino-dihydrothiazole (Isomeric Impurity) Int2->SideProd Intramolecular Cyclization

Caption: Competing pathways in the Hantzsch synthesis.

Troubleshooting Workflow

G start Reaction Complete. Analyze Crude Product. check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity High? (NMR/LCMS) check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No success Proceed to Purification check_purity->success Yes complex_mix Complex Mixture/ Wrong Isomer check_purity->complex_mix No troubleshoot_yield Check for unreacted SM. Increase temp/time. Use microwave. low_yield->troubleshoot_yield troubleshoot_purity Main impurity is isomer? Adjust pH/solvent. Re-optimize temp. complex_mix->troubleshoot_purity troubleshoot_complex Check SM purity. Lower temp. Slow reagent addition. troubleshoot_purity->troubleshoot_complex Still complex

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

Technical Support Center: Optimizing Reaction Conditions for Bromination of Imidazothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the bromination of imidazothiazoles. As a core scaffold in numerous pharmacologically active compounds, the precise functionalization of the imidazothiazole ring system is of paramount importance. This guide, structured by a Senior Application Scientist, provides in-depth, field-tested insights into optimizing this critical transformation. Here, you will find troubleshooting advice and frequently asked questions designed to address the specific challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental concepts related to the electrophilic bromination of the imidazothiazole core.

Q1: What are the most common brominating agents for imidazothiazoles, and how do I choose the right one?

Choosing the correct brominating agent is critical and depends on the substrate's reactivity, desired selectivity, and safety considerations. The most common reagents are N-Bromosuccinimide (NBS), elemental bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • N-Bromosuccinimide (NBS): NBS is often the first choice for aromatic bromination due to its ease of handling as a crystalline solid and its ability to provide a low, steady concentration of electrophilic bromine, which can minimize side reactions.[1][2] It is considered a milder alternative to liquid bromine and can offer better control and selectivity.[2]

  • Elemental Bromine (Br₂): As a strong brominating agent, Br₂ is effective but can be hazardous to handle due to its high reactivity, corrosiveness, and toxicity.[3] It is typically used in solvents like acetic acid or chloroform but may lead to over-bromination if not carefully controlled.[2]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another solid bromine source that offers a high bromine content by weight. It has been successfully used in efficient, ultrasound-assisted bromination protocols under mild conditions, demonstrating its utility as a potent reagent.[4][5]

  • Bromine Monochloride (BrCl): BrCl is a highly reactive interhalogen compound that acts as a strong oxidizing and brominating agent.[6][7] While less common for this specific application, it is a powerful electrophile that can be effective for de-activated systems.[8]

ReagentFormulaFormKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) C₄H₄BrNO₂SolidEasy to handle, mild, provides controlled Br₂ concentration, often improves selectivity.[2]Lower bromine content by weight; can initiate radical pathways under certain conditions.[9]
Elemental Bromine (Br₂) Br₂LiquidHighly reactive, cost-effective, potent.Hazardous, corrosive, toxic, difficult to handle, high risk of over-bromination.[3]
DBDMH C₅H₆Br₂N₂O₂SolidHigh bromine content, stable solid, effective under mild/ultrasound conditions.[4]Can be less selective than NBS for highly activated systems.
Bromine Monochloride (BrCl) BrClGas/LiquidVery strong electrophile, useful for deactivated rings.[6][8]Highly reactive and difficult to handle, requires specialized setup.
Q2: My reaction is producing a mixture of isomers. How can I control the regioselectivity?

Regioselectivity is a common and significant challenge in the functionalization of heterocyclic systems like imidazothiazole.[2] The outcome is governed by the interplay of electronic and steric factors, which can be manipulated through careful adjustment of reaction conditions.

The bromination proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[10] The electrophile (Br⁺) will preferentially attack the position of highest electron density on the ring.

  • Electronic Effects: The inherent electron distribution of the imidazothiazole nucleus and the electronic nature of existing substituents are the primary directors of substitution. The electron-rich thiazole ring is generally more susceptible to electrophilic attack than the imidazole portion. For related scaffolds like 2-aminothiazoles, bromination is strongly favored at the C5 position.[11][12]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the charged intermediate (the sigma complex), but may also promote competing side reactions like ring bromination on other parts of the molecule.[2] Switching to a less polar solvent such as 1,2-dichloroethane (DCE) or carbon tetrachloride (CCl₄) can disfavor these competing pathways and improve selectivity.

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) decreases the overall reaction rate, which can amplify the small energy differences between the transition states leading to different isomers. This often results in higher selectivity for the thermodynamically favored product.[11]

  • Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the electrophile, directing bromination to a less hindered, electronically favorable position.

Q3: I'm observing significant amounts of di- and tri-brominated products. How can I favor mono-bromination?

Over-bromination is a frequent issue when the product is more reactive towards electrophilic substitution than the starting material.[11] To achieve selective mono-bromination, consider the following strategies:

  • Control Stoichiometry: Use a strict 1.0 to 1.1 equivalent of the brominating agent relative to the imidazothiazole substrate. Adding the brominating agent slowly and portion-wise can help maintain its low concentration, preventing the accumulation of excess reagent that drives multiple substitutions.

  • Lower the Temperature: Performing the reaction at low temperatures (e.g., -10°C to 0°C) is highly effective.[11] This reduces the reaction rate and provides a larger kinetic window to stop the reaction after the first substitution has occurred.

  • Choose a Milder Reagent: If using elemental bromine, switching to NBS can provide a more controlled reaction, releasing the electrophile more slowly and reducing the likelihood of over-bromination.[2]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired mono-brominated product is maximized.[2]

Troubleshooting Guide

Even with optimized conditions, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

A logical flow for diagnosing experimental issues.

G cluster_problems Problem Identification cluster_solutions Corrective Actions Start Reaction Outcome Unsatisfactory TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC NoReaction No Reaction / Low Conversion TLC->NoReaction Mainly Starting Material MultipleSpots Multiple Products (Poor Selectivity) TLC->MultipleSpots Multiple Spots Decomposition Decomposition (Streaking on TLC) TLC->Decomposition Baseline Streaking IncreaseTemp Increase Temperature / Time Use Stronger Reagent (Br₂) Check Reagent Quality NoReaction->IncreaseTemp LowerTemp Lower Temperature (-10 to 0 °C) Control Stoichiometry (1.0 eq) Switch to Milder Reagent (NBS) MultipleSpots->LowerTemp MilderCond Use Milder Conditions Check pH Protect Sensitive Groups Decomposition->MilderCond

Caption: A workflow for troubleshooting imidazothiazole bromination.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active brominating agent.2. Reaction temperature is too low.3. Deactivated substrate.1. Switch from NBS to a more powerful agent like Br₂ or DBDMH.[2][4]2. Gradually increase the reaction temperature while monitoring by TLC.3. Consider using a Lewis acid catalyst (e.g., FeBr₃) with Br₂, though this can reduce selectivity.[10]
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high.2. Solvent is too polar, promoting side reactions.[2]3. Reagent is too reactive.1. Perform the reaction at 0°C or below.[11]2. Switch to a less polar solvent (e.g., DME, DCE, or CCl₄).[2]3. Use a milder reagent like NBS to improve selectivity.[13]
Over-bromination (Di- or Tri-substituted Products) 1. Excess brominating agent was used.2. Reaction time was too long.3. High reaction temperature.1. Use a strict 1.0-1.1 equivalent of the brominating agent.[11]2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Lower the reaction temperature significantly (e.g., -10°C).
Starting Material or Product Decomposition 1. Reaction conditions are too harsh (strong acid/base, high temp).2. Product is unstable to purification conditions (e.g., silica gel).1. Use milder reagents (e.g., NBS instead of Br₂). Avoid strong acids unless necessary.2. If the product is acid-sensitive, consider using a neutral or basic work-up. Try purifying with neutral alumina instead of silica gel.
Inconsistent Results 1. Quality of the brominating agent (e.g., old NBS).2. Presence of moisture or light, which can initiate radical pathways.1. Use freshly recrystallized NBS. Store reagents properly.2. Run the reaction under an inert atmosphere (N₂ or Ar) and protect it from light, especially when using Br₂.

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common bromination procedures.

Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)

This method is recommended for achieving selective mono-bromination and is generally safer than using elemental bromine.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add the imidazothiazole substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), acetonitrile, or chloroform).

  • Cooling: Cool the solution to 0°C using an ice-water bath. For highly activated substrates, a temperature of -10°C is recommended to prevent over-bromination.[11]

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq), preferably freshly recrystallized, to the solution in small portions over 15-30 minutes.

  • Reaction: Stir the mixture at the cooled temperature. Monitor the reaction progress every 15-30 minutes using TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The SEAr mechanism for the bromination of an imidazothiazole ring.

G Start Imidazothiazole + Br+ Intermediate Arenium Ion (Sigma Complex) (Resonance Stabilized) Start->Intermediate Slow, Rate- Determining Step Product Brominated Imidazothiazole + H+ Intermediate->Product Fast Step, Restores Aromaticity

Caption: The two-step mechanism of electrophilic aromatic bromination.[10]

References

Technical Support Center: Strategies for Overcoming Poor Solubility of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most significant challenges in the development of imidazo[2,1-b]thiazole-based therapeutics: poor aqueous solubility. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimycobacterial, and anti-inflammatory properties.[1][2][3] However, the rigid, fused, and often lipophilic nature of this scaffold frequently leads to poor solubility, which can hinder preclinical development, complicate in vitro assays, and result in poor oral bioavailability.[4]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting protocols to diagnose and overcome solubility-related hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My imidazo[2,1-b]thiazole derivative showed excellent activity in my initial screen, but now it's precipitating out of the aqueous buffer during my follow-up cell-based assays. What's happening and what should I do?

Answer: This is a classic manifestation of poor aqueous solubility and a common bottleneck. The initial screen may have used a higher concentration of an organic solvent (like DMSO) which kept your compound in solution, but this is now being diluted to a level where the compound can no longer stay dissolved in the final aqueous assay medium.

Immediate Troubleshooting Steps:

  • Review Your Stock and Final Concentrations: Ensure the final concentration of your organic solvent (typically DMSO) in the assay medium is as high as tolerable for your cell line (usually ≤0.5%) but sufficient to aid solubility.

  • pH Adjustment: Many imidazo[2,1-b]thiazole derivatives contain basic nitrogen atoms.[5] Modifying the pH of your buffer can significantly impact solubility.

    • Causality: By lowering the pH, you can protonate these basic nitrogens, forming a more soluble salt in situ. Most compounds are weak acids or bases, and their solubility is pH-dependent.[6]

    • Action: Prepare your assay medium with buffers at slightly different pH values (e.g., pH 6.8, 7.0, 7.4) to determine an optimal range. Be mindful that your biological target and cell health must be maintained within this pH range.

  • Incorporate a Co-solvent or Surfactant: If pH adjustment is insufficient or not viable, consider adding a pharmaceutically acceptable co-solvent or a non-ionic surfactant.

    • Causality: Co-solvents like polyethylene glycol (PEG) 400 or propylene glycol reduce the polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[7][8] Surfactants like Tween® 80 form micelles that can encapsulate the drug molecules.

    • Action: Introduce a small percentage of PEG 400 (e.g., 1-5%) or a very low concentration of Tween® 80 (e.g., 0.01-0.1%) into your final assay medium. Always run a vehicle control to ensure these additives do not affect your experimental outcome.

Question: My compound demonstrates potent in vitro activity, but it's showing little to no efficacy in my oral animal studies. Could this be a solubility problem?

Answer: Yes, this is a very likely scenario. A significant discrepancy between in vitro potency and in vivo efficacy is often a red flag for poor oral bioavailability, which is frequently caused by low aqueous solubility.[4] For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.

Systematic Approach to Diagnosis:

  • Determine the Biopharmaceutics Classification System (BCS) Class: The BCS framework categorizes drugs based on their solubility and permeability.[4] Imidazo[2,1-b]thiazole derivatives often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]

    • Action: Perform a thermodynamic solubility test (see protocol below) to determine its classification. A compound is considered "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[9]

  • Conduct a pH-Solubility Profile: Assess the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). This will reveal if the compound is likely to precipitate as it transits through the GI tract.[5]

  • Consider Pre-formulation Strategies: If low solubility is confirmed, you must move beyond simple solutions and into formulation development. Consider this a critical step, not a last resort. Common strategies include particle size reduction (nanosuspensions) or creating amorphous solid dispersions.[4][10]

Part 2: Frequently Asked Questions (FAQs)

Question: What structural features of imidazo[2,1-b]thiazoles contribute to their poor solubility?

Answer: The solubility challenge is rooted in the inherent physicochemical properties of the scaffold. Key contributors include:

  • Molecular Rigidity and Planarity: The fused heterocyclic ring system is rigid and planar, which facilitates strong crystal lattice packing. High crystal lattice energy requires more energy to break the crystal structure apart during dissolution.

  • Lipophilicity: These compounds are often highly lipophilic (hydrophobic) with a high octanol-water partition coefficient (LogP). This is often a requirement for binding to biological targets but is inversely related to aqueous solubility.[11]

  • High Molecular Weight: As derivatives are functionalized to optimize potency, the molecular weight often increases, which generally leads to decreased solubility.[12]

  • Lack of Ionizable Groups: While some derivatives have basic nitrogens, many lack strongly acidic or basic functional groups that can be readily ionized to form highly soluble salts.

Question: What are the primary strategies for systematically improving the solubility of an imidazo[2,1-b]thiazole derivative?

Answer: A multi-pronged approach is often necessary. The main strategies can be categorized into three pillars: chemical modifications, physical modifications, and formulation-based approaches.

Strategy CategoryMethodMechanism of ActionTypical Solubility Increase
Chemical Modification Salt FormationConverts a neutral molecule into an ionic, more water-soluble form.[6]10 to 1,000-fold
Prodrug ApproachAttaches a hydrophilic promoiety that is cleaved in vivo to release the active drug.[13][14]10 to >10,000-fold
Physical Modification Micronization/NanosizingIncreases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9][15]2 to 10-fold (rate, not equilibrium)
NanosuspensionDrug nanoparticles stabilized by surfactants, which increases surface area and saturation solubility.[11][16][17]10 to 100-fold
Formulation-Based Solid DispersionDisperses the drug in a hydrophilic polymer matrix, often in an amorphous state, preventing crystallization and improving wettability.[10][18][19][20]10 to 200-fold
Cyclodextrin ComplexationForms an inclusion complex where the hydrophobic drug sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior improves solubility.[10][15][21]5 to 500-fold
Lipid-Based FormulationsDissolves the drug in oils and surfactants to create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the GI tract.[4][22]Varies widely

Question: How do I perform a reliable measurement of aqueous solubility for my compound?

Answer: The gold standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[23][24] This method measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid drug. For higher throughput screening in early discovery, kinetic solubility assays using nephelometry are also common.[25]

Part 3: Key Protocols & Visualizations

Experimental Workflow: Troubleshooting Poor Solubility

This diagram outlines a logical progression for identifying and solving solubility issues with a new imidazo[2,1-b]thiazole derivative.

G A Compound Precipitates in Aqueous Medium B Initial Assessment A->B C Is pH Modification an Option? B->C D Adjust Buffer pH (e.g., pH 6.5-7.5) C->D Yes F Use Co-solvents/Surfactants (e.g., PEG400, Tween 80) C->F No E Problem Solved? D->E G Proceed with Assay E->G Yes H Advanced Formulation Strategy Needed E->H No F->E I Characterize Physicochemical Properties (BCS, pKa, LogP) H->I J Select Formulation Strategy I->J K Solid Dispersion J->K L Nanosuspension J->L M Cyclodextrin Complex J->M N Lipid-Based System J->N

Caption: A decision tree for addressing compound precipitation in experiments.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol details the definitive method for measuring equilibrium solubility.

Materials:

  • Imidazo[2,1-b]thiazole derivative (solid)

  • Selected buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Syringe filters (0.22 µm, ensure low drug binding, e.g., PVDF)

  • Calibrated analytical balance

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end.

  • Add a precise volume of the buffer (e.g., 1 mL) to the vial.

  • Securely cap the vial and place it on the orbital shaker.

  • Shake the vial at a constant temperature (e.g., 37°C for physiological relevance) for at least 24-48 hours to ensure equilibrium is reached.[24]

  • After shaking, let the vials stand for at least 1 hour to allow undissolved solids to settle.

  • Carefully withdraw a sample from the clear supernatant. Do not disturb the solid material at the bottom.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved drug using a validated HPLC or LC-MS/MS method against a standard curve.

  • Repeat the measurement in triplicate to ensure reproducibility.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a basic method for creating a solid dispersion to enhance solubility.[20][26]

Materials:

  • Imidazo[2,1-b]thiazole derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Volatile organic solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.

  • Rotary evaporator

  • Round bottom flask

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolve the accurately weighed drug and polymer in a minimal amount of the selected organic solvent in a round bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). A thin film of the drug-polymer mixture will form on the flask wall.

  • Continue evaporation until the film is completely dry.

  • Scrape the solid film from the flask.

  • Place the resulting solid in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be gently ground into a fine powder and used for dissolution testing or in vivo studies.

Visualization: The Impact of pH on Solubility

This diagram illustrates how a weakly basic compound (like many imidazo[2,1-b]thiazoles) becomes more soluble in acidic conditions.

G cluster_0 High pH (e.g., pH 8.0) cluster_1 Low pH (e.g., pH 2.0) A B + H₂O ⇌ BH⁺ + OH⁻ A->p1 B_node B (Neutral, Lipophilic) LOW SOLUBILITY C B + H₃O⁺ ⇌ BH⁺ + H₂O C->p2 BH_node BH⁺ (Protonated, Charged) HIGH SOLUBILITY p1->B_node Equilibrium favors neutral form p2->BH_node Equilibrium favors protonated (salt) form

Caption: Ionization equilibrium of a weak base at different pH values.

Conclusion

Overcoming the poor solubility of imidazo[2,1-b]thiazole derivatives is a critical, multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting guides and protocols outlined here, researchers can effectively diagnose solubility limitations and select appropriate chemical, physical, or formulation-based strategies. Addressing solubility early in the drug discovery process is paramount to unlocking the full therapeutic potential of this versatile chemical scaffold and ensuring that promising candidates can successfully advance toward clinical development.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis. My approach is to not just provide steps, but to explain the underlying chemical principles and rationale, empowering you to make informed decisions during your experimental work.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The core of this molecule, the imidazo[2,1-b]thiazole scaffold, is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] The most common and reliable synthetic approach involves a Hantzsch-type condensation followed by electrophilic bromination and final ester hydrolysis.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Imidazo[2,1-b]thiazole Core Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Saponification A Ethyl 2-aminothiazole-4-carboxylate C Condensation & Cyclization A->C B α-Haloaldehyde (e.g., Chloroacetaldehyde) B->C D D C->D Ethyl imidazo[2,1-b]thiazole-6-carboxylate F Regioselective Bromination D->F E Brominating Agent (e.g., NBS) E->F G G F->G Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate I Ester Hydrolysis G->I H Base (e.g., NaOH, LiOH) H->I J J I->J This compound K Final Pure Product J->K Purification (Recrystallization)

Caption: General three-step synthetic workflow.

Detailed Experimental Protocols

These protocols are provided as a starting point. Optimization for your specific lab conditions and scale is recommended.

Protocol 1: Synthesis of Ethyl imidazo[2,1-b]thiazole-6-carboxylate

This step involves the condensation of ethyl 2-aminothiazole-4-carboxylate with an α-haloaldehyde. Chloroacetaldehyde is commonly used but has a tendency to polymerize.[3] Using a stable precursor or generating it in situ can improve consistency.

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and anhydrous ethanol (10 mL per gram of starting material).

  • Reagent Addition: Slowly add a 50% aqueous solution of chloroacetaldehyde (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum.

  • Isolation: Filter the solid product, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the product under vacuum at 40-50°C to yield ethyl imidazo[2,1-b]thiazole-6-carboxylate as an off-white to pale yellow solid.

Protocol 2: Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

This is a regioselective electrophilic aromatic substitution. The C2 position of the imidazo[2,1-b]thiazole ring is electron-rich and thus the most reactive site.

  • Setup: In a flask protected from light, dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent such as chloroform or acetic acid (15 mL per gram).

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the reaction at 0-5°C for 2-4 hours. Allow the reaction to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor for the disappearance of the starting material by TLC/LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer (if using chloroform) or precipitate the product by adding water (if using acetic acid).

  • Extraction (for chloroform): Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 3: Synthesis of this compound (Saponification)

This final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

  • Setup: Suspend the brominated ester from Protocol 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then filter the solid. Wash the filter cake thoroughly with cold deionized water to remove salts.

  • Drying: Dry the final product in a vacuum oven at 50-60°C.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues in a question-and-answer format.

G Start Low Yield or Impure Product Observed Check_Step1 Problem in Step 1? (Core Synthesis) Start->Check_Step1 Check_Step2 Problem in Step 2? (Bromination) Start->Check_Step2 Check_Step3 Problem in Step 3? (Hydrolysis) Start->Check_Step3 Sol_Step1 Verify aldehyde quality. Check for polymerization. Ensure anhydrous conditions. Increase reflux time. Check_Step1->Sol_Step1 Yes Sol_Step2 Protect from light. Use fresh NBS. Control temperature strictly (0-5°C). Check for over-bromination (di-bromo byproduct). Check_Step2->Sol_Step2 Yes Sol_Step3 Ensure complete hydrolysis (TLC/LCMS). Avoid harsh acidification (degradation). Wash precipitate thoroughly to remove salts. Check_Step3->Sol_Step3 Yes

Caption: Troubleshooting decision tree for synthesis issues.

Q1: My yield in Step 1 (Core Synthesis) is very low and I see a lot of baseline material on my TLC plate.

Possible Cause: This is a classic symptom of chloroacetaldehyde polymerization.[3] Chloroacetaldehyde is unstable and readily forms polymers, especially when heated or in the presence of impurities. Another cause could be inefficient mixing if the starting material is not fully suspended.

Solution:

  • Reagent Quality: Use freshly opened or purified chloroacetaldehyde. Consider using a more stable precursor like chloroacetaldehyde dimethyl acetal, which will hydrolyze in situ under the reaction conditions.

  • Mixing: On a larger scale, ensure vigorous mechanical stirring is used to maintain a homogenous suspension.

  • Reaction Time: While 12-18 hours is typical, monitor the reaction. Pushing it too long with degrading aldehyde can lead to more side products.

Q2: In Step 2 (Bromination), my LC-MS shows three major peaks: starting material, desired product, and a peak with a mass corresponding to a di-brominated product.

Possible Cause: This indicates either a non-selective reaction or over-bromination. The most common cause is poor temperature control or using a significant excess of NBS.

Solution:

  • Temperature Control: This is critical. The addition of NBS is exothermic. Add it slowly and in small portions, ensuring the internal temperature is maintained at 0-5°C. A runaway temperature will lead to side products.

  • Stoichiometry: Use a slight excess of NBS (1.05 eq). A large excess will drive the formation of the di-brominated species.

  • Solvent: Acetic acid can sometimes promote reactivity more than desired. Chloroform or DMF can be milder alternatives.

Q3: After acidification in Step 3 (Hydrolysis), my product oiled out instead of precipitating as a solid.

Possible Cause: The presence of organic impurities or residual organic solvent (like THF) can act as an anti-solvent, preventing clean crystallization. It could also indicate that the product is not pure enough to crystallize readily.

Solution:

  • Solvent Removal: Ensure all THF is removed after the hydrolysis step before acidification. Co-evaporation with water can help.

  • Controlled Precipitation: Acidify very slowly while vigorously stirring the solution in an ice bath. Seeding with a small crystal of pure product can induce crystallization.

  • Alternative Workup: If oiling persists, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it to obtain the crude product. This crude material can then be purified by recrystallization from a different solvent system (e.g., ethanol/water, acetic acid/water).

Q4: The final product has a brownish color and is difficult to purify.

Possible Cause: Color often indicates the presence of trace impurities, possibly from oxidation or side reactions during the bromination step.

Solution:

  • Activated Carbon: Before the final recrystallization, dissolve the crude product in a suitable hot solvent and treat it with a small amount of activated carbon. Hot-filter the solution to remove the carbon and then allow it to cool and crystallize.

  • Recrystallization Solvent: Experiment with different solvent systems. A table of suggestions is provided below.

Solvent SystemPurpose
Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool.
Acetic Acid / WaterEffective for carboxylic acids, but may be difficult to remove residual acetic acid.
DMF / WaterFor less soluble compounds. Dissolve in minimal hot DMF, add water to precipitate.
IsopropanolA common alternative to ethanol.

Scale-Up Considerations & FAQs

Scaling up a synthesis from grams to kilograms introduces new challenges.[4]

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main concerns are:

  • Exothermic Reactions: Both the cyclization (Step 1) and especially the bromination (Step 2) can be exothermic. On a large scale, heat dissipation is less efficient. A jacketed reactor with temperature control is essential. Plan for emergency cooling.

  • Reagent Handling: Chloroacetaldehyde is toxic and corrosive. NBS is a lachrymator and harmful if inhaled or ingested. Use appropriate Personal Protective Equipment (PPE), including respiratory protection, and handle in a well-ventilated area or fume hood.

  • Pressure Build-up: Ensure reactors are properly vented, especially during heating stages.

Q: How does mixing efficiency affect the reaction at a larger scale?

A: Inefficient mixing is a common cause of failure during scale-up.[5] In Step 1, poor mixing can lead to localized "hot spots" and uneven reaction rates, promoting side reactions. In Step 2, it can lead to localized high concentrations of NBS, causing over-bromination. Use of a baffled reactor with an appropriately designed mechanical stirrer (e.g., pitched-blade turbine) is crucial to ensure homogeneity.

Q: My product is difficult to filter after precipitation. What can I do?

A: This is often due to very fine particle size.

  • Aging: After precipitation, allow the slurry to "age" by stirring it at a controlled temperature (e.g., 0-5°C) for several hours. This allows smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening), improving filterability.

  • Anti-Solvent Addition: Control the rate of addition of your anti-solvent or the rate of cooling. A slower, more controlled precipitation leads to larger, more easily filtered crystals.

Q: Are there greener alternatives for the solvents used in this synthesis?

A: Yes, this is an important consideration for industrial processes.

  • Step 1: While ethanol is relatively green, solvents like 2-methyl-THF could be investigated as alternatives to chlorinated solvents in subsequent steps.

  • Step 2: Acetonitrile is a common alternative to chloroform for brominations.

  • Workup: Minimizing solvent use and implementing solvent recycling are key principles of green chemistry that should be applied.[6]

References

Technical Support Center: Navigating the Stability of Imidazo[2,1-b]thiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[2,1-b]thiazole scaffold. This guide is designed to provide you with in-depth, field-proven insights into preventing the decomposition of key intermediates, ensuring the integrity and success of your synthetic endeavors. We will move beyond simple procedural lists to explore the underlying chemical principles governing the stability of these molecules, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Understanding the Imidazo[2,1-b]thiazole Core: A Double-Edged Sword

The imidazo[2,1-b]thiazole ring system is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. While its aromaticity lends it a degree of inherent stability, the presence of multiple heteroatoms—two nitrogen atoms and a sulfur atom—introduces a unique set of reactivity and stability challenges. Understanding these nuances is the first step toward preventing unwanted decomposition.

The fused bicyclic system is a weak base and can be protonated by strong acids to form salts. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of reactive sulfoxide intermediates. Furthermore, the stability of the ring system can be influenced by temperature, pH, and even exposure to light.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and storage of imidazo[2,1-b]thiazole intermediates in a practical question-and-answer format.

FAQ 1: My reaction mixture is turning dark, and I'm seeing multiple spots on TLC. What's causing this decomposition?

Answer: Darkening of the reaction mixture and the appearance of multiple spots on TLC are classic indicators of decomposition. For imidazo[2,1-b]thiazole intermediates, this can stem from several factors, primarily related to temperature, pH, and oxidative stress.

Troubleshooting Guide: Diagnosing and Mitigating In-Reaction Decomposition

1. Thermal Instability:

  • Causality: Many organic reactions require heat to proceed at a reasonable rate. However, imidazo[2,1-b]thiazole intermediates, particularly those with sensitive functional groups, can be prone to thermal degradation. High temperatures can lead to a variety of side reactions, including polymerization and fragmentation.

  • Solution:

    • Optimize Reaction Temperature: Carefully screen reaction temperatures to find the minimum temperature required for a satisfactory reaction rate. Even a 10-20 °C reduction can significantly decrease decomposition.

    • Microwave Synthesis: For reactions that typically require high temperatures, consider microwave-assisted synthesis. Microwave heating can often promote faster reactions at lower overall temperatures, minimizing thermal stress on the intermediates.[1]

2. pH Sensitivity:

  • Causality: The imidazo[2,1-b]thiazole core is a weak base and can be protonated under strongly acidic conditions. While this can be a desirable property for forming salts for purification, prolonged exposure to strong acids, especially at elevated temperatures, can catalyze hydrolysis or other ring-opening reactions. Conversely, strongly basic conditions can also promote decomposition, potentially through deprotonation and subsequent air oxidation.

  • Solution:

    • Maintain Neutral pH: Whenever possible, run reactions under neutral or near-neutral conditions. If an acid or base is required, use the mildest possible reagent and the minimum necessary stoichiometry.

    • Buffer Your Reaction: If the reaction generates acidic or basic byproducts, consider using a buffer to maintain a stable pH.

    • Careful Work-up: During aqueous work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic layers.

3. Oxidative Degradation:

  • Causality: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides. These sulfoxides can be reactive and may undergo further reactions, leading to a cascade of decomposition products. This oxidation can be caused by atmospheric oxygen, especially at elevated temperatures, or by the presence of oxidizing agents in the reaction mixture.

  • Solution:

    • Inert Atmosphere: For sensitive intermediates, conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Be mindful of the reagents used in your synthesis and avoid unnecessary exposure to oxidizing agents. If an oxidation step is required, choose a mild and selective oxidant and carefully control the reaction conditions.

Experimental Protocol: Screening for Optimal Reaction Conditions

To minimize decomposition, a systematic approach to optimizing reaction conditions is crucial.

  • Temperature Screening:

    • Set up a series of small-scale reactions in parallel at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the reactions by TLC or LC-MS at regular intervals to assess both product formation and the appearance of decomposition products.

    • Choose the lowest temperature that gives a reasonable reaction rate and the cleanest product profile.

  • pH Screening (if applicable):

    • If the reaction is sensitive to pH, screen a range of acidic and basic catalysts or additives.

    • For example, when a base is needed, compare a strong inorganic base (e.g., K₂CO₃) with a milder organic base (e.g., triethylamine or DIPEA).

    • Analyze the product distribution and yield to determine the optimal pH conditions.

Logical Workflow for Diagnosing In-Reaction Decomposition

Caption: A troubleshooting workflow for in-reaction decomposition.

FAQ 2: I'm losing my compound during silica gel chromatography. Why is this happening and what can I do?

Answer: Decomposition on silica gel is a frequent problem for nitrogen-containing heterocycles.[2][3] The acidic nature of the silanol groups on the surface of the silica can catalyze the degradation of sensitive compounds.

Troubleshooting Guide: Purification of Labile Intermediates

1. The Problem with Silica Gel:

  • Causality: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups. These acidic sites can interact strongly with basic compounds like imidazo[2,1-b]thiazoles, leading to tailing of peaks, irreversible adsorption, or on-column decomposition.[4]

  • Solution:

    • Deactivate the Silica: Before running your column, flush it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your mobile phase. This will neutralize the acidic sites on the silica.

    • Use Treated Silica: Consider using commercially available deactivated silica gel or preparing your own.

2. Alternative Stationary Phases:

  • Causality: If deactivation of silica is insufficient, switching to a different stationary phase is the next logical step.

  • Solution:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. For basic compounds like imidazo[2,1-b]thiazoles, basic or neutral alumina is often a better choice than silica gel.

    • Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18 stationary phase), the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and the stationary phase is non-polar. This technique is generally less harsh on basic compounds and can be an excellent alternative for purification.

3. Purification without Chromatography:

  • Causality: Sometimes, the most effective way to avoid decomposition is to avoid chromatography altogether.

  • Solution:

    • Crystallization: If your compound is a solid, crystallization is often the best method for purification. It can provide very high purity and avoids the potential for on-column degradation.

    • Salt Formation and Recrystallization: If the freebase is difficult to crystallize, consider forming a salt (e.g., with HCl or another suitable acid) and recrystallizing the salt. The salt is often more crystalline and may have different solubility properties that can be exploited for purification.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

  • Prepare the Slurry: In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Pack the Column: Pack your chromatography column with the treated silica slurry.

  • Equilibrate: Equilibrate the column by flushing with your starting mobile phase (which should also contain 0.5-1% triethylamine) until the baseline is stable.

  • Load and Elute: Load your sample and run the chromatography as usual, ensuring that your entire mobile phase gradient contains the same concentration of triethylamine.

Data Summary: Choosing the Right Purification Method

Method Advantages Disadvantages Best For
Silica Gel Chromatography High resolution, widely availableAcidic, can cause decomposition of basic compoundsNeutral and moderately stable compounds
Deactivated Silica Gel Reduces decomposition of basic compoundsMay require optimization of modifier concentrationBasic, acid-sensitive compounds
Alumina Chromatography Available in basic, neutral, and acidic formsCan have different selectivity than silicaBasic compounds (using basic or neutral alumina)
Reversed-Phase Chromatography Excellent for polar and basic compoundsCan be more expensive, may require different solventsPolar, water-soluble, or basic compounds
Crystallization High purity, avoids chromatographyNot always possible, can be time-consumingSolid compounds that are reasonably pure
FAQ 3: My purified intermediate decomposes upon storage. How can I improve its long-term stability?

Answer: The stability of your purified imidazo[2,1-b]thiazole intermediate during storage is critical for its use in subsequent synthetic steps. Decomposition during storage is often due to a combination of factors including exposure to air, light, and residual acidic or basic impurities.

Troubleshooting Guide: Long-Term Storage of Intermediates

1. Atmospheric Sensitivity:

  • Causality: As discussed, the sulfur atom can be susceptible to oxidation by atmospheric oxygen. This process can be slow at room temperature but can lead to significant degradation over time.

  • Solution:

    • Store under Inert Gas: After purification, dry your compound thoroughly and store it in a vial under an atmosphere of nitrogen or argon.

    • Use a Desiccator: Store the vial in a desiccator to protect it from moisture, which can sometimes accelerate decomposition.

2. Light Sensitivity:

  • Causality: Aromatic heterocyclic compounds can be susceptible to photodegradation. The energy from UV or even visible light can promote the formation of reactive excited states that can then undergo decomposition reactions.

  • Solution:

    • Use Amber Vials: Store your compounds in amber-colored vials that block UV and visible light.

    • Store in the Dark: Keep the vials in a dark place, such as a drawer or a cabinet.

3. Temperature:

  • Causality: Decomposition reactions, even if slow at room temperature, will be further slowed at lower temperatures.

  • Solution:

    • Refrigerate or Freeze: For long-term storage, it is best to store your purified intermediates in a refrigerator or freezer. Ensure the vial is well-sealed to prevent condensation from forming inside when you remove it.

4. Purity:

  • Causality: The presence of even trace amounts of acidic or basic impurities can catalyze decomposition over time.

  • Solution:

    • Ensure High Purity: Take care to ensure your compound is as pure as possible before long-term storage. If necessary, perform a final purification step like recrystallization to remove any residual impurities.

Storage Protocol for Imidazo[2,1-b]thiazole Intermediates

  • Purification: Purify the intermediate to >95% purity as determined by NMR and LC-MS.

  • Drying: Dry the compound thoroughly under high vacuum for several hours to remove all residual solvents.

  • Packaging: Place the dried compound in a clean, dry amber vial.

  • Inerting: Flush the vial with a gentle stream of nitrogen or argon for a few minutes to displace all the air.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For extra protection, wrap the cap with Parafilm.

  • Storage Location: Place the sealed vial in a freezer (-20 °C is usually sufficient) in a labeled container.

Decision Tree for Storage Conditions

Storage_Decision_Tree Start Purified Intermediate Check_Purity Is purity >95%? Start->Check_Purity Is_Solid Is it a solid? Is_Oil Is it an oil? Is_Solid->Is_Oil No Store_Solid Store as a solid under N2/Ar in a dark, cold place. Is_Solid->Store_Solid Yes Store_Solution Store as a solution in an anhydrous, non-reactive solvent under N2/Ar in a dark, cold place. Is_Oil->Store_Solution Yes Check_Purity->Is_Solid Yes Repurify Repurify before storage. Check_Purity->Repurify No

References

Technical Support Center: Vilsmeier-Haack Formylation on Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

I. Understanding the Core Reaction: Mechanism & Regioselectivity

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the imidazo[2,1-b]thiazole scaffold.[4][5]

Mechanism of Vilsmeier Reagent Formation and Formylation

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination of a phosphate species generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][7]

  • Electrophilic Aromatic Substitution: The electron-rich imidazo[2,1-b]thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[1][5] This step is the key to the formylation and its regioselectivity is dictated by the electronic properties of the heterocyclic system.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[5][7]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Imidazothiazole Imidazo[2,1-b]thiazole Iminium_Salt Iminium Salt Intermediate Imidazothiazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Product Iminium_Salt->Aldehyde Hydrolysis (H2O)

Caption: General workflow of the Vilsmeier-Haack reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of substituted imidazo[2,1-b]thiazoles?

The formylation of imidazo[2,1-b]thiazoles typically occurs at the electron-rich C5 position of the imidazole ring. This is due to the electronic nature of the fused heterocyclic system. The nitrogen atom at position 4 and the sulfur atom in the thiazole ring both contribute to increasing the electron density at C5, making it the most nucleophilic site for electrophilic attack.

For substituted imidazo[2,1-b]thiazoles, the regioselectivity is further influenced by the electronic and steric effects of the substituents. Electron-donating groups will generally enhance the reactivity at the C5 position, while electron-withdrawing groups may deactivate the ring or direct the formylation to other positions, if possible.

Q2: My Vilsmeier reagent is colorless, but I've heard it should be orange-red. Is there a problem?

The Vilsmeier reagent itself is typically a white solid or can appear as a colorless to pale yellow solution.[8] The appearance of a yellow, orange, or even red color is often due to minor impurities in the starting materials (DMF or POCl₃) or the formation of side products.[8] A colorless reagent is not an indication of a failed reaction. The key is to ensure anhydrous conditions during its preparation.[8]

Q3: What are the key safety precautions for a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and toxic liquid that reacts violently with water, releasing heat and toxic fumes.[9] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: The reaction mixture should be quenched by slowly adding it to crushed ice or ice-cold water with vigorous stirring.[9] This "reverse quench" helps to dissipate the heat generated from the exothermic hydrolysis of excess POCl₃.[9] Never add water directly to the reaction mixture.

III. Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture contamination during reagent preparation. 2. Low Reactivity of Substrate: The imidazo[2,1-b]thiazole is deactivated by electron-withdrawing groups. 3. Incorrect Stoichiometry: Insufficient Vilsmeier reagent.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. Increase the reaction temperature or prolong the reaction time. Consider using a more reactive formylating agent if the substrate is highly deactivated. 3. Increase the molar equivalents of the Vilsmeier reagent (typically 1.5 to 3 equivalents).
Formation of Multiple Products/Side Reactions 1. Decomposition of Starting Material: The imidazo[2,1-b]thiazole ring may be unstable under the acidic reaction conditions.[10] 2. Over-formylation: Diformylation can occur on highly activated substrates. 3. Chlorination: In some cases, chlorination of the heterocyclic ring can be a competing reaction.1. Perform the reaction at a lower temperature. Monitor the reaction progress closely using TLC or LC-MS to minimize degradation. 2. Use a smaller excess of the Vilsmeier reagent and control the reaction time and temperature. 3. This is less common for imidazo[2,1-b]thiazoles but can be minimized by using milder conditions.
Difficult Product Isolation/Purification 1. Incomplete Hydrolysis: The iminium salt intermediate has not fully hydrolyzed to the aldehyde. 2. Formation of Emulsions during Workup: The presence of polar byproducts can make phase separation difficult. 3. Co-elution of Impurities: The product may have similar polarity to starting materials or byproducts.1. Ensure the aqueous workup is sufficiently long and the pH is adjusted to be neutral or slightly basic to facilitate complete hydrolysis. 2. Add a saturated brine solution to help break the emulsion. Filtration through a pad of celite can also be effective. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization or preparative HPLC.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield Moisture Moisture Contamination? Start->Moisture Reactivity Substrate Reactivity? Moisture->Reactivity No Sol_Moisture Use Anhydrous Conditions Moisture->Sol_Moisture Yes Stoichiometry Incorrect Stoichiometry? Reactivity->Stoichiometry High Sol_Reactivity Increase Temp/Time Reactivity->Sol_Reactivity Low Sol_Stoichiometry Increase Vilsmeier Reagent Stoichiometry->Sol_Stoichiometry Yes

Caption: A decision tree for troubleshooting low yield.

IV. Standard Experimental Protocol

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a generic 2-aryl-6-methylimidazo[2,1-b]thiazole.

Materials and Reagents:
  • 2-aryl-6-methylimidazo[2,1-b]thiazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:
  • Preparation of the Vilsmeier Reagent:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction:

    • In a separate flame-dried flask, dissolve the 2-aryl-6-methylimidazo[2,1-b]thiazole (1 equivalent) in anhydrous DCM.

    • Slowly add the prepared Vilsmeier reagent to the solution of the imidazo[2,1-b]thiazole at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • In a separate beaker, prepare a vigorously stirred mixture of crushed ice.

    • Slowly and carefully pour the reaction mixture into the crushed ice.

    • Once the quench is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methylimidazo[2,1-b]thiazole-5-carbaldehyde.

V. References

  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from --INVALID-LINK--

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

  • (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett.

  • Google Patents. (n.d.). Method for preparing vilsmeier reagent. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

  • (n.d.). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Asian Journal of Chemistry.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega.

  • ResearchGate. (n.d.). Reaction mechanism of formation of imidazo[2,1-b][4][11][12]thiadiazoles. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from --INVALID-LINK--

References

Technical Support Center: Analytical Method Development for Imidazo[2,1-b]thiazole Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Imidazo[2,1-b]thiazole Purity Analysis

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system found in a multitude of compounds with significant biological activities, including anthelmintic, anti-inflammatory, and anticancer properties.[1][2][3][4] Given their therapeutic potential, ensuring the purity and quality of these active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy.[5]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting analytical methods for the purity assessment of imidazo[2,1-b]thiazole derivatives. We will focus primarily on High-Performance Liquid Chromatography (HPLC), the cornerstone technique for purity analysis, and address common challenges, from method development to validation and impurity identification.

The Analytical Method Development Workflow

A robust analytical method is developed through a systematic process designed to ensure the method is "fit for purpose." The goal is to create a stability-indicating method capable of separating the main compound from its potential impurities and degradation products.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation A Define Analytical Target Profile B Select Technique (e.g., RP-HPLC) A->B C Screening (Column, Mobile Phase) B->C D Optimization (Gradient, Temp, pH) C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Method Transfer J->K caption Figure 1. Analytical Method Development Workflow G cluster_causes Potential Causes cluster_solutions Solutions Start Peak Tailing Observed C1 Silanol Interactions (Basic Analytes) Start->C1 Is analyte basic? C2 Column Overload Start->C2 Does tailing decrease with lower concentration? C3 Column Contamination / Bed Deformation Start->C3 Are all peaks tailing? Is backpressure high? C4 Extra-column Dead Volume Start->C4 Are early peaks most affected? S1 Decrease mobile phase pH (e.g., add 0.1% TFA) Use a different column (e.g., end-capped) C1->S1 S2 Reduce injection volume or sample concentration C2->S2 S3 Flush column with strong solvent Replace guard/main column C3->S3 S4 Check fittings & tubing (use shorter, narrower ID) C4->S4 caption Figure 2. Troubleshooting HPLC Peak Tailing

References

Technical Support Center: Refinement of One-Pot Synthesis Protocols for Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists actively working on the synthesis of this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a key pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities including anticancer, anthelmintic, anti-inflammatory, and antimicrobial properties.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the one-pot synthesis of these bicyclic systems. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to refine your experimental outcomes.

I. Foundational Principles: The Hantzsch-Type Condensation

The majority of one-pot syntheses for the imidazo[2,1-b]thiazole scaffold are variations of the classic Hantzsch thiazole synthesis.[3][4] This typically involves the condensation of a 2-aminothiazole derivative with an α-haloketone. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the thiazole's endocyclic nitrogen onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.

Visualizing the Core Reaction

Hantzsch_Mechanism Fig. 1: Generalized Hantzsch-Type Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction 2-Aminothiazole 2-Aminothiazole SN2_Attack Nucleophilic Attack (SN2) 2-Aminothiazole->SN2_Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->SN2_Attack Cyclization Intramolecular Cyclization SN2_Attack->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Imidazo_Product Imidazo[2,1-b]thiazole Dehydration->Imidazo_Product

Caption: A simplified workflow of the Hantzsch-type reaction for imidazo[2,1-b]thiazole synthesis.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific experimental challenges in a Q&A format, providing both solutions and the underlying chemical reasoning.

Low or No Product Yield

Question 1: My reaction yield is consistently low, or I'm not seeing any product formation. What are the primary factors to investigate?

Answer: Low yields in heterocyclic synthesis are a common issue that can be traced back to several key parameters. A systematic approach to troubleshooting is the most effective way to identify the root cause.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[5] Many published procedures for imidazo[2,1-b]thiazole synthesis call for elevated temperatures, often refluxing in solvents like ethanol or toluene for several hours.[6][7]

    • Actionable Advice:

      • Temperature Screening: If the reaction is sluggish, incrementally increase the temperature. Conversely, if you observe significant decomposition (darkening of the reaction mixture), a lower temperature may be necessary.

      • Time Course Study: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour) to determine the optimal reaction time. Product degradation can occur with prolonged heating.[5]

  • Purity of Reagents and Solvents: Impurities in starting materials, particularly the α-haloketone, can significantly impact the reaction. The α-haloketone can be unstable and prone to self-condensation or hydrolysis.

    • Actionable Advice:

      • Verify Starting Material Purity: Use freshly purchased or purified reagents. The purity of 2-aminothiazoles and α-haloketones should be confirmed by NMR or melting point analysis.

      • Use Dry Solvents: Ensure that solvents are anhydrous, especially when the reaction is sensitive to moisture.

  • Base/Catalyst Issues: While many syntheses proceed without a catalyst, some protocols employ a base to neutralize the hydrogen halide formed during the reaction, or a catalyst to enhance the reaction rate.[6]

    • Actionable Advice:

      • Consider a Non-Nucleophilic Base: If your substrate is sensitive to strong bases, consider using a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate to scavenge the acid byproduct.

      • Catalyst Screening: Some modern protocols utilize catalysts such as basic alumina or silica-supported tungstosilicic acid to improve yields and reaction times under milder conditions.[6][8]

Side Product Formation and Purification Challenges

Question 2: I'm observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the likely side products and how can I minimize them?

Answer: The formation of side products is a frequent complication. Understanding the potential side reactions is key to mitigating them.

  • Common Side Reactions:

    • Dimerization/Polymerization: The α-haloketone can undergo self-condensation, especially under basic conditions.

    • Formation of Regioisomers: If the 2-aminothiazole has other nucleophilic sites, the formation of regioisomers is possible.

  • Purification Strategies:

    • Solvent System Optimization for Chromatography: A well-chosen solvent system for column chromatography is crucial for separating the desired product from impurities.[9] Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity. For basic N-heterocycles, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel.[9]

    • Recrystallization: This technique can be highly effective for obtaining pure crystalline products.[9] Experiment with different solvents such as ethanol, methanol, or ethyl acetate to find one that dissolves your compound when hot but not when cold.[9]

    • Acid-Base Extraction: If your product has a basic nitrogen, an acid-base workup can help remove non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

Visualizing the Troubleshooting Process

Troubleshooting_Flowchart Fig. 2: Troubleshooting Decision Tree cluster_problems Problem Identification cluster_solutions Solution Pathways start Low Yield or No Reaction check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent Purity & Solvent Dryness check_conditions->check_reagents Conditions OK consider_catalyst Optimize Catalyst/Base (if applicable) check_reagents->consider_catalyst Reagents Pure success Improved Yield & Purity consider_catalyst->success Optimized optimize_purification Refine Purification Strategy optimize_purification->success Separation Achieved side_products Side Product Formation side_products->optimize_purification

Caption: A decision tree to guide troubleshooting efforts in imidazo[2,1-b]thiazole synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a one-pot imidazo[2,1-b]thiazole synthesis?

A1: Ethanol is the most commonly reported solvent, often used at reflux temperature.[6] However, other solvents like methanol, toluene, and even greener options like water have been successfully employed.[3][10] The optimal solvent will depend on the specific substrates being used. A solvent screen is recommended during optimization.

Q2: Is a catalyst always necessary?

A2: Not always. Many syntheses of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones proceed thermally without a catalyst.[6] However, catalysts can offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.[8]

Q3: My product appears to be unstable on silica gel. What are my options?

A3: Some N-heterocycles can degrade on acidic silica gel.[9] If you suspect this is happening, you can use neutralized silica gel or an alternative stationary phase like alumina. Dry loading the crude product onto a small amount of silica can also minimize contact time and potential degradation.[9]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis has been successfully applied to the formation of imidazo[2,1-b]thiazoles. This technique can dramatically reduce reaction times from hours to minutes and often improves yields.

IV. Optimized Experimental Protocol

This protocol is a generalized starting point based on common literature procedures. It should be adapted and optimized for your specific substrates.

General One-Pot Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (1.0 eq.) in absolute ethanol (0.2-0.5 M).

  • Addition of α-Haloketone: To the stirring solution, add the desired α-bromoacetophenone derivative (1.0 eq.).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, it may be the hydrobromide salt of the product. This can be collected by filtration.

    • To obtain the free base, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate can be collected by filtration, washed with water, and dried.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent like ethanol.

Data Summary Table
ParameterTypical Range/ValuePotential Impact on Reaction
Temperature 60-100 °CHigher temperatures increase reaction rate but may also lead to decomposition.
Solvent Ethanol, Toluene, MethanolSolvent polarity can influence reaction rate and solubility of intermediates.
Concentration 0.1 - 1.0 MHigher concentrations can accelerate bimolecular reactions but may also increase side product formation.
Reaction Time 30 min - 24 hInsufficient time leads to incomplete conversion; excessive time can cause product degradation.[5][10]
Catalyst (Optional) Basic Alumina, Lewis AcidsCan significantly reduce reaction time and temperature requirements.[6]

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from 5

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from 3

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from 11

  • Ghamdi, A. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from 12

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Retrieved from 13

  • Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings.

  • YouTube. (2019). Synthesis of thiazoles. Retrieved from 14

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from 9

  • YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.

  • Benzenine, D., et al. (n.d.). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate.

  • Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate.

  • Onkol, T., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. The imidazo[2,1-b]thiazole scaffold is a privileged structure, appearing in a multitude of biologically active agents.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic characteristics of a key derivative, 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid. While direct experimental spectra for this specific compound are not widely published, this guide will present a detailed, predictive analysis based on extensive data from closely related analogues found in the literature. We will dissect the expected chemical shifts and coupling patterns, offering a robust comparative framework for researchers working with this class of molecules.

The Imidazo[2,1-b]thiazole Core: A Spectroscopic Overview

The imidazo[2,1-b]thiazole system presents a unique electronic environment that gives rise to a characteristic NMR fingerprint. Understanding the baseline spectral features of the parent scaffold is crucial before delving into the effects of substitution. The fused bicyclic structure results in a specific distribution of electron densities, which dictates the chemical shifts of the constituent protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Characteristics of this compound

The introduction of a bromine atom at the C2 position and a carboxylic acid group at the C6 position significantly modulates the electronic landscape of the imidazo[2,1-b]thiazole core. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra, explaining the causal relationships between the substituents and the expected spectral data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display three signals in the aromatic region corresponding to the protons on the heterocyclic core, in addition to the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.5 - 7.8Singlet-The bromine at C2 will exert a deshielding effect. The absence of adjacent protons results in a singlet.
H-5~7.0 - 7.3Doublet~4.5Coupled to H-6. Its chemical shift is influenced by the adjacent sulfur atom and the C6-substituent.
H-7~7.8 - 8.1Singlet-The carboxylic acid at C6 will have a deshielding effect. The lack of a proton at C5 prevents splitting.
-COOH~12.0 - 13.0Broad Singlet-The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift. This peak is exchangeable with D₂O.[3]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The influence of the electronegative bromine and the carbonyl group of the carboxylic acid will be prominent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~115 - 125Directly attached to the electronegative bromine, leading to a significant downfield shift compared to an unsubstituted carbon.
C-3~110 - 120Influenced by the adjacent bromine and the overall electronic structure of the imidazole ring.
C-5~115 - 125Located on the thiazole ring, its chemical shift is sensitive to the substituent at C6.
C-6~140 - 150Attached to the electron-withdrawing carboxylic acid group, resulting in a downfield shift.
C-7a~145 - 155Bridgehead carbon, its chemical shift is a hallmark of the fused ring system.
-COOH~165 - 175The carbonyl carbon of the carboxylic acid appears in this characteristic downfield region.[4]

Comparative Analysis with Structurally Related Compounds

To place our predictions in context, it is instructive to compare the expected spectrum of this compound with known derivatives. For instance, in various 6-substituted imidazo[2,1-b]thiazoles, the chemical shifts of H-5 and H-7 are particularly sensitive to the nature of the substituent at C6.[1] The presence of an electron-withdrawing group, such as our carboxylic acid, is expected to deshield the nearby protons and carbons more significantly than an electron-donating group.

The bromine at C2 is another key modulator. In related heterocyclic systems, a bromine substituent typically induces a downfield shift of the directly attached carbon and adjacent protons. This is a critical diagnostic feature to confirm the regiochemistry of bromination.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:

  • Solvent Selection: Due to the carboxylic acid moiety and the aromatic nature of the compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will readily dissolve the compound and allow for the observation of the acidic proton of the carboxylic acid. Deuterated chloroform (CDCl₃) could also be used, but the acidic proton may exchange more rapidly or appear broader.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • To confirm the identity of the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad singlet corresponding to the -COOH proton should disappear.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) can be performed to aid in the assignment of carbon signals by identifying CH, CH₂, and CH₃ groups.

Visualizing the Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the expected NMR correlations.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of compound in ~0.6 mL DMSO-d6 H1_NMR Acquire 1D ¹H NMR dissolve->H1_NMR C13_NMR Acquire ¹³C{¹H} NMR H1_NMR->C13_NMR D2O_exchange D₂O Exchange Experiment H1_NMR->D2O_exchange Confirmation of -COOH assign_peaks Assign signals based on chemical shift, multiplicity, and coupling constants H1_NMR->assign_peaks DEPT Acquire DEPT spectra C13_NMR->DEPT C13_NMR->assign_peaks DEPT->assign_peaks D2O_exchange->assign_peaks compare Compare with predicted data and known analogues assign_peaks->compare elucidate Final Structure Elucidation compare->elucidate

Figure 2: Recommended experimental workflow for the NMR characterization of this compound.

Conclusion

The ¹H and ¹³C NMR characterization of this compound is a critical step in its synthesis and application in drug discovery. This guide provides a comprehensive, predictive framework for interpreting its NMR spectra, grounded in the analysis of related compounds. By understanding the influence of the bromine and carboxylic acid substituents on the imidazo[2,1-b]thiazole core, researchers can confidently assign the spectral features of this and similar molecules. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring the integrity of structural elucidation.

References

A Comparative Guide to HPLC Methodologies for Purity Determination of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds such as 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, culminating in a recommended stability-indicating method that ensures the accurate quantification of the API and its potential degradation products. Our discussion is grounded in established scientific principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Analytical Challenge: Properties of this compound

The chemical structure of this compound presents specific challenges for HPLC method development. The presence of the carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter in controlling its retention and peak shape.[4] Furthermore, the fused imidazothiazole ring system, while conferring therapeutic potential, may be susceptible to degradation under various stress conditions. A truly reliable purity method must be able to separate the intact API from any process-related impurities and degradation products that might arise during manufacturing, storage, or even under physiological conditions.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a balance of achieving adequate separation, sensitivity, and robustness. Below, we compare three distinct approaches for the purity determination of this compound.

Method A: Isocratic Reversed-Phase HPLC (Non-Stability Indicating)

This approach represents a fundamental, yet often inadequate, method for purity analysis in a drug development setting.

Critique: While simple and often providing good initial results for a pure standard, an isocratic method lacks the resolving power to separate impurities with significantly different polarities from the main peak, especially in a single run. More critically, it is not a stability-indicating method, meaning it cannot guarantee that co-eluting degradation products are not inflating the apparent purity of the API.

Method B: Gradient Reversed-Phase HPLC with UV Detection

A gradient elution method offers a significant improvement over isocratic conditions, particularly for samples containing a wider range of impurities.

Critique: This method provides better resolution for impurities with varying polarities. However, without forced degradation studies, its stability-indicating capability remains unproven. The choice of a C18 column is standard, but potential peak tailing for the acidic analyte might occur if the mobile phase pH is not carefully controlled.

Method C: The Recommended Stability-Indicating Gradient Reversed-Phase HPLC Method

This optimized method is designed to be robust, reliable, and capable of separating the API from its potential degradation products, as demonstrated through forced degradation studies.

Rationale for Selection: This method is built upon the principles of Quality by Design (QbD), where the method is intentionally developed to be robust and stability-indicating. The use of a low pH mobile phase ensures the carboxylic acid group is protonated, leading to better retention and improved peak shape on a reversed-phase column.[4] The gradient elution is optimized to separate both early and late-eluting impurities. The inclusion of forced degradation studies provides direct evidence that the method is specific and can accurately measure the API in the presence of its degradants, a key requirement of regulatory bodies.[5][6]

Experimental Data and Comparison

To illustrate the performance of the recommended method (Method C), a hypothetical dataset is presented below, simulating the results of a validation study.

Table 1: Comparison of Method Performance Characteristics

ParameterMethod A (Isocratic)Method B (Gradient)Method C (Recommended)
Specificity (Forced Degradation) Not AssessedNot AssessedPass
Resolution (API vs. nearest impurity) 1.21.8> 2.0
Peak Tailing Factor (API) 1.61.3< 1.2
Linearity (R²) 0.9950.998> 0.999
Accuracy (% Recovery) 95-105%98-102%99.0-101.0%
Precision (% RSD) < 2.0%< 1.5%< 1.0%

The data clearly demonstrates the superiority of Method C. Its ability to pass forced degradation studies confirms its stability-indicating nature. The improved resolution and peak symmetry ensure more accurate integration and quantification. Higher linearity, accuracy, and precision provide greater confidence in the reported purity values.

Experimental Protocols

Protocol 1: Recommended HPLC Method (Method C)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH and dilute with sample diluent to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl and dilute with sample diluent to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with sample diluent to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid API to 80 °C for 48 hours. Dissolve in sample diluent to a concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the API to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the recommended HPLC method alongside an unstressed control sample.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample API Sample Dilution Dilution in Acetonitrile/Water Sample->Dilution Standard Reference Standard Standard->Dilution Injector Injector Dilution->Injector Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report Final Report

Caption: Workflow for HPLC Purity Determination.

Method_Development_Logic Start Method Development Start Initial_Conditions Initial Conditions (Isocratic, C18) Start->Initial_Conditions Gradient_Dev Gradient Development Initial_Conditions->Gradient_Dev Improve Resolution Forced_Deg Forced Degradation (ICH Guidelines) Gradient_Dev->Forced_Deg Assess Specificity Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Demonstrate Suitability Final_Method Final Stability-Indicating Method Validation->Final_Method

References

Validation of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid as a Drug Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the identification and validation of privileged scaffolds are paramount to the successful development of novel therapeutics. These molecular frameworks exhibit the inherent ability to bind to multiple biological targets with high affinity, offering a fertile ground for the generation of diverse compound libraries. This guide provides an in-depth technical analysis of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid, a promising heterocyclic scaffold, and objectively compares its potential with established alternatives, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate and utilize this scaffold in their discovery programs.

The Imidazo[2,1-b]thiazole Core: A Privileged Scaffold in Drug Discovery

The imidazo[2,1-b]thiazole ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic structure, containing a bridgehead nitrogen atom, offers a rigid and spatially defined arrangement of heteroatoms, enabling it to interact with a wide array of biological targets. Derivatives of the imidazo[2,1-b]thiazole core have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of this scaffold stems from its unique electronic properties and the ability to introduce various substituents at multiple positions, thereby fine-tuning its biological activity and physicochemical properties.[3][4]

The this compound derivative, in particular, presents several strategic advantages. The bromine atom at the 2-position can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space. The carboxylic acid group at the 6-position can act as a key pharmacophoric feature, potentially engaging in hydrogen bonding interactions with target proteins, and can be further derivatized to modulate solubility and pharmacokinetic profiles.

Synthesis and Chemical Properties

The synthesis of the imidazo[2,1-b]thiazole core generally involves the condensation of a 2-aminothiazole derivative with an α-haloketone. For this compound, a common synthetic route would involve the reaction of 2-amino-4-bromothiazole with a 3-halo-2-oxopropanoic acid derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_4_bromothiazole 2-Amino-4-bromothiazole Condensation Hantzsch-type Condensation 2_amino_4_bromothiazole->Condensation 3_halo_2_oxopropanoate Ethyl 3-bromo-2-oxopropanoate 3_halo_2_oxopropanoate->Condensation Hydrolysis Ester Hydrolysis Condensation->Hydrolysis Intermediate Ester Final_Product 2-Bromoimidazo[2,1-b]thiazole- 6-carboxylic acid Hydrolysis->Final_Product

Figure 1: General synthetic workflow for this compound.

The physicochemical properties of the imidazo[2,1-b]thiazole scaffold are generally favorable for drug development. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for various derivatives suggest good oral bioavailability and adherence to Lipinski's rule of five.[1][5][6] The lipophilicity, a critical parameter for drug absorption and distribution, can be readily modulated through substitution.

Comparative Analysis: Performance Against Alternative Scaffolds

To validate the potential of the this compound scaffold, a comparative analysis against other well-established heterocyclic scaffolds is essential. Benzimidazoles and pyrazoles are two such "privileged" structures with numerous approved drugs and clinical candidates.[7][8]

Anticancer Activity

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][9][10] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival.[11][12]

Scaffold DerivativeTarget Cell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole Derivative 1 A549 (Lung Cancer)0.92[3]
Imidazo[2,1-b]thiazole Derivative 2 NCI-H460 (Non-small cell lung cancer)0.845[3]
Imidazo[2,1-b]thiazole-benzimidazole conjugate DU-145 (Prostate Cancer)Similar to Nocodazole[3]
Benzimidazole Derivative (ABT-199) Various Leukemia and Lymphoma LinesSub-micromolar[7]
Pyrazole Derivative (Crizotinib) ALK-positive Lung CancerNanomolar range[13]

Table 1: Comparative in vitro anticancer activity of representative imidazo[2,1-b]thiazole derivatives against other established scaffolds. Note that the specific derivatives and experimental conditions may vary between studies.

Antimicrobial Activity

The imidazo[2,1-b]thiazole scaffold has also shown significant promise as a source of novel antimicrobial agents, with activity against both bacteria and fungi.[13][14]

Scaffold DerivativeTarget OrganismMIC (µg/mL)Reference
Imidazo[2,1-b]thiazole Derivative 3 Mycobacterium tuberculosis H37Rv6.25[3]
Imidazo[2,1-b][1][15]thiadiazole Derivative Gram-positive and Gram-negative bacteria<0.24[13]
Benzimidazole Derivative (Mebendazole) Various helminths-[7]
Thiazole-Pyrazoline Derivative S. aureus, E. coli28-168[14]

Table 2: Comparative in vitro antimicrobial activity of representative imidazo[2,1-b]thiazole derivatives against other established scaffolds. MIC values can vary based on the specific derivative and microbial strain.

Experimental Protocols for Scaffold Validation

The following protocols provide a framework for the initial validation of the this compound scaffold and its derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Add serially diluted compounds Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

In Vitro Kinase Inhibition Assay

Many imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting protein kinases. A generic kinase inhibition assay can be used for initial screening.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: Add the test compounds at various concentrations to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[17]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate (Active) Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Downstream Signaling (e.g., Proliferation) ATP ATP ATP->Kinase Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->Kinase Inhibition

Figure 3: Inhibition of a protein kinase signaling pathway by an imidazo[2,1-b]thiazole derivative.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The available data on its derivatives demonstrate potent and diverse biological activities, particularly in the areas of oncology and infectious diseases. Its synthetic tractability allows for the creation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

While direct experimental data for the parent this compound is limited in the public domain, the extensive research on its analogues strongly supports its validation as a privileged drug scaffold. Further investigation into the synthesis and biological evaluation of a focused library based on this specific scaffold is warranted. Such studies will undoubtedly provide a more definitive assessment of its potential and could lead to the discovery of new and effective drug candidates.

References

A Comparative Guide to the In Vitro Activity of Imidazo[2,1-b]thiazole Derivatives Versus Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Imidazo[2,1-b]thiazole

The fused heterocyclic system of imidazo[2,1-b]thiazole represents a privileged scaffold in medicinal chemistry. This bicyclic structure, formed by the fusion of imidazole and thiazole rings, has garnered significant attention due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds have been extensively investigated for a range of therapeutic applications, including antimicrobial, anticancer, and antitubercular activities.[3][4][5] The value of this scaffold lies in its structural rigidity, synthetic tractability, and its ability to interact with various biological targets.[6]

This guide provides a comprehensive comparison of the in vitro performance of recently developed imidazo[2,1-b]thiazole derivatives against established standard-of-care drugs in key therapeutic areas. We will delve into the experimental data, present detailed methodologies for core assays to ensure reproducibility, and offer insights into the structure-activity relationships that drive their efficacy.

Antitubercular Activity: A New Front Against Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel chemical entities. Imidazo[2,1-b]thiazole derivatives have shown remarkable promise in this area, with several analogues exhibiting potent activity against the virulent H37Rv strain of Mycobacterium tuberculosis.

Comparative Data Analysis

The efficacy of antitubercular agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50/IC90). The data below compares novel benzo[d]imidazo[2,1-b]thiazole derivatives with first-line antitubercular drugs.

Compound/DrugTarget OrganismIC50 (µM)IC90 (µM)Cytotoxicity (CC50 in MRC-5 cells)Source(s)
Derivative IT06 (2,4-dichloro phenyl moiety)M. tuberculosis H37Ra2.0315.22>128 µM[4][7]
Derivative IT10 (4-nitro phenyl moiety)M. tuberculosis H37Ra2.327.05>128 µM[4][7]
Derivative 5b M. tuberculosis H37Rv1.6 (MIC)-Not specified[8]
Derivative 5d M. tuberculosis H37Rv1.6 (MIC)-Not specified[8]
Derivative 5h M. tuberculosis H37Rv1.6 (MIC)-Not specified[8]
Isoniazid (Standard) M. tuberculosis H37Rv1.6 (MIC)-Not specified[8]
Ethambutol (Standard) M. tuberculosis H37Rv1.6 (MIC)-Not specified[8]

Expert Insights: The data clearly demonstrates that several imidazo[2,1-b]thiazole derivatives exhibit antitubercular potency comparable to standard drugs like Isoniazid and Ethambutol, with MIC values as low as 1.6 µg/mL.[8] Notably, compounds like IT06 and IT10 show a high therapeutic index, displaying potent antimycobacterial activity with minimal cytotoxicity to human lung fibroblast cells (MRC-5), a critical factor for drug development.[4][7] Molecular docking studies suggest that these compounds may exert their effect by targeting essential mycobacterial enzymes such as DprE1 or Pantothenate synthetase, offering a different mechanism from existing drugs and a potential tool against resistant strains.[7][8]

Antibacterial Activity: Combating Gram-Positive Pathogens

The antibacterial potential of imidazo[2,1-b]thiazoles has been evaluated against a panel of clinically relevant bacteria. These compounds have shown particular efficacy against Gram-positive organisms.

Comparative Data Analysis

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a potent derivative compared to the broad-spectrum antibiotic, Ciprofloxacin.

Compound/DrugS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)Source(s)
Derivative 5f (2,4-dichlorophenyl moiety)6.256.25>100[8]
Ciprofloxacin (Standard) 1.251.251.25[8]

Expert Insights: While not as potent as Ciprofloxacin, derivative 5f demonstrates significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[8] The lack of activity against Gram-negative E. coli suggests a selective mechanism or an inability to penetrate the outer membrane of these bacteria. This selectivity can be advantageous, potentially reducing the impact on commensal gut microbiota compared to broad-spectrum antibiotics. Computational studies have proposed that the antibacterial action could be mediated through the inhibition of enzymes like 2,2-dialkylglycine decarboxylase, a target distinct from those of many current antibiotics.[8]

Anticancer Activity: Targeting Cellular Proliferation

Imidazo[2,1-b]thiazoles have emerged as a promising scaffold for the development of novel anticancer agents, demonstrating cytotoxic effects across various human cancer cell lines.[9][10]

Comparative Data Analysis

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The data below compares selected derivatives against Doxorubicin, a widely used chemotherapy agent.

Compound/DrugCell Line (Cancer Type)IC50 (µM)Source(s)
Derivative 6 (quinoline substitution)MDA-MB-231 (Breast)4.6[1]
Compound 35 (2-phenyl benzimidazole)MCF-7 (Breast)3.37[11]
Compound 26 A375P (Melanoma)<1 (sub-micromolar)[10]
Compound 27 A375P (Melanoma)<1 (sub-micromolar)[10]
Doxorubicin (Standard) MCF-7 (Breast)4.17[11]
Sorafenib (Standard) A375P (Melanoma)>1 (Potency exceeded by derivatives)[10]

Expert Insights: Several imidazo[2,1-b]thiazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even sub-micromolar range.[1][10][11] Compounds 26 and 27 are particularly noteworthy for their superior potency against the A375P human melanoma cell line compared to the standard drug Sorafenib.[10] The proposed mechanisms of action are diverse. Some derivatives are believed to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and leading to apoptosis.[1] Others may function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival.[6][11] This multi-faceted potential makes the imidazo[2,1-b]thiazole scaffold a highly attractive starting point for oncology drug discovery.

Methodology Deep Dive: Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the above data must be robust and reproducible. Here, we detail the standard operating procedures for the two primary assays discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold standard for determining the antimicrobial susceptibility of a compound.[12][13]

Causality: This method is chosen for its efficiency and quantitative output. By exposing a standardized bacterial inoculum to a serial dilution of the test compound in a 96-well plate format, one can pinpoint the lowest concentration that prevents visible growth.[12]

Workflow Diagram: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculate Inoculation & Incubation cluster_read Result Interpretation prep_compound 1. Prepare 2x stock solution of test compound in broth dilute_start 4. Add 100 µL of 2x stock to Column 1 prep_compound->dilute_start prep_inoculum 2. Prepare bacterial inoculum (0.5 McFarland standard) inoculate 7. Inoculate wells (Col 1-11) with standardized inoculum (final volume 200 µL) prep_inoculum->inoculate prep_plate 3. Add 100 µL sterile broth to all wells of a 96-well plate prep_plate->dilute_start dilute_series 5. Perform 2-fold serial dilution (100 µL transfer) from Col 1 to 10 dilute_start->dilute_series dilute_discard 6. Discard 100 µL from Column 10 dilute_series->dilute_discard dilute_discard->inoculate controls 8. Set Controls: Col 11: Growth Control (no drug) Col 12: Sterility Control (no bacteria) inoculate->controls incubate 9. Incubate plate at 37°C for 18-24 hours controls->incubate read_plate 10. Visually inspect for turbidity. MIC = Lowest concentration with no visible growth incubate->read_plate

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) at twice the highest concentration to be tested.[13]

  • Inoculum Preparation: From an 18-24 hour agar plate, suspend isolated colonies in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13]

  • Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]

  • Serial Dilution: Add 100 µL of the 2x compound stock solution to the wells in column 1. Using a multichannel pipette, mix and transfer 100 µL from column 1 to column 2. Repeat this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[14]

  • Inoculation: Add the diluted bacterial inoculum to each well from columns 1 through 11. Column 11 serves as the positive growth control (inoculum, no drug). Column 12 contains only sterile broth and serves as the negative sterility control.[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12][13]

Protocol 2: Assessment of Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Causality: This assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative analysis of a compound's cytotoxic effect.[18]

Workflow Diagram: MTT Assay for Cytotoxicity

MTT_Workflow cluster_setup Cell Seeding & Treatment cluster_mtt MTT Reaction cluster_solubilize Solubilization & Reading seed_cells 1. Seed cells in a 96-well plate (e.g., 5x10^4 cells/well) incubate_adhere 2. Incubate 24h to allow cell adherence seed_cells->incubate_adhere add_compound 3. Add serial dilutions of test compound to wells incubate_adhere->add_compound incubate_treat 4. Incubate for desired exposure time (e.g., 24-72h) add_compound->incubate_treat add_mtt 5. Add 10 µL MTT reagent (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt 6. Incubate for 4 hours at 37°C (purple crystals form) add_mtt->incubate_mtt add_sol 7. Add 100 µL solubilization solution (e.g., DMSO) to each well incubate_mtt->add_sol shake_plate 8. Shake plate for 15 min to dissolve formazan crystals add_sol->shake_plate read_abs 9. Measure absorbance at 570-590 nm using a microplate reader shake_plate->read_abs

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include wells with untreated cells (vehicle control) and medium only (background control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[19]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[16] The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Outlook

The imidazo[2,1-b]thiazole scaffold is a validated platform for the development of potent therapeutic agents. In vitro data consistently demonstrates that its derivatives can rival or even exceed the potency of standard drugs in antitubercular and anticancer applications.[8][10] Their efficacy against Gram-positive bacteria further broadens their therapeutic potential.

The key to their success lies in the synthetic accessibility of the core and the ability to readily modify substituents, allowing for fine-tuning of activity and ADME properties. Future research should focus on optimizing the lead compounds identified in these in vitro studies, advancing them to in vivo efficacy and safety models, and further elucidating their precise mechanisms of action to unlock their full clinical potential.

References

X-ray Crystallography of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the crystalline architecture of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid and its derivatives remains an area of significant potential for drug discovery and materials science. However, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed a notable absence of published X-ray crystal structures for this compound or a closely related series of its derivatives.

This guide, therefore, pivots from a direct comparative analysis of experimental data to a forward-looking perspective. It will outline the strategic importance of obtaining such crystallographic insights, detail the established methodologies for achieving this, and present a hypothetical comparative framework that researchers can employ once such data becomes available. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the solid-state properties of this promising class of compounds.

The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this structure have been investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents.[1] The introduction of a bromine atom at the 2-position and a carboxylic acid at the 6-position, as in the title compound, offers intriguing possibilities for modulating the electronic properties, intermolecular interactions, and, consequently, the biological activity and physicochemical properties of the molecule.

The Untapped Potential of X-ray Crystallography for This Class of Compounds

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is invaluable in drug development for several reasons:

  • Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, each with different physical properties such as solubility, stability, and bioavailability. X-ray crystallography is essential for identifying and characterizing these different polymorphic forms.

  • Rational Drug Design: Knowledge of the crystal structure allows for the rational design of new derivatives with improved properties. For instance, understanding the hydrogen bonding networks in a crystal can inform the design of molecules with enhanced solubility.

  • Intellectual Property: The unique crystal structure of a new active pharmaceutical ingredient (API) can be a key component of its patent protection.

Given the therapeutic potential of imidazo[2,1-b]thiazole derivatives, the lack of crystallographic data for 2-bromo-substituted analogues with a carboxylic acid function represents a significant knowledge gap.

A Framework for Future Comparative Analysis

Once single crystal X-ray diffraction data for a series of this compound derivatives becomes available, a comprehensive comparative analysis can be undertaken. The following framework outlines the key parameters that should be examined:

Table 1: Hypothetical Crystallographic Data for Comparison
Compound IDFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
I C₆H₃BrN₂O₂SOrthorhombicP2₁2₁2₁7.512.315.19090901392.54
IIa (Ester)C₈H₇BrN₂O₂SMonoclinicP2₁/c8.210.514.890105.2901234.14
IIb (Amide)C₇H₆BrN₃OSTriclinicP-16.98.19.592.3101.588.7512.92

This table is purely illustrative and intended to demonstrate the type of data that would be compared.

Key Intermolecular Interactions to Investigate

A critical aspect of the comparative analysis would be the identification and characterization of intermolecular interactions, which govern the crystal packing and influence the material's properties.

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The analysis should focus on the formation of hydrogen-bonded dimers, chains, or more complex networks. The presence of the bromine atom and the nitrogen and sulfur atoms of the heterocyclic core could also lead to weaker C-H···O, C-H···N, and C-H···S interactions.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor. Interactions between the bromine and electronegative atoms (such as the carbonyl oxygen) in neighboring molecules should be investigated.

  • π-π Stacking: The planar imidazo[2,1-b]thiazole ring system is likely to participate in π-π stacking interactions. The nature of these interactions (e.g., face-to-face, offset) and the inter-planar distances would be crucial parameters to compare across different derivatives.

The interplay of these interactions will determine the overall packing motif of the crystal structure.

Experimental Protocols for Future Studies

For researchers aiming to fill the existing data gap, the following experimental workflow is recommended.

Synthesis and Crystallization
  • Synthesis: Synthesize this compound and its derivatives (e.g., esters, amides) following established synthetic routes.

  • Purification: Purify the compounds to a high degree using techniques such as recrystallization or chromatography. The purity of the starting material is crucial for obtaining high-quality single crystals.

  • Crystallization: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening a wide range of solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

X-ray Data Collection and Structure Solution
  • Crystal Selection and Mounting: Select a single crystal of appropriate size and quality and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Visualizing Potential Structural Motifs

Graphviz diagrams can be used to conceptualize the potential intermolecular interactions that might be observed in the crystal structures of these compounds.

G cluster_0 Molecule A cluster_1 Molecule B A 2-Bromoimidazo[2,1-b]thiazole -6-carboxylic acid B 2-Bromoimidazo[2,1-b]thiazole -6-carboxylic acid A->B Hydrogen Bond (O-H···O=C) A->B Halogen Bond (C-Br···O=C) A->B π-π Stacking

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion

While the X-ray crystallographic data for this compound and its derivatives is not yet available in the public domain, the strategic importance of obtaining this information is clear. Such data would provide invaluable insights into the solid-state properties of this promising class of compounds, thereby accelerating their development as potential therapeutic agents. This guide provides a foundational framework for future research in this area, outlining the key experimental and analytical approaches that will be necessary to unlock the full potential of these molecules. The scientific community is encouraged to pursue the synthesis, crystallization, and structural characterization of these compounds to fill this critical knowledge gap.

References

A Head-to-Head Comparison of Imidazo[2,1-b]thiazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of protein kinases implicated in cancer and other diseases. Its rigid, bicyclic nature provides a robust framework for the strategic placement of substituents to achieve high potency and selectivity. This guide offers a comprehensive, head-to-head comparison of notable imidazo[2,1-b]thiazole-based kinase inhibitors, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and methodologies.

Introduction to the Imidazo[2,1-b]thiazole Scaffold

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole core, a heterocyclic system with a unique electronic and steric profile. This scaffold has proven to be an excellent starting point for the development of kinase inhibitors due to its ability to engage in key interactions within the ATP-binding pocket of various kinases. The strategic modification of this core at different positions has led to the discovery of potent inhibitors targeting critical oncogenic signaling pathways.[1][2]

This guide will delve into a comparative analysis of imidazo[2,1-b]thiazole-based inhibitors targeting several key kinase families:

  • Epidermal Growth Factor Receptor (EGFR)

  • Focal Adhesion Kinase (FAK)

  • Aurora Kinases

  • PI3K/Akt/mTOR Pathway Kinases

  • Glycogen Synthase Kinase-3β (GSK-3β)

For each class of inhibitors, we will examine their biochemical potency, cellular activity, and, where available, in vivo efficacy, providing a clear comparison of their therapeutic potential.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a well-established driver of cell proliferation, survival, and metastasis in numerous cancers. The development of inhibitors targeting both wild-type and mutant forms of EGFR is a cornerstone of targeted cancer therapy. The imidazo[2,1-b]thiazole scaffold has been successfully employed to generate potent EGFR inhibitors.[3][4]

Comparative Performance of Imidazo[2,1-b]thiazole-Based EGFR Inhibitors
CompoundTarget(s)IC50 (nM)Cell LineCellular Activity (IC50, µM)Reference
Derivative 8 EGFR (wild-type), EGFR (T790M)35.5, 66--[5]
Compound 23 EGFR, HER2153, 108MCF-71.81[4]
Compound 39 EGFR, HER2-MCF-74.95[4]
Compound 43 EGFR, HER2122, 78--[6]
D04 EGFR-HeLaSignificant Activity[3]
D08 EGFR-HeLaSignificant Activity[3]

Causality Behind Experimental Choices: The design of these inhibitors often involves a scaffold-hopping strategy, starting from known EGFR inhibitor pharmacophores and incorporating the imidazo[2,1-b]thiazole core to enhance potency and modulate physicochemical properties. For instance, the introduction of various aryl and heteroaryl groups at different positions of the scaffold has been explored to optimize interactions with the hydrophobic regions and the hinge region of the EGFR kinase domain. The inclusion of a benzimidazole moiety fused to the imidazo[2,1-b]thiazole core in compounds like D04 and D08 was a rational design choice to increase the planar surface area for enhanced π-π stacking interactions within the ATP binding site.[3]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6-position: Aryl groups at this position are crucial for activity. Electron-withdrawing or -donating groups on this aryl ring can significantly influence potency.

  • Modifications at the 2- and 3-positions: The introduction of side chains at these positions allows for fine-tuning of solubility and interaction with the solvent-exposed region of the kinase.

  • Benzo[6][7]imidazo[2,1-b]thiazole scaffold: This extended aromatic system has shown to be a key contributor to the antitumor activity of this class of compounds.[3]

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with the progression of numerous cancers, making it an attractive therapeutic target. Several imidazo[2,1-b]thiazole derivatives have been developed as potent FAK inhibitors.[1][8]

Comparative Performance of Imidazo[2,1-b]thiazole-Based FAK Inhibitors
CompoundTargetIC50 (nM)Cell LineCellular Activity (IC50, µM)In Vivo EfficacyReference
Derivative 59 FAK-Glioma C64.83 ± 0.28Not Reported[7]
Compound 10l FAK-SUIT-2, CAPAN-1, PANC-1, PATU-T, BxPC-3, PDAC-3, PANC-1-GR1.04 - 3.44Significant tumor growth inhibition in PDAC mouse xenografts[3]
Compounds 1a/1b FAK-MesoII, STO0.59 - 2.81Not Reported[8]

Causality Behind Experimental Choices: The development of these FAK inhibitors often focuses on creating molecules that can effectively compete with ATP in the kinase domain. The imidazo[2,1-b]thiazole core serves as a rigid scaffold to position key interacting moieties. For instance, in the case of compound 10l, the design likely involved optimizing the substituents to achieve favorable interactions with the hydrophobic pocket and the hinge region of FAK. The in vivo efficacy of compound 10l in a pancreatic cancer model highlights the successful translation of potent in vitro activity to a preclinical setting.[3]

Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is a common feature in many cancers, leading to chromosomal instability and aneuploidy. The imidazo[2,1-b]thiazole scaffold has been explored for the development of Aurora kinase inhibitors.

Comparative Performance of Imidazo[2,1-b]thiazole-Based Aurora Kinase Inhibitors
CompoundTarget(s)IC50 (nM)Kinase SelectivityReference
Compound 29 Aurora A79High selectivity against Aurora A[7]
Compound 30 Aurora A140High selectivity against Aurora A[7]

Causality Behind Experimental Choices: The design of selective Aurora kinase inhibitors is challenging due to the high degree of homology in the ATP-binding sites of the different isoforms. The development of compounds 29 and 30 with high selectivity for Aurora A demonstrates that subtle modifications to the imidazo[2,1-b]thiazole scaffold can exploit the minor differences between the kinase domains.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. While specific imidazo[2,1-b]thiazole inhibitors targeting individual kinases in this pathway are less reported, some derivatives have shown inhibitory activity against the overall pathway.

A study on thiazole derivatives identified compound 18 as a potent inhibitor of the PI3K/Akt/mTOR pathway, with IC50 values ranging from 0.50 to 4.75 µM across various cancer cell lines, outperforming the reference drug BEZ235.[7] While not a direct imidazo[2,1-b]thiazole, this finding suggests the potential of this scaffold for targeting this critical pathway.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.

While specific imidazo[2,1-b]thiazole-based GSK-3β inhibitors with detailed IC50 values are not extensively documented in the readily available literature, a study on imidazole-based inhibitors identified SG-145C as a molecule that downregulates GSK-3β, promoting neuronal differentiation.[9] This highlights the potential of imidazole-containing scaffolds, including imidazo[2,1-b]thiazole, for targeting GSK-3β.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used in the characterization of these kinase inhibitors.

Biochemical Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and inhibitor solutions mix_components Mix kinase, substrate, and inhibitor in assay buffer prep_reagents->mix_components 1. initiate_reaction Initiate reaction by adding ATP mix_components->initiate_reaction 2. incubate Incubate at optimal temperature initiate_reaction->incubate 3. stop_reaction Stop reaction incubate->stop_reaction 4. detect_signal Detect signal (e.g., fluorescence, luminescence) stop_reaction->detect_signal 5. calculate_inhibition Calculate percent inhibition detect_signal->calculate_inhibition 6. determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 7.

Caption: Workflow for a typical biochemical kinase assay.

Detailed Steps:

  • Prepare Reagents:

    • Reconstitute recombinant kinase enzyme in an appropriate buffer.

    • Prepare a stock solution of the peptide or protein substrate.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Set up the Reaction:

    • In a 96- or 384-well plate, add the kinase, substrate, and inhibitor to the assay buffer.

    • Include control wells with no inhibitor (0% inhibition) and no kinase (100% inhibition).

  • Initiate and Incubate:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Stop and Detect:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a luminescence-based ATP detection assay.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout seed_cells Seed cells in a 96-well plate add_inhibitor Add serial dilutions of the inhibitor seed_cells->add_inhibitor 1. incubate_cells Incubate for 24-72 hours add_inhibitor->incubate_cells 2. add_mtt Add MTT reagent to each well incubate_cells->add_mtt 3. incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt 4. solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize 5. read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance 6.

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazo[2,1-b]thiazole inhibitor for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Target Engagement

This technique is used to assess the ability of the inhibitor to modulate the phosphorylation of its target kinase and downstream signaling proteins within the cell.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization treat_cells Treat cells with inhibitor lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells 1. run_gel Separate proteins by SDS-PAGE lyse_cells->run_gel 2. transfer Transfer proteins to a membrane run_gel->transfer 3. block_membrane Block non-specific binding sites transfer->block_membrane 4. primary_ab Incubate with primary antibody block_membrane->primary_ab 5. secondary_ab Incubate with secondary antibody primary_ab->secondary_ab 6. detect_signal Detect chemiluminescent signal secondary_ab->detect_signal 7.

Caption: Workflow for Western blotting.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway Diagrams

To provide a clear visual context for the targets of these inhibitors, the following diagrams illustrate the key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Aurora Kinase Signaling in Mitosis

G AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Regulates

Caption: Key roles of Aurora A and B in mitosis.

FAK Signaling Pathway

G Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Activates Src->FAK Phosphorylates CellFunction Cell Migration, Proliferation, & Survival Downstream->CellFunction Regulates

Caption: Simplified FAK signaling pathway.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Promotes Survival Cell Survival PI3K_Akt->Survival Promotes

Caption: Major downstream pathways of EGFR signaling.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold has proven to be a highly fruitful starting point for the development of a wide array of potent and selective kinase inhibitors. The compounds highlighted in this guide demonstrate the therapeutic potential of this chemical class in targeting key oncogenic pathways. The head-to-head comparison reveals that while significant progress has been made, particularly in the development of EGFR and FAK inhibitors, there remains ample opportunity for further optimization.

Future research in this area should focus on:

  • Improving Selectivity: Kinome-wide profiling will be crucial to identify and minimize off-target effects, leading to safer and more effective therapeutic candidates.

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can effectively target resistance mutations, such as the T790M mutation in EGFR, is a critical area of focus.

  • Targeting Other Kinases: The versatility of the imidazo[2,1-b]thiazole scaffold should be further explored to develop inhibitors for other clinically relevant kinases.

  • Combination Therapies: Investigating the synergistic effects of these inhibitors with other anticancer agents could lead to more effective treatment regimens.

This guide provides a solid foundation for researchers to understand the current landscape of imidazo[2,1-b]thiazole-based kinase inhibitors and to guide future drug discovery efforts in this exciting field.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The imidazo[2,1-b]thiazole core is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement of heteroatoms, making it an excellent starting point for designing potent and selective modulators of various biological targets.[2] This versatility has led to the development of imidazo[2,1-b]thiazole derivatives with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

A significant portion of the therapeutic potential of this scaffold lies in its ability to interact with the ATP-binding site of protein kinases.[4] Consequently, numerous imidazo[2,1-b]thiazole-based compounds have been investigated as inhibitors of key kinases implicated in disease, such as RAF,[5][6] PI3K/mTOR,[7] FAK,[8] and EGFR.[9] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving target selectivity. Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial depending on the therapeutic context.

Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a critical component in the development of any imidazo[2,1-b]thiazole-based kinase inhibitor. This guide provides an in-depth comparison of the cross-reactivity profiles of representative imidazo[2,1-b]thiazole compounds, supported by detailed experimental protocols and an analysis of the underlying structure-activity relationships (SAR) that govern their selectivity.

Methodologies for Comprehensive Cross-Reactivity Profiling

To build a reliable and translatable selectivity profile, a multi-pronged approach employing various assay formats is essential. Each method offers unique insights into the interaction between the inhibitor and the kinase.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays directly measure the interaction of a compound with an isolated kinase. They are the workhorse of selectivity profiling, offering high throughput and reproducibility.

  • Radiometric Assays (e.g., [γ-³²P]ATP Filter Binding Assay): This classic method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein).[7] Its high sensitivity and direct measurement of catalytic activity make it a gold standard. However, the use of radioactivity requires specialized facilities and disposal procedures.

  • Fluorescence-Based Assays:

    • Z'-LYTE® Assay: This fluorescence resonance energy transfer (FRET)-based assay uses a peptide substrate with two fluorophores. Phosphorylation by the kinase protects the peptide from cleavage by a development reagent, thus maintaining a high FRET signal. It is a robust, non-radioactive alternative with high-throughput capabilities.

    • LanthaScreen® Eu Kinase Binding Assay: This time-resolved FRET (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. It directly quantifies binding affinity (Kd) and is less prone to interference from autofluorescent compounds.

Cell-Based Assays: Bridging the Gap to In Vivo Relevance

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays provide a more physiologically relevant context by assessing target engagement and downstream signaling within intact cells.

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of a compound to its target kinase in living cells. They provide invaluable confirmation that the compound can penetrate the cell membrane and engage its intended target in a competitive cellular milieu.

  • Phosphorylation-Specific Western Blotting: This technique allows for the direct measurement of the phosphorylation status of a kinase's downstream substrates. A reduction in substrate phosphorylation in the presence of the inhibitor provides strong evidence of on-target activity within a cellular context.

Comparative Cross-Reactivity Profiles of Imidazo[2,1-b]thiazole Kinase Inhibitors

The following sections present a comparative analysis of the selectivity of different imidazo[2,1-b]thiazole derivatives against various kinase targets. The data is presented in a structured format to facilitate comparison.

Case Study 1: Pan-RAF Inhibitors

The RAF kinases (A-RAF, B-RAF, C-RAF) are key components of the MAPK signaling pathway, and their dysregulation is a hallmark of many cancers. Several imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors.[5][6]

Compound IDTarget KinaseIC50 (nM)[5]Off-Target Kinases (>50% inhibition at 1 µM)
Compound 8u B-RAF (V600E)39.9ABL1, LCK, SRC, YES1
C-RAF19.0
Sorafenib B-RAF (V600E)24VEGFR2, PDGFRβ, KIT, FLT3, RET
Compound 38a B-RAF (V600E)1.2c-RAF, SRC, LCK
C-RAF8.2

Analysis: Compound 8u demonstrates potent inhibition of both B-RAF and C-RAF.[5] However, it also shows significant off-target activity against several members of the SRC family of kinases. In contrast, Sorafenib, a clinically approved multi-kinase inhibitor, exhibits a broader spectrum of off-target activities, which contributes to its clinical efficacy but also its side-effect profile. Compound 38a from a different series also shows potent pan-RAF inhibition with some off-target effects on SRC family kinases.[6] This highlights a common cross-reactivity pattern for this scaffold.

Case Study 2: EGFR and HER2 Inhibitors

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers.

Compound IDTarget KinaseIC50 (µM)[9]Off-Target Kinases (>50% inhibition at 10 µM)
Compound 23 EGFR0.89HER2, VEGFR2
HER21.12
Compound 39 EGFR1.25HER2
HER21.58
Erlotinib EGFR0.002

Analysis: Compounds 23 and 39 exhibit dual inhibitory activity against both EGFR and HER2, with compound 23 also showing some activity against VEGFR2 at higher concentrations.[9] While not as potent as the approved EGFR inhibitor Erlotinib, the dual-targeting nature of these imidazo[2,1-b]thiazole derivatives could be advantageous in certain cancer types where both receptors are co-expressed.

Case Study 3: Focal Adhesion Kinase (FAK) Inhibitors

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with poor prognosis in several cancers.

Compound IDTarget Kinase% Inhibition at 10 µM[8]
Compound 5h FAK85.3
Compound 5j FAK82.1
Cisplatin (Control) -Not applicable

Analysis: Several imidazo[2,1-b]thiazole derivatives carrying a spirothiazolidinone moiety have demonstrated significant FAK inhibitory activity.[8] While a broad kinome scan is not available for these specific compounds, their potent on-target activity warrants further investigation into their selectivity profiles.

Structure-Activity Relationship (SAR) and Selectivity

The substitution pattern on the imidazo[2,1-b]thiazole scaffold plays a critical role in determining both potency and selectivity.

  • Substitution at the 5- and 6-positions: These positions are often key for establishing interactions with the hinge region of the kinase ATP-binding pocket. Bulky and hydrophobic groups at these positions can enhance potency but may also lead to broader cross-reactivity.

  • Substitution at the 2- and 3-positions: Modifications at these positions often project towards the solvent-exposed region of the ATP-binding site. Introducing polar groups or moieties capable of forming hydrogen bonds can improve selectivity by targeting specific residues unique to the intended kinase.

  • Introduction of a Sulfonamide Moiety: The addition of a terminal aryl sulfonamide group has been shown to be a successful strategy for developing potent pan-RAF inhibitors with some degree of selectivity.[5]

Experimental Protocols

Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This protocol provides a general framework for assessing kinase activity using radiolabeled ATP.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations in a kinase buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA).

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Z'-LYTE® Kinase Assay

This protocol outlines the general steps for performing a FRET-based kinase assay.

  • Reagent Preparation: Prepare 2x kinase/peptide substrate solution and 4x ATP solution in the appropriate kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Reaction Initiation: Add the kinase/peptide substrate solution to the wells, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Development: Add the development reagent to each well and incubate for another hour at room temperature.

  • Detection: Measure the fluorescence at two wavelengths (e.g., 445 nm and 520 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio and percent phosphorylation to determine the percent inhibition and IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation Primary_Screening Primary Screening (Single High Concentration) Kinome_Panel Broad Kinome Panel (e.g., 400+ kinases) Primary_Screening->Kinome_Panel Identify initial hits Dose_Response Dose-Response (IC50) for Active Hits Kinome_Panel->Dose_Response Quantify potency Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Dose_Response->Target_Engagement Select promising candidates Downstream_Signaling Downstream Signaling (Phospho-Western Blot) Target_Engagement->Downstream_Signaling Confirm on-target effect Cellular_Potency Cellular Potency (Anti-proliferative Assay) Downstream_Signaling->Cellular_Potency Correlate with phenotype

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

Simplified RAF-MEK-ERK Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Imidazo_Thiazole Imidazo[2,1-b]thiazole Inhibitor Imidazo_Thiazole->RAF

Caption: Inhibition of the RAF-MEK-ERK pathway by an imidazo[2,1-b]thiazole compound.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. However, the inherent challenge of achieving selectivity necessitates a rigorous and early-stage assessment of cross-reactivity. As demonstrated, subtle structural modifications can significantly alter the selectivity profile of these compounds, highlighting the importance of a deep understanding of the SAR.

Future efforts in this area should focus on integrating computational approaches, such as molecular docking and free energy calculations, with empirical high-throughput screening to rationally design more selective inhibitors. Furthermore, expanding the scope of profiling to include a broader range of off-target classes beyond kinases, such as G-protein coupled receptors and ion channels, will provide a more complete picture of the safety and potential liabilities of these compounds. Ultimately, a comprehensive understanding of the cross-reactivity profile is paramount for translating the therapeutic potential of imidazo[2,1-b]thiazole derivatives into safe and effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical entities like 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid is foundational to innovation. This compound, part of the versatile imidazo[2,1-b]thiazole class, holds significant potential in medicinal chemistry.[1][2] However, our responsibility extends beyond synthesis and application to include the safe and compliant management of resulting waste streams.

This guide provides essential, direct procedural guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for handling halogenated heterocyclic compounds.

Hazard Identification and Essential Safety Precautions

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Expected to cause serious irritation and potential damage to the eyes.[3][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[3][4][5]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[4][5]

The presence of the carbon-bromine bond places this compound in the category of halogenated organic compounds, which require specific disposal pathways.[6][7]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted with the following PPE:

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield is recommended when handling larger quantities.[4]Protects against accidental splashes that can cause serious eye irritation.[3][4]
Hand Protection Nitrile rubber gloves. Gloves must be inspected for integrity before use and disposed of after handling the chemical.[4][6]Prevents direct skin contact, mitigating the risk of skin irritation.[3][4]
Protective Clothing A standard laboratory coat. Ensure it is fully buttoned.Provides a removable barrier to protect personal clothing and skin from contamination.[3]
Respiratory Protection Not typically required for small quantities handled in a certified chemical fume hood. If dust formation is unavoidable, use an appropriate particulate respirator.All handling of this solid compound should occur in a fume hood to prevent inhalation.[3][4][6]

Waste Classification: A Critical First Step

Due to its chemical structure, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[6][8][9]

Causality: Halogenated compounds can produce highly toxic and corrosive byproducts (like hydrobromic acid) during improper treatment or incineration.[10] Therefore, they must be segregated from non-halogenated waste streams to ensure they are sent to specialized high-temperature incineration facilities equipped with acid gas scrubbers.[10] Mixing halogenated and non-halogenated waste significantly increases disposal costs and environmental risk.[11]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for waste management, minimizing risk at every stage.

Step 1: Waste Segregation at the Source
  • Action: Immediately upon generating waste, determine if it is contaminated with this compound. This includes residual solid compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions.

  • Rationale: Preventing cross-contamination is the most effective way to ensure waste streams are managed correctly and cost-effectively. Any material, including solvents, mixed with a halogenated compound must be treated as halogenated waste.[9]

Step 2: Container Selection and Labeling
  • Action:

    • Select a dedicated, chemically compatible waste container with a secure, tight-fitting lid.[9][12]

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound" and any other components (e.g., solvents).[9] Do not use abbreviations.[9]

  • Rationale: Proper labeling is a regulatory requirement and is critical for communicating hazards to everyone in the laboratory and to the ultimate waste disposal personnel.[11]

Step 3: Waste Accumulation
  • Action:

    • Collect all waste materials directly into the designated and labeled halogenated waste container.

    • Keep the waste container closed at all times except when actively adding waste.[9][11]

    • Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a ventilated cabinet.[11]

  • Rationale: Keeping containers closed prevents the release of vapors and reduces the risk of spills.[11] The SAA ensures that hazardous waste is stored safely and does not obstruct normal laboratory operations.

Step 4: Arranging for Final Disposal
  • Action: Once the waste container is approaching full (do not exceed 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Rationale: Final disposal must be handled by a licensed professional waste disposal service.[4] Your EHS department manages this process to ensure compliance with all local and national regulations. The Precautionary Statement P501 found in related SDSs directs users to "Dispose of contents/container to an approved waste disposal plant."[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_disposal Waste Segregation & Disposal start Generate Waste Containing This compound ppe Wear Full PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe Always fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood classify Classify as 'Halogenated Organic Waste' fume_hood->classify container Select & Pre-label 'Halogenated Waste' Container with Full Chemical Name classify->container collect Collect Waste in Container container->collect store Store Sealed Container in Satellite Accumulation Area collect->store ehs Contact EHS for Pickup and Professional Disposal store->ehs

Caption: Decision workflow for handling and disposing of halogenated waste.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your institution's emergency number.

  • Contain: For small spills manageable by trained personnel, prevent further spread by enclosing the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean-Up: Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid. Avoid creating dust.[4] Place all contaminated materials into a new, properly labeled "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Never attempt to clean a spill without the proper training and protective equipment. When in doubt, prioritize safety and call for assistance.

References

A Comprehensive Guide to the Safe Handling of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid (CAS No. 80354-00-3)[1][2][3]. As a novel research chemical, comprehensive hazard data for this specific compound is limited. Therefore, this document synthesizes information from structurally similar molecules and established laboratory safety protocols to provide a robust framework for its safe utilization. The principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided information is both scientifically sound and practically applicable in a laboratory setting.

Hazard Assessment and Toxidicology Profile

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted based on its chemical structure and data from analogous compounds. The molecule comprises a brominated heterocyclic system and a carboxylic acid functional group.

Structurally Similar Compounds:

  • 2-Bromo-Imidazo[2,1-B][4][5][6]Thiadiazole-6-Carboxylic Acid Ethyl Ester: This closely related compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7].

  • 6-bromoimidazo[2,1-b][4][5]thiazole: This analog is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[8].

  • 2-Bromothiazole-5-carboxylic acid: The SDS for this compound indicates that it may cause an allergic skin reaction[9].

Based on this data, it is prudent to assume that this compound is a hazardous substance that may cause skin, eye, and respiratory irritation, and could be harmful if ingested.

Potential Hazard GHS Hazard Statement Rationale based on Analogous Compounds
Skin IrritationH315Causes skin irritation[7][8].
Eye IrritationH319Causes serious eye irritation[7][8].
Respiratory IrritationH335May cause respiratory irritation[7][8].
Acute Oral ToxicityH302 (Assumed)Harmful if swallowed[8].
Skin SensitizationH317 (Possible)May cause an allergic skin reaction[9].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE in laboratory settings where hazardous chemicals are present[4][6][10][11][12].

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing[13][14].
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), Flame-resistant lab coatNitrile gloves offer good resistance to a range of chemicals. For prolonged contact, consider double-gloving. A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and fire hazards[13][15][16].
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To be used in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator is essential to prevent inhalation of the compound[14][16].
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects[13][16].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory[5][17][18].

Weighing and Dispensing

Weighing_and_Dispensing_Workflow cluster_fume_hood Inside Chemical Fume Hood A Don appropriate PPE B Place analytical balance inside fume hood A->B Setup C Carefully open the container B->C Proceed D Use a clean spatula to transfer the solid C->D Dispense E Weigh the desired amount D->E Measure F Securely close the container E->F Secure G Clean the spatula and work area F->G Cleanup

Caption: Workflow for weighing and dispensing this compound.

In-Experiment Handling
  • Solution Preparation: When preparing solutions, add the solid reagent to the solvent slowly to avoid splashing.

  • Reaction Monitoring: All reactions involving this compound should be conducted in a closed system or within the fume hood.

  • Avoid Inhalation: Always handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors[7][8].

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Emergency Scenario Immediate Action Follow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[17].Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.Seek immediate medical attention[7].
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration.Seek medical attention[8][9].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention.
Minor Spill (<1g) Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into a labeled waste container[5][19].Decontaminate the area with soap and water.
Major Spill (>1g) Evacuate the immediate area and alert your supervisor and emergency personnel. Restrict access to the area[5][19][20].Follow your institution's major spill response protocol.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

Waste_Segregation cluster_waste_streams Waste Streams A Unused/Expired Solid Compound W1 Solid Halogenated Organic Waste A->W1 B Contaminated PPE (Gloves, etc.) W2 Solid Chemical Waste B->W2 C Contaminated Labware (Glassware, etc.) C->W1 D Liquid Waste (Solutions) W3 Liquid Halogenated Organic Waste D->W3

Caption: Waste segregation plan for this compound.

Disposal Procedures
  • Solid Waste: Unused or expired this compound and contaminated solids should be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic liquid waste. Do not pour down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent, and the rinsate collected as halogenated liquid waste.

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Brominated organic compounds may require incineration at a licensed facility[21][22]. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be an option for dilute aqueous solutions, but this should be done in accordance with institutional and local regulations[21][23].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.